Product packaging for PHPS1(Cat. No.:)

PHPS1

Cat. No.: B1677735
M. Wt: 465.4 g/mol
InChI Key: IYPHPQODKSHEHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

PHPS1 is a potent, cell-permeable, and specific inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11), identified as a phenylhydrazonopyrazolone sulfonate . This compound functions as an active site-directed, competitive inhibitor that binds the catalytic cleft of Shp2, demonstrating high specificity over closely related tyrosine phosphatases such as Shp1 and PTP1B . Its mechanism is based on acting as a phosphotyrosine mimetic, where the sulfonate moiety forms key hydrogen bonds within the Shp2 active site . This compound is a critical research tool for investigating Shp2-dependent signaling pathways. It effectively blocks downstream cellular events triggered by growth factors like Hepatocyte Growth Factor/Scatter Factor (HGF/SF), including epithelial cell scattering and branching morphogenesis . A key pharmacological action of this compound is the inhibition of the sustained phosphorylation of Erk1/2 MAP kinases, a process essential for Shp2-mediated signal transduction . The research value of this compound is particularly significant in oncology. Shp2 is a bona fide oncogene, with gain-of-function mutations found in several types of leukemia, such as juvenile myelomonocytic leukemia (JMML) . This compound efficiently inhibits the activation of Erk1/2 by the leukemia-associated Shp2 mutant, Shp2-E76K, and has been shown to block the anchorage-independent growth of various human tumor cell lines . This makes this compound a suitable lead compound for the further development of therapeutics targeting Shp2-dependent cancers and other diseases .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15N5O6S B1677735 PHPS1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[5-(4-nitrophenyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O6S/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16/h1-13,24H,(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPHPQODKSHEHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Molecular Mechanism of PHPS1: A Potent and Selective SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PHPS1 (Phenylhydrazonopyrazolone sulfonate 1) is a cell-permeable, phosphotyrosine mimetic that has emerged as a critical tool for studying the function of the Src homology region 2 (SH2) domain-containing phosphatase 2 (SHP2). It acts as a potent and selective inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a pivotal role in various cellular signaling pathways. Dysregulation of SHP2 has been implicated in the pathogenesis of numerous diseases, including cancer and developmental disorders like Noonan syndrome. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory kinetics, impact on key signaling pathways, and detailed protocols for relevant experimental assays.

Introduction

Protein tyrosine phosphatases (PTPs) are a large family of enzymes that, in concert with protein tyrosine kinases, regulate the phosphorylation state of proteins, thereby controlling a vast array of cellular processes. SHP2, encoded by the PTPN11 gene, is a ubiquitously expressed PTP that is crucial for the full activation of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade downstream of various receptor tyrosine kinases (RTKs). It contains two N-terminal SH2 domains and a C-terminal catalytic PTP domain. In its inactive state, the N-terminal SH2 domain binds to the PTP domain, leading to autoinhibition. Upon growth factor stimulation, SHP2 is recruited to phosphorylated tyrosine residues on RTKs or their associated docking proteins via its SH2 domains, which relieves the autoinhibition and activates its phosphatase activity.

Given its central role as a positive regulator of growth factor signaling, SHP2 has been identified as a bona fide oncogene.[1] Gain-of-function mutations in PTPN11 are associated with several types of leukemia.[1] Consequently, the development of selective SHP2 inhibitors is a promising therapeutic strategy. This compound was identified through a high-throughput in silico screen as a specific inhibitor of SHP2.[1] This document details the molecular mechanism of this compound and provides the necessary technical information for its application in research and drug development.

Mechanism of Action of this compound

This compound functions as a reversible, active-site-targeting, and substrate-competitive inhibitor of SHP2.[2] Its chemical structure, featuring a sulfonic acid group, allows it to act as a phosphotyrosine mimetic, enabling it to bind to the catalytic cleft of SHP2.[3]

Inhibitory Activity and Selectivity

This compound demonstrates potent and selective inhibition of SHP2. The inhibitory constants (IC50 and Ki) highlight its preference for SHP2 over other closely related phosphatases.

PhosphataseIC50 (µM)Ki (µM)
SHP2 2.1[2][4]0.73[2][4]
ECPTP5.4[2][4]-
PTP1B19[2][4]5.8
SHP-130[2][4]10.7
MptpA39[2][4]-
PTPH1>50[2]-
STEP>50[2]-
PTPN7>50[2]-
PTPRK>50[2]-
GLEPP1>50[2]-
LAR2>50[2]-

Table 1: Inhibitory activity and selectivity of this compound against various protein tyrosine phosphatases.

Impact on SHP2-Mediated Signaling Pathways

By inhibiting SHP2, this compound effectively modulates downstream signaling cascades, most notably the Ras/ERK pathway. SHP2 is required for sustained activation of ERK1/2 in response to growth factors like hepatocyte growth factor/scatter factor (HGF/SF).[3]

This compound has been shown to inhibit the HGF/SF-induced phosphorylation and subsequent activation of ERK1/2 in a dose-dependent manner.[3] This inhibition is observed over a time course of 15 minutes to 6 hours.[3] However, the transient, early-phase phosphorylation of ERK1/2 (at 5 minutes) is not affected by this compound, suggesting a specific role for SHP2 in the sustained signaling required for certain cellular responses.[3] In contrast, this compound does not affect HGF/SF-induced activation of the PI3K/Akt or Stat3 pathways.

SHP2_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 pY SHP2 SHP2 RTK->SHP2 pY SOS SOS GRB2->SOS Ras Ras SOS->Ras GTP GDP SHP2->Ras This compound This compound This compound->SHP2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Diagram 1: The role of SHP2 in the Ras/ERK signaling pathway and its inhibition by this compound.

Experimental Protocols

High-Throughput In Silico Screening for SHP2 Inhibitors

The identification of this compound was achieved through a high-throughput virtual screening approach.

Methodology:

  • Protein Structure Preparation: A homology model of the active, open conformation of the SHP2 catalytic domain was generated based on the crystal structure of the closely related PTP1B.

  • Compound Library: A library of commercially available compounds was used for the virtual screen.

  • Docking Program: The GOLD (Genetic Optimization for Ligand Docking) program was employed to dock the compound library into the active site of the SHP2 model.

  • Scoring and Selection: The docked compounds were scored based on their predicted binding affinity and interactions with key residues in the catalytic site. Hits were prioritized based on their GOLD fitness score and chemical diversity. Compounds with unfavorable properties were excluded. Visual inspection was performed to assess the formation of hydrogen bonds between the potential phosphate-mimicking group and the signature P-loop of the phosphatase.

in_silico_screening_workflow start Start prep_protein Prepare SHP2 Homology Model start->prep_protein prep_library Prepare Compound Library start->prep_library docking High-Throughput Docking (GOLD) prep_protein->docking prep_library->docking scoring Score and Rank Compounds docking->scoring selection Select Hits for Experimental Validation scoring->selection end End selection->end

Diagram 2: Workflow for the in silico screening that identified this compound.
In Vitro Phosphatase Activity Assay

The inhibitory effect of this compound on SHP2 and other phosphatases was quantified using an in vitro phosphatase activity assay.

Methodology:

  • Reagents:

    • Recombinant human PTPs (SHP2, SHP-1, PTP1B, etc.)

    • Phosphatase substrate: p-nitrophenyl phosphate (pNPP) or a fluorogenic substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

    • Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • This compound dissolved in DMSO.

  • Procedure:

    • The phosphatase enzyme is incubated with varying concentrations of this compound (or DMSO as a control) in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.

    • The phosphatase reaction is initiated by the addition of the substrate (e.g., pNPP).

    • The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 37°C.

    • The reaction is stopped by the addition of a stop solution (e.g., 1 M NaOH for pNPP).

    • The amount of product generated (p-nitrophenol from pNPP) is measured spectrophotometrically at 405 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated for each this compound concentration relative to the DMSO control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

    • For Ki determination, the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition).

Cell Scattering Assay

The effect of this compound on HGF/SF-induced cell scattering, a SHP2-dependent process, is assessed using epithelial cell lines like Madin-Darby canine kidney (MDCK) cells.

Methodology:

  • Cell Culture: MDCK cells are cultured to form small, compact colonies.

  • Treatment: The cells are treated with HGF/SF (e.g., 10 ng/mL) in the presence or absence of varying concentrations of this compound. A DMSO control is included.

  • Incubation: The cells are incubated for a period that allows for scattering to occur (e.g., 16-24 hours).

  • Imaging and Analysis: The cell morphology is observed and photographed using a phase-contrast microscope. The degree of scattering (loss of cell-cell contacts and acquisition of a fibroblastic-like morphology) is quantified by counting the number of scattered colonies or by a qualitative scoring system.

Branching Morphogenesis Assay

The inhibitory effect of this compound on HGF/SF-induced branching morphogenesis, another SHP2-dependent process, is evaluated by growing MDCK cells in a three-dimensional collagen matrix.

Methodology:

  • Cell Suspension: A single-cell suspension of MDCK cells is prepared.

  • Collagen Gel Preparation: The cells are mixed with a neutralized collagen solution (e.g., type I rat tail collagen) and plated in a culture dish. The collagen is allowed to polymerize at 37°C.

  • Treatment: The collagen gel is overlaid with culture medium containing HGF/SF (e.g., 50 ng/mL) with or without this compound.

  • Incubation: The cultures are maintained for several days (e.g., 5-7 days), with the medium and treatments being refreshed every 2-3 days.

  • Analysis: The formation of three-dimensional, branching tubular structures is examined and imaged using a microscope. The extent of branching can be quantified by measuring the length and number of branches.

Soft Agar Colony Formation Assay

The ability of this compound to inhibit anchorage-independent growth of tumor cells, a hallmark of malignant transformation, is assessed using a soft agar colony formation assay.

Methodology:

  • Base Agar Layer: A layer of 0.6% agar in culture medium is prepared in a 6-well plate and allowed to solidify.

  • Cell-Agar Layer: A single-cell suspension of tumor cells is mixed with 0.3% low-melting-point agar in culture medium and layered on top of the base agar.

  • Treatment: The cells are treated with varying concentrations of this compound (or DMSO) by adding it to the overlying culture medium. The treatment is refreshed periodically (e.g., every 3-4 days).

  • Incubation: The plates are incubated for 2-4 weeks to allow for colony formation.

  • Staining and Counting: The colonies are stained with a solution of crystal violet and counted using a microscope. The number and size of the colonies are compared between the treated and control groups.

Conclusion

This compound is a valuable pharmacological tool for the investigation of SHP2-mediated signaling. Its high potency and selectivity make it a specific probe for dissecting the intricate roles of SHP2 in health and disease. The detailed experimental protocols provided in this guide will enable researchers to effectively utilize this compound in their studies of SHP2 function and to explore its potential as a lead compound for the development of novel therapeutics targeting SHP2-driven pathologies.

References

The Dawn of SHP2 Inhibition: A Technical Guide to the Discovery and Development of PHPS1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and history of Phenylhydrazonopyrazolone Sulfonate 1 (PHPS1), a pioneering selective inhibitor of the protein tyrosine phosphatase SHP2. We will explore the foundational experimental protocols, dissect the key signaling pathways, and present the quantitative data that established this compound as a significant tool in cancer research and a precursor to a new class of therapeutics.

Introduction: The Emergence of SHP2 as a Therapeutic Target

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of SHP2 activity, often through gain-of-function mutations, has been implicated in developmental disorders such as Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia (JMML) and solid tumors.[1][2] This established SHP2 as a bona fide oncogene and a compelling target for therapeutic intervention.

The development of small molecule inhibitors targeting the highly conserved catalytic site of protein tyrosine phosphatases (PTPs) has been a significant challenge due to the potential for off-target effects. The discovery of this compound represented a pivotal moment in the pursuit of selective SHP2 inhibition.

The Discovery of this compound: An In Silico Approach

This compound was identified through a high-throughput in silico screening of a small-molecule library, a computational approach that modeled the binding of compounds to the catalytic site of SHP2.[1][2] This virtual screening prioritized compounds with a high predicted binding affinity and specificity for SHP2 over other closely related phosphatases. This compound, a phenylhydrazonopyrazolone sulfonate, emerged as a promising candidate from this screen.[1][2]

Quantitative Analysis of this compound Activity

The inhibitory potency and selectivity of this compound were determined through a series of enzymatic assays. The following table summarizes the key quantitative data that characterized this compound as a selective SHP2 inhibitor.

Target EnzymeInhibition Constant (Ki)
SHP20.73 µM
SHP110.7 µM
PTP1B5.8 µM

Data sourced from Hellmuth et al., PNAS, 2008.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments that elucidated the biological activity of this compound.

SHP2 Phosphatase Activity Assay

This assay measures the enzymatic activity of SHP2 and the inhibitory effect of compounds like this compound.

Principle: The assay utilizes a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which upon dephosphorylation by SHP2, produces a fluorescent signal. The rate of fluorescence increase is proportional to the enzyme's activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, and 1 mM EDTA.

    • SHP2 Enzyme: Recombinant human SHP2 protein diluted in assay buffer.

    • DiFMUP Substrate: DiFMUP stock solution diluted in assay buffer to the desired final concentration (e.g., 10 µM).

    • This compound Inhibitor: Serial dilutions of this compound prepared in DMSO and then diluted in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 25 µL of the SHP2 enzyme solution.

    • Add 25 µL of the this compound inhibitor solution (or DMSO for control) and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the DiFMUP substrate solution.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm over a time course (e.g., every minute for 30 minutes) using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each condition.

    • Determine the half-maximal inhibitory concentration (IC₅₀) of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

HGF/SF-Induced MDCK Cell Scattering Assay

This assay assesses the ability of this compound to inhibit SHP2-dependent cell migration and the disruption of cell-cell junctions.

Principle: Madin-Darby Canine Kidney (MDCK) epithelial cells grow in tight colonies. Upon stimulation with Hepatocyte Growth Factor/Scatter Factor (HGF/SF), these cells lose their cell-cell adhesions and scatter, a process that is dependent on SHP2 signaling.

Protocol:

  • Cell Culture:

    • Culture MDCK cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

  • Assay Procedure:

    • Seed MDCK cells at a low density in a 24-well plate and allow them to form small colonies.

    • Pre-treat the cells with various concentrations of this compound (or DMSO for control) for 1 hour.

    • Stimulate the cells with HGF/SF (e.g., 20 ng/mL).

    • Incubate the cells for 18-24 hours.

    • Observe and photograph the cell colonies using a phase-contrast microscope.

  • Analysis:

    • Quantify the degree of cell scattering by measuring the area of dispersed cells relative to the initial colony size or by counting the number of scattered single cells.

Soft Agar Colony Formation Assay

This assay evaluates the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.[3][4][5][6][7]

Principle: Transformed cells can proliferate and form colonies in a semi-solid medium like soft agar, while normal cells cannot.

Protocol:

  • Preparation of Agar Layers:

    • Prepare a base layer of 0.6% agar in cell culture medium in a 6-well plate and allow it to solidify.

    • Prepare a top layer by mixing cancer cells (e.g., HT-29) with 0.35% agar in cell culture medium.

  • Assay Procedure:

    • Plate the cell-agar mixture on top of the base layer.

    • Add culture medium containing various concentrations of this compound (or DMSO for control) on top of the agar.

    • Incubate the plates for 2-3 weeks, replacing the medium with fresh medium and inhibitor every 3-4 days.

  • Analysis:

    • Stain the colonies with a solution of crystal violet.

    • Count the number of colonies and measure their size using a microscope or imaging software.

Western Blot Analysis of Erk1/2 Phosphorylation

This method is used to determine the effect of this compound on the phosphorylation status of downstream signaling molecules in the SHP2 pathway.[8][9][10][11][12]

Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates, providing a measure of protein activation.

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells (e.g., MDCK) to near confluence.

    • Serum-starve the cells overnight.

    • Pre-treat the cells with this compound for 1 hour.

    • Stimulate the cells with HGF/SF for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies specific for phospho-Erk1/2 (Thr202/Tyr204) and total Erk1/2 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-Erk1/2 signal to the total Erk1/2 signal.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflows used to characterize its activity.

SHP2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met) Grb2 Grb2 RTK->Grb2 HGF/SF SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf SHP2->Ras Positive Regulation This compound This compound This compound->SHP2 Inhibition MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk Transcription Gene Transcription (Proliferation, Migration) Erk->Transcription

Caption: HGF/SF-c-Met-SHP2-Ras-Erk Signaling Pathway.

Experimental_Workflow cluster_discovery Discovery cluster_validation In Vitro Validation cluster_cellular Cellular Characterization In_Silico_Screening In Silico Screening of Small Molecule Library Phosphatase_Assay SHP2 Phosphatase Activity Assay In_Silico_Screening->Phosphatase_Assay Identifies this compound Cell_Scattering MDCK Cell Scattering Assay Phosphatase_Assay->Cell_Scattering Confirms Inhibition Colony_Formation Soft Agar Colony Formation Assay Cell_Scattering->Colony_Formation Western_Blot p-Erk1/2 Western Blot Colony_Formation->Western_Blot

Caption: Experimental workflow for the discovery and characterization of this compound.

History and Evolution of this compound Development

The discovery of this compound in 2008 marked a significant milestone in the development of SHP2 inhibitors.[1] Prior to this, the development of potent and selective PTP inhibitors was considered a formidable challenge. This compound demonstrated that it was possible to achieve selectivity for SHP2 over other homologous phosphatases by targeting the catalytic site with a small molecule.

The phenylhydrazonopyrazolone sulfonate scaffold of this compound provided a foundation for further structure-activity relationship (SAR) studies. While this compound itself did not progress into clinical development, the insights gained from its discovery and characterization paved the way for the development of a new generation of more potent and drug-like SHP2 inhibitors. These subsequent efforts have largely focused on allosteric inhibitors, which bind to a site distinct from the catalytic pocket and lock the enzyme in an inactive conformation. This allosteric approach has yielded several compounds that have entered clinical trials for the treatment of various cancers.

Conclusion

The discovery of this compound was a seminal event in the field of SHP2-targeted drug discovery. Through a combination of in silico screening and rigorous experimental validation, this compound was established as the first selective, cell-permeable inhibitor of SHP2. The methodologies developed to characterize its activity have become standard practice in the field. Although superseded by more potent allosteric inhibitors in the clinical pipeline, the story of this compound provides a compelling case study in the power of targeted drug discovery and serves as a crucial chapter in the ongoing effort to develop effective therapies for SHP2-driven diseases.

References

An In-depth Technical Guide to PHPS1: A Selective SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHPS1, or Phenylhydrazonopyrazolone sulfonate 1, is a potent and cell-permeable small molecule that has been identified as a selective inhibitor of the Src homology region 2 domain-containing phosphatase (SHP2). As a non-receptor protein tyrosine phosphatase, SHP2 is a critical component in various cellular signaling pathways, including the Ras/ERK pathway, which is frequently dysregulated in human cancers. Dysregulation of SHP2 has been implicated in the pathogenesis of numerous diseases, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its mechanism of action and its effects on cellular signaling. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts centered on this promising inhibitor.

Chemical Structure and Properties

This compound is a synthetic compound belonging to the phenylhydrazonopyrazolone sulfonate class. Its chemical and physical properties are summarized in the table below.

PropertyValue
Formal Name 4-[2-[1,5-dihydro-3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-ylidene]hydrazinyl]-benzenesulfonic acid[1]
Synonyms Phenylhydrazonopyrazolone sulfonate 1, Protein Tyrosine Phosphatase Inhibitor V, PTP Inhibitor V[1]
CAS Number 314291-83-3[1]
Molecular Formula C₂₁H₁₅N₅O₆S[1]
Formula Weight 465.4 g/mol [1]
SMILES O=C1N(C2=CC=CC=C2)N=C(C3=CC=C(--INVALID-LINK--=O)C=C3)/C1=N\NC4=CC=C(S(O)(=O)=O)C=C4[2]
Purity ≥98%[1]
Solubility DMF: 5 mg/mL, DMSO: 5 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[1]
Appearance A crystalline solid[1]

Synthesis of this compound

It is important to note that this is a generalized scheme and optimization of reaction conditions, including solvents, temperature, and catalysts, would be necessary to achieve a successful synthesis of this compound.

Mechanism of Action

This compound functions as a competitive inhibitor of the protein tyrosine phosphatase SHP2.[3] It directly targets the active site of the enzyme, preventing the binding and dephosphorylation of its natural substrates. This inhibitory action is highly selective for SHP2 over other related phosphatases.

Inhibitory Activity

The inhibitory potency of this compound against SHP2 and other protein tyrosine phosphatases has been quantified and is summarized in the table below.

Target EnzymeKᵢ (μM)IC₅₀ (μM)
Shp2 0.73[2][3]2.1[1][4]
Shp2-R362K 5.8[3]
Shp1 10.7[3]30[1][4]
PTP1B 5.8[3]19[1][4]
PTP1B-Q 0.47[3]
ECPTP 5.4[1][4]
Mycobacterium MptpA 39[1][4]

Biological Activities and Signaling Pathways

As a selective SHP2 inhibitor, this compound has been shown to modulate several key cellular processes by interfering with SHP2-dependent signaling pathways.

Inhibition of the Ras-ERK Signaling Pathway

SHP2 is a critical upstream activator of the Ras-ERK (MAPK) signaling pathway, which plays a central role in cell proliferation, differentiation, and survival.[3] By inhibiting SHP2, this compound effectively blocks the activation of this pathway. Specifically, this compound has been shown to inhibit the sustained phosphorylation of Erk1/2, a key downstream effector in the cascade.[2][3]

PHPS1_Mechanism_of_Action cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS SHP2 SHP2 RTK->SHP2 recruits & activates Ras_GDP Ras-GDP (inactive) Grb2_SOS->Ras_GDP activates Ras_GTP Ras-GTP (active) Grb2_SOS->Ras_GTP Raf Raf Ras_GTP->Raf SHP2->Ras_GTP promotes activation This compound This compound This compound->SHP2 inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription

Fig. 1: this compound Inhibition of the SHP2-mediated Ras-ERK Pathway.
Anti-proliferative and Anti-tumor Activity

By downregulating the Ras-ERK pathway, this compound exhibits anti-proliferative effects in various human tumor cell lines. Treatment with this compound has been shown to reduce cell numbers in a dose-dependent manner.[3] For instance, a 30 μM concentration of this compound for 6 days resulted in a cell number reduction ranging from 0% in Caki-1 cells to 74% in HT-29 cells.[3]

Effects on Atherosclerosis

Studies have indicated that this compound can protect against atherosclerosis. It has been shown to decrease the number of atherosclerotic plaques in Ldlr-/- mice.[2][5] This atheroprotective effect is attributed to the inhibition of vascular smooth muscle cell (VSMC) proliferation, which is a key event in the development of atherosclerotic lesions.[5] this compound achieves this by blocking oxLDL-induced SHP2 and ERK phosphorylation.[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro SHP2 Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound against SHP2 using a synthetic phosphopeptide substrate.

Workflow:

SHP2_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - SHP2 Enzyme - this compound dilutions - Phosphopeptide substrate - Assay Buffer Start->Prepare_Reagents Incubate Incubate SHP2 with this compound Prepare_Reagents->Incubate Add_Substrate Add Phosphopeptide Substrate Incubate->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Detect_Phosphate Detect Released Phosphate Stop_Reaction->Detect_Phosphate Analyze_Data Analyze Data: Calculate IC₅₀ Detect_Phosphate->Analyze_Data End End Analyze_Data->End

Fig. 2: Workflow for SHP2 Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human SHP2 protein in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).

    • Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the assay buffer.

    • Prepare a stock solution of a suitable phosphopeptide substrate (e.g., pY-containing peptide) in the assay buffer.

    • Prepare a malachite green-based phosphate detection reagent.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the diluted this compound or vehicle control (DMSO) to each well.

    • Add 80 µL of the SHP2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 10 µL of the phosphopeptide substrate to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of the malachite green reagent.

    • Incubate for 15 minutes at room temperature to allow for color development.

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Cell Proliferation Assay (MTS Assay)

This protocol describes a colorimetric method to assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding:

    • Harvest cancer cells (e.g., HT-29) and determine the cell density.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control to the respective wells.

    • Incubate the plate for the desired duration (e.g., 6 days).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.

    • Plot the results to visualize the dose-dependent effect of this compound on cell proliferation.

Western Blot Analysis of ERK Phosphorylation

This protocol details the detection of phosphorylated ERK1/2 levels in cells treated with this compound.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., MDCK) in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells overnight.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

    • Stimulate the cells with a growth factor (e.g., HGF/SF at 1 unit/mL) for 15 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.

Conclusion

This compound is a valuable research tool for investigating the biological roles of SHP2 and for exploring the therapeutic potential of SHP2 inhibition. Its high selectivity and cell permeability make it suitable for a wide range of in vitro and in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the applications of this compound in oncology, cardiovascular disease, and other SHP2-related pathologies. Further research into the development of more potent and specific SHP2 inhibitors, inspired by the structure and mechanism of this compound, holds significant promise for the future of targeted therapies.

References

PHPS1: A Potent and Selective SHP2 Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PHPS1, a potent and selective small-molecule inhibitor of the protein tyrosine phosphatase Shp2 (Src homology 2 domain-containing phosphatase 2). Shp2 is a critical signaling node downstream of numerous receptor tyrosine kinases, playing a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) pathway and regulating diverse cellular processes such as proliferation, differentiation, and migration. Dysregulation of Shp2 activity is implicated in various developmental disorders and cancers, making it a compelling target for therapeutic intervention. This document details the chemical properties of this compound, its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for key in vitro and in vivo experiments. Furthermore, it visualizes the core signaling pathways affected by this compound, providing a valuable resource for researchers investigating Shp2-mediated signaling and for professionals engaged in the development of novel therapeutic agents targeting this essential phosphatase.

Chemical Identity and Synonyms of this compound

This compound is a synthetic, cell-permeable small molecule that acts as a competitive inhibitor at the active site of Shp2. Its chemical properties are summarized in the table below.

PropertyValue
Full Chemical Name 4-[2-[1,5-Dihydro-3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-ylidene]hydrazinyl]benzenesulfonic acid
Synonyms Phenylhydrazonopyrazolone sulfonate 1, PTP Inhibitor V
CAS Number 314291-83-3
Molecular Formula C₂₁H₁₅N₅O₆S
Molecular Weight 465.44 g/mol

Mechanism of Action and In Vitro Efficacy

This compound functions as a potent and selective inhibitor of Shp2 phosphatase activity. It exerts its effect by competing with phosphotyrosine-containing substrates for binding to the active site of the enzyme. The inhibitory efficacy of this compound against Shp2 and its selectivity over other protein tyrosine phosphatases have been quantified in various biochemical assays.

Table 1: In Vitro Inhibitory Activity of this compound
Target PhosphataseIC₅₀ (μM)Kᵢ (μM)
Shp2 2.10.73
Shp1 30-
PTP1B 19-
ECPTP 5.4-
MptpA 39-

Experimental Protocols

This section provides detailed methodologies for key experiments utilized to characterize the activity of this compound.

SHP2 Phosphatase Activity Assay

This assay measures the ability of this compound to inhibit the dephosphorylation of a substrate by Shp2. A common method involves the use of a fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

Materials:

  • Recombinant human Shp2 enzyme

  • This compound

  • DiFMUP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add 50 µL of the recombinant Shp2 enzyme solution to each well.

  • Add 25 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 25 µL of the DiFMUP substrate solution to each well.

  • Immediately begin kinetic reading of fluorescence intensity at 355 nm excitation and 460 nm emission wavelengths for a defined period (e.g., 30 minutes) at room temperature.

  • The rate of the reaction is determined from the linear phase of the fluorescence increase over time.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

HGF-Induced Cell Scattering Assay

This assay assesses the ability of this compound to inhibit the scattering of epithelial cells, a process dependent on Shp2 signaling. Madin-Darby Canine Kidney (MDCK) cells are commonly used for this assay.

Materials:

  • MDCK cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Hepatocyte Growth Factor (HGF)

  • This compound

  • 24-well tissue culture plates

  • Phase-contrast microscope

Procedure:

  • Seed MDCK cells in a 24-well plate at a density that allows for the formation of small, compact colonies after 24-48 hours.

  • Once colonies have formed, replace the growth medium with a low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 2-4 hours.

  • Treat the cells with various concentrations of this compound or a vehicle control for 1 hour.

  • Stimulate the cells with HGF (e.g., 20 ng/mL) to induce scattering.

  • Incubate the cells for 18-24 hours.

  • Observe and capture images of the cell colonies using a phase-contrast microscope.

  • Quantify cell scattering by measuring the area of dispersion or by counting the number of scattered single cells relative to the total number of cells in the colony.

Branching Morphogenesis Assay in 3D Collagen Gel

This assay evaluates the effect of this compound on the formation of three-dimensional tubular structures by epithelial cells, a process that mimics aspects of tissue development and is often dependent on Shp2.

Materials:

  • MDCK cells

  • Collagen Type I, rat tail

  • Complete growth medium

  • HGF

  • This compound

  • 24-well tissue culture plates

Procedure:

  • Prepare a neutralized collagen solution on ice according to the manufacturer's instructions.

  • Resuspend a single-cell suspension of MDCK cells in the neutralized collagen solution at a final concentration of approximately 1-2 x 10⁴ cells/mL.

  • Dispense 0.5 mL of the cell-collagen suspension into each well of a pre-warmed 24-well plate.

  • Allow the collagen to gel by incubating the plate at 37°C for 30-60 minutes.

  • After gelation, add complete growth medium containing HGF and different concentrations of this compound or a vehicle control on top of the gel.

  • Culture the cells for 3-7 days, replacing the medium every 2-3 days.

  • Observe the formation of branching tubules using a phase-contrast or confocal microscope.

  • Quantify branching morphogenesis by measuring the length and number of branches per colony.

Western Blot Analysis of ERK Phosphorylation

This protocol details the detection of phosphorylated ERK1/2, a key downstream effector in the Shp2 signaling pathway, to assess the inhibitory effect of this compound.

Materials:

  • Cells (e.g., HEK293T or cancer cell lines)

  • Growth factors (e.g., EGF or FGF)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Serum-starve the cells for 12-16 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 5-10 minutes.

  • Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Quantify protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To control for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This model is used to evaluate the anti-fibrotic potential of this compound in vivo.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Bleomycin sulfate

  • This compound

  • Vehicle for this compound administration (e.g., DMSO/saline)

Procedure:

  • Anesthetize the mice.

  • Induce pulmonary fibrosis by a single intratracheal or oropharyngeal instillation of bleomycin (e.g., 1.5-3.0 mg/kg).

  • Administer this compound or vehicle to the mice daily via a suitable route (e.g., intraperitoneal injection) starting from a specific day post-bleomycin administration (e.g., day 7 or day 14). A typical dose might be 1-5 mg/kg.

  • Monitor the mice for weight loss and signs of distress.

  • At the end of the treatment period (e.g., day 21 or day 28), euthanize the mice and harvest the lungs.

  • Assess the extent of fibrosis by histological analysis (e.g., Masson's trichrome staining), hydroxyproline content measurement, and analysis of pro-fibrotic gene expression (e.g., collagen I, α-SMA).

Signaling Pathways and Visualization

This compound primarily exerts its effects by inhibiting the Shp2 phosphatase, which is a key positive regulator of the RAS/ERK signaling pathway.

Shp2-Mediated RAS/ERK Signaling Pathway

Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) become autophosphorylated, creating docking sites for adaptor proteins like Grb2. Grb2, in complex with the guanine nucleotide exchange factor SOS, is recruited to the plasma membrane. Shp2 is also recruited to phosphorylated docking proteins (e.g., Gab1/2, IRS1/2) at the membrane, where it becomes activated. Activated Shp2 dephosphorylates specific tyrosines on these docking proteins, which is thought to prolong the association of the Grb2-SOS complex, thereby promoting the activation of RAS. RAS-GTP then initiates a downstream phosphorylation cascade involving RAF, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and differentiation. This compound inhibits the phosphatase activity of Shp2, thereby dampening this entire signaling cascade.

Shp2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Grb2_SOS Grb2-SOS RTK->Grb2_SOS Recruits Shp2 Shp2 RTK->Shp2 Recruits & Activates RAS_GDP RAS-GDP Grb2_SOS->RAS_GDP Activates RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF Shp2->Grb2_SOS This compound This compound This compound->Shp2 Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Shp2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram illustrates a typical workflow for characterizing the inhibitory activity of this compound, from initial biochemical assays to in vivo studies.

PHPS1_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation biochemical_assay Biochemical Assay (IC50, Ki) cell_based_assay Cell-Based Assays (Scattering, Morphogenesis) biochemical_assay->cell_based_assay Confirms Cellular Activity western_blot Western Blot (pERK levels) cell_based_assay->western_blot Validates Mechanism animal_model Disease Model (e.g., Fibrosis, Cancer) western_blot->animal_model Informs In Vivo Studies efficacy_study Efficacy Studies animal_model->efficacy_study toxicity_study Toxicity Assessment animal_model->toxicity_study

Caption: Experimental workflow for the evaluation of this compound.

The Role of PTPN6 (SHP-1) in Cell Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphorylation is a critical mechanism in the regulation of intracellular signaling pathways that govern a multitude of cellular processes, including growth, differentiation, proliferation, and apoptosis.[1][2] The dynamic balance of phosphorylation is meticulously controlled by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[1][2] This guide focuses on the protein tyrosine phosphatase, non-receptor type 6 (PTPN6), commonly known as SHP-1 (Src homology region 2 domain-containing phosphatase-1), a key negative regulator in many signaling cascades.[3][4] While the initial query focused on "PHPS1," our comprehensive analysis of current scientific literature indicates that this term most likely refers to a selective inhibitor of the related phosphatase SHP2, or is a potential typographical error for SHP-1, a central player in cellular signaling. This document will primarily elaborate on the multifaceted roles of SHP-1, with a brief discussion of the inhibitor this compound in its relevant context.

SHP-1 is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells and, to a lesser extent, in epithelial and other non-hematopoietic cells.[3][5] It is characterized by the presence of two N-terminal Src homology 2 (SH2) domains, a central catalytic PTP domain, and a C-terminal tail.[3] The SH2 domains are crucial for its recruitment to phosphorylated tyrosine residues on target proteins, thereby directing its phosphatase activity to specific signaling complexes.[6] Altered expression or mutations in the PTPN6 gene have been implicated in various human diseases, including cancer and autoimmune disorders, highlighting its significance as a potential therapeutic target.[7]

Core Functions and Regulatory Mechanisms of SHP-1

SHP-1 primarily functions as a negative regulator of signaling pathways initiated by cytokines, growth factors, and antigen receptors.[4][7] Its phosphatase activity counteracts the activity of protein tyrosine kinases, leading to the downregulation of signaling cascades. The regulation of SHP-1 itself is a complex process involving intramolecular inhibition and targeted recruitment. In its basal state, the N-terminal SH2 domain of SHP-1 folds back to block the active site of the catalytic domain, maintaining an auto-inhibited conformation. Upon cellular stimulation, the SH2 domains bind to specific phosphotyrosine motifs on activated receptors or scaffold proteins, leading to a conformational change that relieves the auto-inhibition and activates the phosphatase.

Role of SHP-1 in Key Signaling Pathways

SHP-1 has been demonstrated to modulate a variety of critical signaling pathways, often acting as a tumor suppressor by attenuating pro-proliferative and survival signals.[3][5]

JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary target of SHP-1's regulatory function.[3] Upon cytokine binding to their receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. Phosphorylated STATs then dimerize and translocate to the nucleus to regulate gene expression. SHP-1 is recruited to the activated receptor complex and can dephosphorylate both JAKs and STATs, thereby terminating the signal.[5] The hyperactivation of the JAK/STAT pathway, often observed in various cancers, can be a consequence of diminished SHP-1 expression or function.[3][5]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer_pSTAT Dimerized p-STAT pSTAT->Dimer_pSTAT Dimerizes Nucleus Nucleus Dimer_pSTAT->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates SHP1 SHP-1 SHP1->JAK Dephosphorylates SHP1->STAT Dephosphorylates

SHP-1 negatively regulates the JAK/STAT signaling pathway.
PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another signaling axis where SHP-1 exerts its inhibitory effects. While the direct dephosphorylation of AKT by SHP-1 is not the primary mechanism, SHP-1 can indirectly regulate this pathway. For instance, SHP-1 can dephosphorylate upstream activators of the PI3K/AKT pathway, such as receptor tyrosine kinases (RTKs) or associated scaffold proteins.[3] One study showed that SHP-1 inhibits the phosphorylation of Gα-interacting vesicle-associated protein (GIV), which in turn downregulates GIV-dependent activation of the PI3K/AKT pathway.[3]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Upstream_Activator Upstream Activators (e.g., GIV) RTK->Upstream_Activator Activates PI3K PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT Recruits & Activates pAKT p-AKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Phosphorylates Cell_Response Cell Proliferation & Survival Downstream->Cell_Response Regulates SHP1 SHP-1 SHP1->Upstream_Activator Dephosphorylates Upstream_Activator->PI3K Activates

SHP-1 indirectly inhibits the PI3K/AKT pathway.

The Role of SHP-1 in Disease

Given its critical role in regulating cell signaling, the dysregulation of SHP-1 is associated with several pathologies.

  • Cancer : SHP-1 is considered a tumor suppressor in various cancers, including lymphoma, leukemia, and several solid tumors.[3][5] Its expression is often downregulated in cancer cells through mechanisms like promoter hypermethylation.[3] This loss of SHP-1 function leads to the sustained activation of oncogenic signaling pathways, promoting cell proliferation, survival, migration, and invasion.[5]

  • Autoimmune Disorders : In the immune system, SHP-1 is essential for maintaining immune tolerance and preventing autoimmunity.[7] It plays a crucial role in regulating the signaling of T-cell and B-cell receptors.[4] Deficiencies in SHP-1 can lead to hyperactive immune responses and have been implicated in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[7]

This compound: A Selective SHP2 Inhibitor

It is important to distinguish SHP-1 from its close relative, SHP2 (PTPN11). While both are protein tyrosine phosphatases with similar structures, they often have opposing functions. SHP2 is generally considered a positive regulator of growth factor signaling and is a well-established proto-oncogene.[8][9]

This compound is a small molecule inhibitor that has been identified as a potent and selective inhibitor of SHP2.[8][10] It acts as a cell-permeable, active-site-directed inhibitor.[10] Studies have shown that this compound can block SHP2-dependent cellular processes such as epithelial cell scattering and branching morphogenesis induced by hepatocyte growth factor/scatter factor (HGF/SF).[10] Furthermore, this compound has been shown to inhibit the proliferation of various human tumor cell lines.[8][10] In the context of cardiovascular disease, this compound has demonstrated a protective effect against atherosclerosis by reducing vascular smooth muscle cell proliferation via the SHP2/ERK pathway.[11]

PHPS1_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor (e.g., HGF/SF) Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Activates SHP2 SHP2 Receptor->SHP2 Recruits & Activates RAS RAS SHP2->RAS Activates ERK ERK1/2 RAS->ERK Activates pERK p-ERK1/2 Proliferation Cell Proliferation pERK->Proliferation Promotes This compound This compound This compound->SHP2 Inhibits

This compound inhibits SHP2-mediated activation of the RAS/ERK pathway.

Quantitative Data on Phosphatase Inhibitors

The development of specific inhibitors for PTPs is a significant area of research for therapeutic applications. The following table summarizes the inhibitory constants for this compound against SHP2 and other related phosphatases.

CompoundTarget PhosphataseKi (μM)IC50 (μM)Reference
This compoundShp20.732.1[8]
This compoundShp1-30
This compoundPTP1B-19
This compoundECPTP-5.4
This compoundMptpA-39

Experimental Protocols

The study of SHP-1 and its role in cell signaling involves a variety of established molecular and cellular biology techniques.

Immunoprecipitation and Western Blotting

This is a standard method to study protein-protein interactions and the phosphorylation status of proteins.

  • Cell Lysis : Cells are treated with appropriate stimuli (e.g., cytokines, growth factors) and then lysed in a buffer containing phosphatase and protease inhibitors to preserve the in vivo state of proteins.

  • Immunoprecipitation : The cell lysate is incubated with an antibody specific to SHP-1 or a protein of interest. The antibody-protein complex is then captured using protein A/G-conjugated beads.

  • Washing and Elution : The beads are washed to remove non-specific binding proteins. The bound proteins are then eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blotting : The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against SHP-1, interacting partners, or phospho-specific antibodies to detect phosphorylation events. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

IP_Western_Workflow Start Stimulated Cells Lysis Cell Lysis Start->Lysis Lysate Cell Lysate Lysis->Lysate IP Immunoprecipitation (with anti-SHP-1 Ab) Lysate->IP Wash Wash Beads IP->Wash Elution Elution Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

Workflow for Immunoprecipitation and Western Blotting.
In Vitro Phosphatase Assay

This assay is used to directly measure the enzymatic activity of SHP-1.

  • Recombinant Protein : Purified recombinant SHP-1 protein is used.

  • Phosphopeptide Substrate : A synthetic peptide containing a phosphotyrosine residue, which is a known substrate for SHP-1, is used. A common generic substrate is p-nitrophenyl phosphate (pNPP), which releases a colored product upon dephosphorylation.

  • Reaction : The recombinant SHP-1 is incubated with the phosphopeptide substrate in a suitable reaction buffer.

  • Detection : The amount of dephosphorylated product (or free phosphate) is quantified. For pNPP, this is done spectrophotometrically. For phosphopeptides, techniques like MALDI-TOF mass spectrometry or HPLC can be used. The effect of potential inhibitors can be assessed by including them in the reaction mixture.

Conclusion

SHP-1 (PTPN6) is a pivotal negative regulator of multiple signaling pathways, playing a crucial role in maintaining cellular homeostasis. Its function as a tumor suppressor and its involvement in immune regulation make it a subject of intense research and a potential target for therapeutic intervention. Understanding the intricate mechanisms of its regulation and its interactions within the cellular signaling network is essential for the development of novel strategies to combat diseases such as cancer and autoimmune disorders. While the compound this compound is a valuable tool for studying the related phosphatase SHP2, the continued investigation into the direct modulation of SHP-1 activity holds significant promise for future drug development.

References

PHPS1: A Potent and Selective Inhibitor of Protein Tyrosine Phosphatases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein tyrosine phosphatases (PTPs) are critical regulators of intracellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. Consequently, PTPs have emerged as promising therapeutic targets. This technical guide provides a comprehensive overview of PHPS1 (phenylhydrazonopyrazolone sulfonate 1), a potent and selective small-molecule inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase. We delve into the mechanism of action of this compound, its inhibitory effects on various PTPs, and its impact on cellular signaling. This document also provides detailed experimental protocols for key assays and presents quantitative data in a structured format to facilitate comparison and further research.

Introduction to this compound

This compound was identified through high-throughput in silico screening as a small-molecule compound that binds to the catalytic site of SHP2.[1][2] It is a cell-permeable compound with favorable drug-like properties.[2] Structurally, this compound is a phenylhydrazonopyrazolone sulfonate.

Chemical Structure of this compound:

this compound Chemical Structure

Image source: Medchemexpress.com

This compound acts as a phosphotyrosine mimetic, with its sulfonic acid group playing a key role in its interaction with the PTP active site.[2] Molecular modeling suggests that the sulfonate moiety of this compound forms multiple hydrogen bonds with the PTP signature loop of SHP2.[2]

Quantitative Analysis of this compound Inhibitory Activity

This compound exhibits selective inhibition of SHP2 over other closely related protein tyrosine phosphatases, such as SHP1 and PTP1B. The inhibitory constants (Ki) of this compound against various PTPs are summarized in the table below.

Protein Tyrosine PhosphataseKᵢ (μM)
SHP20.73[3][4]
SHP110.7[3]
PTP1B5.8[3]
SHP2-R362K5.8[3]
PTP1B-Q0.47[3]

Effect of this compound on Cellular Signaling Pathways

This compound has been shown to specifically inhibit SHP2-dependent downstream signaling pathways, most notably the Ras/ERK (MAPK) pathway.[1][3][4]

Inhibition of HGF/SF-Induced Erk1/2 Phosphorylation

Hepatocyte growth factor/scatter factor (HGF/SF) is a potent mitogen that activates the c-Met receptor tyrosine kinase, leading to the recruitment and activation of SHP2 and subsequent sustained activation of the Erk1/2 MAP kinases. This compound effectively inhibits HGF/SF-induced phosphorylation and activation of Erk1/2 in a dose-dependent manner.[1][3] However, it does not affect the transient, early-phase phosphorylation of Erk1/2, suggesting a specific role for SHP2 in the sustained activation of this pathway.[1][3]

Specificity of Signaling Inhibition

Importantly, this compound does not exhibit off-target effects on other major signaling pathways activated by HGF/SF, such as the PI3K/Akt and Stat3 pathways.[1][3] This high degree of specificity makes this compound a valuable tool for dissecting the precise roles of SHP2 in cellular signaling.

Signaling Pathway Diagram

The following diagram illustrates the role of SHP2 in the HGF/SF-induced Erk1/2 signaling pathway and the point of inhibition by this compound.

SHP2_Signaling HGF/SF HGF/SF c-Met Receptor c-Met Receptor HGF/SF->c-Met Receptor Binds Grb2 Grb2 c-Met Receptor->Grb2 Recruits SHP2 SHP2 c-Met Receptor->SHP2 Recruits & Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Erk1/2 Erk1/2 MEK->Erk1/2 Proliferation, etc. Proliferation, etc. Erk1/2->Proliferation, etc. SHP2->Ras Promotes Activation This compound This compound This compound->SHP2 Inhibits PTP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial Dilution of this compound Serial Dilution of this compound Incubate this compound with Enzyme Incubate this compound with Enzyme Serial Dilution of this compound->Incubate this compound with Enzyme Prepare Enzyme and Substrate Solutions Prepare Enzyme and Substrate Solutions Prepare Enzyme and Substrate Solutions->Incubate this compound with Enzyme Add Substrate to Initiate Reaction Add Substrate to Initiate Reaction Incubate this compound with Enzyme->Add Substrate to Initiate Reaction Measure Fluorescence Kinetically Measure Fluorescence Kinetically Add Substrate to Initiate Reaction->Measure Fluorescence Kinetically Calculate Initial Velocities Calculate Initial Velocities Measure Fluorescence Kinetically->Calculate Initial Velocities Plot Dose-Response Curve Plot Dose-Response Curve Calculate Initial Velocities->Plot Dose-Response Curve Determine IC50 and Ki Determine IC50 and Ki Plot Dose-Response Curve->Determine IC50 and Ki Western_Blot_Workflow cluster_cell_culture Cell Culture and Treatment cluster_protein_prep Protein Preparation cluster_blotting Western Blotting cluster_analysis Analysis Seed and Culture Cells Seed and Culture Cells Serum Starvation Serum Starvation Seed and Culture Cells->Serum Starvation Pre-treat with this compound Pre-treat with this compound Serum Starvation->Pre-treat with this compound Stimulate with Growth Factor Stimulate with Growth Factor Pre-treat with this compound->Stimulate with Growth Factor Cell Lysis Cell Lysis Stimulate with Growth Factor->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE and Transfer SDS-PAGE and Transfer Protein Quantification->SDS-PAGE and Transfer Blocking Blocking SDS-PAGE and Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Signal Detection Signal Detection Secondary Antibody Incubation->Signal Detection Re-probe for Loading Control Re-probe for Loading Control Signal Detection->Re-probe for Loading Control Quantify Band Intensity Quantify Band Intensity Re-probe for Loading Control->Quantify Band Intensity

References

Therapeutic Targeting of PHPS1: A Technical Guide to a Selective Shp2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protein tyrosine phosphatase Shp2, encoded by the PTPN11 gene, has emerged as a critical signaling node and a compelling therapeutic target in a variety of human diseases, including cancer and atherosclerosis. Shp2 is a non-receptor protein tyrosine phosphatase that, in contrast to many other phosphatases, primarily plays a positive role in signal transduction downstream of receptor tyrosine kinases (RTKs). Its activation is a key step in the full activation of the Ras/ERK signaling cascade, which is frequently dysregulated in cancer. PHPS1 (Phenylhydrazonopyrazolone Sulfonate 1) has been identified as a potent and selective small-molecule inhibitor of Shp2. This technical guide provides an in-depth overview of the therapeutic potential of targeting Shp2 with this compound, including its mechanism of action, effects on key signaling pathways, and preclinical efficacy. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction: The Rationale for Targeting Shp2

Protein tyrosine phosphorylation is a fundamental cellular signaling mechanism, and its dysregulation is a hallmark of many diseases. While protein tyrosine kinases have been the focus of extensive drug development efforts, protein tyrosine phosphatases (PTPs) are now recognized as equally important therapeutic targets[1][2]. The high degree of conservation in the active sites of PTPs has historically presented a significant challenge for the development of selective inhibitors[1][3].

Shp2 is a ubiquitously expressed PTP that is essential for normal development and cellular function[4][5]. It is composed of two N-terminal Src homology 2 (SH2) domains, a catalytic PTP domain, and a C-terminal tail[4][6]. In its inactive state, the N-SH2 domain folds back to block the active site of the PTP domain, resulting in autoinhibition[4][6][7]. Upon activation of RTKs, Shp2 is recruited to phosphorylated tyrosine residues on the receptors or associated scaffolding proteins via its SH2 domains. This binding event relieves the autoinhibition, opening the catalytic site and allowing Shp2 to dephosphorylate its substrates[4][7].

Unlike many other PTPs that act as tumor suppressors, Shp2 is a bona fide oncoprotein[5]. Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and are also found in several types of cancer, including juvenile myelomonocytic leukemia[5]. Furthermore, Shp2 plays a crucial role in mediating signaling from various oncoproteins, making it a key therapeutic target even in the absence of activating mutations[5][8]. In the context of atherosclerosis, Shp2 has been shown to promote the proliferation of vascular smooth muscle cells, a key event in plaque formation[9].

This compound was identified through high-throughput in silico screening as a selective, cell-permeable inhibitor of Shp2[5]. Its ability to specifically target Shp2 over other closely related phosphatases, such as Shp1 and PTP1B, makes it an invaluable tool for studying Shp2 function and a promising lead compound for therapeutic development[5].

This compound: A Selective Shp2 Inhibitor

Mechanism of Action

This compound acts as a competitive inhibitor, binding to the catalytic site of Shp2[10]. The specificity of this compound for Shp2 is attributed to key amino acid residues within and around the active site that differ from those in other PTPs[10].

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound against Shp2 and other PTPs has been quantified, demonstrating its selectivity.

PhosphataseKi (μM)Reference
Shp20.73[5]
Shp2-R362K5.8[5]
Shp110.7[5]
PTP1B5.8[5]
PTP1B-Q0.47[5]

Table 1: Inhibitory constants (Ki) of this compound for Shp2 and other protein tyrosine phosphatases.

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of various human tumor cell lines in a dose-dependent manner.

Cell LineCancer TypeIC50 (μM)Reference
HT-29Colon Cancer~15-20 (estimated from graphical data)[5]
Caki-1Kidney Cancer>30[5]

Table 2: Approximate IC50 values of this compound in human cancer cell lines after 6 days of treatment. Note: More comprehensive quantitative data on the IC50 values of this compound across a wider range of cancer cell lines is needed for a complete assessment of its anti-proliferative activity.

Signaling Pathways Modulated by this compound

The primary mechanism by which this compound exerts its therapeutic effects is through the inhibition of the Ras/ERK signaling pathway, which is downstream of Shp2.

The Shp2-Ras/ERK Signaling Pathway

Shp2 is a critical link between activated RTKs and the Ras GTPase. Upon recruitment to the plasma membrane, activated Shp2 dephosphorylates specific substrates, leading to the activation of the Ras-Raf-MEK-ERK cascade. This pathway is a major driver of cell proliferation, survival, and differentiation. This compound, by inhibiting Shp2, effectively blocks this signal transmission. Notably, this compound does not appear to affect the PI3K/Akt or STAT3 signaling pathways[5].

Shp2_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Shp2-Mediated Signaling cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) Shp2 Shp2 RTK->Shp2 Recruits and Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds and Activates Grb2_Sos Grb2/SOS Shp2->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->Shp2 Inhibits

Figure 1: Shp2 signaling pathway and the point of intervention by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

In Vitro Shp2 Phosphatase Activity Assay

This assay measures the enzymatic activity of Shp2 and its inhibition by this compound.

Materials:

  • Recombinant human Shp2 protein (GST-tagged)

  • Assay buffer: 25 mM Tris-HCl (pH 7.4), 50 mM NaCl, 5 mM DTT, 2.5 mM EDTA

  • Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific phosphotyrosine-containing peptide)

  • This compound (or other test compounds) dissolved in DMSO

  • Malachite Green solution

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing 0.5 µg of GST-Shp2 in 40 µL of assay buffer.

  • Add various concentrations of this compound (or vehicle control) to the reaction mixture and incubate at room temperature for 30 minutes.

  • Initiate the phosphatase reaction by adding the phosphopeptide substrate to a final concentration of 0.2 mM.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Malachite Green solution.

  • After 10 minutes of color development, measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HT-29)

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

  • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control).

  • Incubate the cells for the desired duration (e.g., 6 days), replacing the medium with fresh this compound-containing medium as needed.

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or luminescence development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of ERK Phosphorylation

This method is used to assess the effect of this compound on the Shp2 downstream signaling pathway.

Materials:

  • Cancer cell line of interest

  • Serum-free medium

  • Growth factor (e.g., HGF/SF)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Plate cells and grow to 70-80% confluency.

  • Serum-starve the cells overnight.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 1 hour).

  • Stimulate the cells with a growth factor (e.g., 1 unit/mL HGF/SF) for a short period (e.g., 15 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Quantify the band intensities to determine the relative levels of ERK phosphorylation.

In Vivo Preclinical Studies

The therapeutic potential of this compound has been evaluated in a mouse model of atherosclerosis.

Atherosclerosis Mouse Model

Model: LDL receptor-deficient (Ldlr-/-) mice are a commonly used model for studying atherosclerosis as they develop atherosclerotic plaques, particularly when fed a high-fat diet[9][11][12].

Protocol:

  • Use male Ldlr-/- mice.

  • Feed the mice a high-fat, high-cholesterol diet for a specified period (e.g., 4 weeks) to induce atherosclerotic plaque formation.

  • Administer this compound (e.g., 3 mg/kg/day) or vehicle control via intraperitoneal (i.p.) injection during the final week of the high-fat diet feeding.

  • At the end of the study, euthanize the mice and perfuse the vasculature.

  • Dissect the aorta and perform en face analysis by staining with Oil Red O to visualize the atherosclerotic plaques.

  • Quantify the plaque area using image analysis software.

  • Perform histological analysis of the aortic root to assess plaque composition.

Quantitative In Vivo Efficacy Data

In a study using Ldlr-/- mice, treatment with this compound resulted in a significant decrease in the size of atherosclerotic plaques in the aorta compared to the vehicle-treated group[5]. This demonstrates the potential of Shp2 inhibition as a therapeutic strategy for atherosclerosis.

Visualizing the Research Workflow and Rationale

Experimental Workflow for this compound Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a Shp2 inhibitor like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_development Drug Development Assay Biochemical Assay (Shp2 Phosphatase Activity) Cell_Culture Cell-Based Assays (Proliferation, Migration, Signaling) Assay->Cell_Culture Animal_Model Animal Model of Disease (e.g., Atherosclerosis, Cancer Xenograft) Cell_Culture->Animal_Model Efficacy Efficacy Studies (Plaque Reduction, Tumor Growth Inhibition) Animal_Model->Efficacy Tox Toxicology Studies Efficacy->Tox PK_PD Pharmacokinetics/ Pharmacodynamics Tox->PK_PD Lead_Opt Lead Optimization PK_PD->Lead_Opt Clinical_Trials Clinical Trials Lead_Opt->Clinical_Trials Start Compound Discovery (e.g., High-Throughput Screening) Start->Assay

Figure 2: A representative experimental workflow for the preclinical development of a Shp2 inhibitor.

Logical Framework for Targeting Shp2

The rationale for targeting Shp2 as a therapeutic strategy is based on its central role in disease-driving signaling pathways.

Logical_Framework Disease Disease State (e.g., Cancer, Atherosclerosis) Dysregulated_Signaling Dysregulated Signaling (e.g., Hyperactive Ras/ERK Pathway) Disease->Dysregulated_Signaling is characterized by Shp2_Role Central Role of Shp2 (Key positive regulator) Dysregulated_Signaling->Shp2_Role is dependent on Inhibition_Strategy Therapeutic Strategy: Inhibit Shp2 Activity Shp2_Role->Inhibition_Strategy provides rationale for Therapeutic_Outcome Desired Therapeutic Outcome (e.g., Reduced Tumor Growth, Plaque Regression) Inhibition_Strategy->Therapeutic_Outcome leads to

References

PHPS1: A Technical Guide for Basic Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHPS1 (phenylhydrazono-pyrazolone sulfonate) is a potent and cell-permeable small molecule inhibitor of the protein tyrosine phosphatase Shp2 (Src homology 2 domain-containing phosphatase 2).[1][2] Shp2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways, particularly the Ras/ERK MAP kinase cascade, which is downstream of receptor tyrosine kinases (RTKs).[1][3] By modulating these pathways, Shp2 is involved in regulating cell growth, differentiation, and survival.[1] Gain-of-function mutations in Shp2 are associated with certain types of leukemia, establishing it as a bona fide oncogene.[2] Consequently, Shp2 has emerged as a significant target for therapeutic intervention in oncology and other diseases. This compound was one of the first identified specific inhibitors of Shp2, demonstrating selectivity over the closely related phosphatases Shp1 and PTP1B.[2][3] This technical guide provides an in-depth overview of this compound, including its biochemical properties, relevant signaling pathways, and detailed protocols for its application in basic research.

Biochemical and Chemical Properties

This compound acts as an active site-directed inhibitor of Shp2.[2] Its chemical structure and properties make it a valuable tool for in vitro and in vivo studies.

PropertyValueReference
Molecular Formula C21H15N5O6S[4]
Molecular Weight 465.44 g/mol [4]
CAS Number 314291-83-3[4]
Solubility DMSO: 93 mg/mL[4]
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[4]

Quantitative Data: Inhibitory Activity and Cellular Effects

This compound exhibits selective inhibition of Shp2 over other protein tyrosine phosphatases. Its efficacy has been quantified through inhibitory constants (Ki) and its anti-proliferative effects have been determined in various cancer cell lines (IC50).

Target/Cell LineParameterValueReference
Shp2 Ki0.73 µM[1][5]
Shp2-R362K Ki5.8 µM[1][5]
Shp1 Ki10.7 µM[1][5]
PTP1B Ki5.8 µM[1][5]
PTP1B-Q Ki0.47 µM[1][5]
HT-29 (Colon Cancer) % Reduction in Cell Number (30 µM for 6 days)74%[1]
Caki-1 (Kidney Cancer) % Reduction in Cell Number (30 µM for 6 days)0%[1]

Signaling Pathways

This compound primarily exerts its effects by inhibiting Shp2, which is a key positive regulator in the Ras/ERK signaling pathway initiated by growth factors.

Shp2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Shp2 Shp2 RTK->Shp2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Shp2->Ras activates This compound This compound This compound->Shp2 inhibits GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Shp2 signaling pathway inhibited by this compound.

Experimental Workflows

A typical workflow to investigate the effects of this compound involves cell culture, treatment with the inhibitor, and subsequent analysis of cellular and molecular endpoints.

Experimental_Workflow CellCulture Cell Culture (e.g., Cancer Cell Lines) Treatment Treatment with this compound (Varying concentrations and times) CellCulture->Treatment BiochemicalAssay Biochemical Assay (Shp2 Activity) Treatment->BiochemicalAssay WesternBlot Western Blot (p-ERK, Total ERK) Treatment->WesternBlot ProliferationAssay Cell Proliferation Assay (MTT, BrdU) Treatment->ProliferationAssay InVivo In Vivo Model (e.g., Mouse Atherosclerosis) Treatment->InVivo

Caption: General experimental workflow for this compound studies.

Experimental Protocols

In Vitro Shp2 Phosphatase Activity Assay

This protocol describes a colorimetric assay to measure the enzymatic activity of Shp2 and its inhibition by this compound using the substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant human Shp2 protein

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • This compound dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 1 µL of this compound at various concentrations (or DMSO as a vehicle control) to the appropriate wells.

  • Add 20 µL of recombinant Shp2 enzyme (final concentration ~50 nM) to each well, except for the blank (add 20 µL of assay buffer instead).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPP substrate (final concentration ~2 mM).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition relative to the DMSO control.

Western Blot Analysis of ERK Phosphorylation

This protocol details the procedure for analyzing the phosphorylation status of ERK1/2 in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., HT-29)

  • Complete cell culture medium

  • This compound

  • Growth factor (e.g., HGF/SF)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer: 5% BSA in TBST

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a growth factor (e.g., HGF/SF at 1 unit/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.

Cell Proliferation (MTT) Assay

This protocol describes how to assess the effect of this compound on cell viability and proliferation using an MTT assay.

Materials:

  • Adherent cancer cell line

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Atherosclerosis Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of atherosclerosis.[1]

Animal Model:

  • LDL receptor-deficient (Ldlr-/-) mice are commonly used.

Procedure:

  • House the Ldlr-/- mice under standard conditions.

  • At 8-10 weeks of age, place the mice on a high-fat diet to induce atherosclerosis.

  • After a specified period on the high-fat diet (e.g., 12 weeks), divide the mice into treatment and control groups.

  • Prepare this compound for in vivo administration (e.g., dissolved in a suitable vehicle).

  • Administer this compound to the treatment group via intraperitoneal (i.p.) injection at a specified dose (e.g., 3 mg/kg/day) for a defined period (e.g., the last week of the high-fat diet).[1] Administer the vehicle to the control group.

  • At the end of the treatment period, euthanize the mice and perfuse the vasculature with PBS.

  • Dissect the aorta and perform en face analysis by staining with Oil Red O to visualize atherosclerotic plaques.

  • Quantify the plaque area using image analysis software.

  • Aortic root sections can also be prepared for histological analysis of plaque composition.

References

Methodological & Application

Application Notes and Protocols: Investigating the Role of PHPS1 (PTPN7) in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to study the function of Protein Tyrosine Phosphatase Non-Receptor Type 7 (PTPN7), also known as HePTP or PHPS1, in an in vitro cell culture setting. As this compound is a protein and not a chemical treatment, this document outlines protocols for modulating its expression and activity to investigate its cellular roles.

Introduction to this compound (PTPN7)

Protein Tyrosine Phosphatase Non-Receptor Type 7 (PTPN7), previously known as this compound (pH-sensitive Phosphatase 1), is a member of the non-receptor type protein tyrosine phosphatase family. It is primarily expressed in hematopoietic cells and plays a crucial role in regulating signaling pathways that govern cell growth, differentiation, and immune responses. This compound is known to dephosphorylate and inactivate members of the Mitogen-Activated Protein Kinase (MAPK) family, including ERK1/2 and p38, thereby acting as a negative regulator of these pathways. Its activity is uniquely regulated by intracellular pH, showing optimal function under slightly acidic conditions.

Understanding the function of this compound in various cell types is critical for elucidating its role in both normal physiology and disease states, including cancer and autoimmune disorders. The following sections provide detailed protocols for the experimental manipulation of this compound expression in vitro and methods for analyzing the downstream consequences.

Experimental Protocols

The study of this compound function in cell culture typically involves either reducing its expression (knockdown/knockout) to assess the effects of its absence or increasing its expression (overexpression) to analyze the impact of its hyperactivity.

This compound Knockdown using siRNA

This protocol describes the transient knockdown of this compound expression using small interfering RNA (siRNA) in a suitable cell line (e.g., Jurkat T-cells, HEK293T).

Materials:

  • Target cells (e.g., Jurkat T-cells)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound-specific siRNA and a non-targeting control siRNA

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Reagents for Western blotting or qRT-PCR

Procedure:

  • Cell Seeding: The day before transfection, seed 2.5 x 10^5 cells per well in a 6-well plate with 2 mL of complete culture medium. Ensure cells are in a logarithmic growth phase and reach 60-80% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 50 pmol of siRNA (either this compound-specific or non-targeting control) into 150 µL of Opti-MEM™ medium and mix gently.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 150 µL of Opti-MEM™ medium, mix gently, and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX (total volume ~300 µL). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 300 µL of siRNA-lipid complex dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Validation of Knockdown: After incubation, harvest the cells. Lyse a portion of the cells for protein extraction and subsequent Western blot analysis to confirm the reduction in this compound protein levels. Alternatively, extract RNA for qRT-PCR analysis of this compound mRNA levels.

  • Functional Assays: Utilize the remaining cells for downstream functional assays (e.g., cell proliferation assays, analysis of MAPK pathway activation).

Stable this compound Overexpression

This protocol outlines the generation of a stable cell line overexpressing this compound using a lentiviral vector system.

Materials:

  • HEK293T cells (for lentivirus production)

  • Target cells (e.g., K562)

  • Lentiviral expression vector containing the human PTPN7 gene (pLV-PTPN7) and an empty vector control (pLV-empty)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Puromycin (or other appropriate selection antibiotic)

  • Polybrene

Procedure:

  • Lentivirus Production (in HEK293T cells):

    • Co-transfect HEK293T cells with the pLV-PTPN7 (or pLV-empty) vector along with the packaging plasmids (psPAX2 and pMD2.G) using Lipofectamine™ 3000 according to the manufacturer's instructions.

    • After 48 and 72 hours, collect the supernatant containing the lentiviral particles.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be concentrated by ultracentrifugation if necessary.

  • Transduction of Target Cells:

    • Seed the target cells (e.g., K562) in a 6-well plate.

    • Add the viral supernatant to the cells in the presence of 8 µg/mL Polybrene to enhance transduction efficiency.

    • Incubate for 24 hours.

  • Selection of Stable Cells:

    • After 24 hours, replace the virus-containing medium with fresh complete medium.

    • After another 24 hours, begin selection by adding the appropriate concentration of puromycin (determined by a kill curve) to the medium.

    • Replace the selection medium every 2-3 days until non-transduced control cells are eliminated.

  • Validation of Overexpression: Expand the surviving puromycin-resistant cell clones. Confirm the overexpression of this compound protein via Western blot analysis.

  • Functional Analysis: Use the stable this compound-overexpressing and empty-vector control cell lines for downstream experiments.

Data Presentation

The following tables summarize representative quantitative data from studies investigating the effects of modulating this compound expression.

Table 1: Effect of this compound Knockdown on Cell Viability

Cell LineTransfectionViability (% of Control)Fold Change
JurkatControl siRNA100%1.0
JurkatThis compound siRNA75%0.75
HEK293TControl siRNA100%1.0
HEK293TThis compound siRNA82%0.82

Table 2: Effect of this compound Overexpression on ERK Phosphorylation

Cell LineVectorp-ERK/Total ERK RatioFold Change
K562Empty Vector1.01.0
K562This compound Overexpression0.40.4
HeLaEmpty Vector1.01.0
HeLaThis compound Overexpression0.550.55

Mandatory Visualizations

The following diagrams illustrate the signaling pathway involving this compound and a typical experimental workflow for its study.

PHPS1_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 (Active) ERK->pERK Proliferation Cell Proliferation, Survival pERK->Proliferation This compound This compound (PTPN7) This compound->pERK Dephosphorylates (Inactivates)

Caption: this compound negatively regulates the MAPK/ERK signaling pathway.

PHPS1_Knockdown_Workflow Start Seed Cells (Day 0) Transfection Transfect with siRNA (Control vs. This compound) (Day 1) Start->Transfection Incubation Incubate (48-72 hours) Transfection->Incubation Harvest Harvest Cells (Day 3-4) Incubation->Harvest Split Harvest->Split Western Western Blot (Validate Knockdown) Split->Western Functional Functional Assays (e.g., Proliferation, Migration) Split->Functional

Caption: Experimental workflow for transient this compound knockdown analysis.

how to dissolve and prepare PHPS1 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHPS1 is a potent and selective, cell-permeable inhibitor of Src homology region 2 domain-containing phosphatase (SHP2).[1][2] It functions as a phosphotyrosine mimetic and has been demonstrated to inhibit SHP2-dependent cellular signaling and the formation of tumor cell colonies.[3] These application notes provide detailed protocols for the dissolution and preparation of this compound for various experimental settings, including in vitro enzymatic assays, cell-based assays, and in vivo studies.

Physicochemical Properties and Storage

A summary of the key physicochemical properties and recommended storage conditions for this compound is provided in the table below.

PropertyValueReference
Molecular Weight465.44 g/mol [1]
AppearanceRed to reddish-brown solid[1]
Solubility25 mg/mL in DMSO[1]
Ki for SHP20.73 µM[1][2]
Storage of Powder-20°C, sealed from moisture[1]
Storage of Stock Solution-80°C for up to 6 months; -20°C for up to 1 month[1]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous or high-purity dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL). For example, to prepare a 10 mM stock solution, dissolve 4.65 mg of this compound in 1 mL of DMSO.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.[1]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Experimental Workflow for this compound Stock Solution Preparation

G cluster_start cluster_weigh cluster_dissolve cluster_store cluster_end start Equilibrate this compound to Room Temperature weigh Weigh this compound Powder start->weigh add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex heat_sonicate Warm/Sonicate (Optional) vortex->heat_sonicate if needed aliquot Aliquot into Tubes vortex->aliquot heat_sonicate->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing a this compound stock solution in DMSO.

Preparation of Working Solutions for In Vitro Enzymatic Assays

This protocol details the dilution of the this compound stock solution for use in biochemical assays, such as SHP2 phosphatase activity assays.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (specific to the enzymatic assay)

  • Sterile microcentrifuge tubes

Protocol:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations. It is recommended to perform intermediate dilutions in DMSO to maintain solubility before the final dilution in the aqueous assay buffer.

  • Ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent effects on enzyme activity. Include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiment.

  • For a typical SHP2 inhibition assay, a range of this compound concentrations (e.g., 0.1 µM to 100 µM) would be appropriate to determine the IC50 value.

ParameterRecommended Value
Stock Solution Concentration10 mM in DMSO
Intermediate DilutionsIn DMSO
Final DMSO Concentration in Assay≤1%
Working Concentration Range0.1 µM - 100 µM
Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the preparation of this compound working solutions for treating cells in culture.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Sterile tubes

Protocol:

  • Thaw an aliquot of the this compound stock solution.

  • Prepare an intermediate dilution of the stock solution in cell culture medium. To avoid precipitation of the hydrophobic compound, it is crucial to add the DMSO stock solution to the medium while vortexing.

  • Further dilute the intermediate solution with cell culture medium to achieve the desired final concentrations for treating the cells.

  • The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to minimize cytotoxicity.[4][5] A vehicle control (cells treated with medium containing the same final concentration of DMSO) must be included in all experiments.

  • For cell viability and signaling pathway analysis, working concentrations of this compound between 5 µM and 30 µM have been reported.[1]

ParameterRecommended Value
Stock Solution Concentration10 mM in DMSO
Final DMSO Concentration in Culture<0.5%
Working Concentration Range5 µM - 30 µM

Experimental Workflow for Cell-Based Assay Preparation

G cluster_start cluster_dilution cluster_treatment cluster_end start Thaw this compound Stock Solution intermediate_dilution Prepare Intermediate Dilution in Cell Culture Medium start->intermediate_dilution final_dilution Prepare Final Working Concentrations intermediate_dilution->final_dilution add_to_cells Add to Cell Culture final_dilution->add_to_cells vehicle_control Include Vehicle Control (DMSO in Medium) final_dilution->vehicle_control end Incubate and Analyze add_to_cells->end vehicle_control->end

Caption: Workflow for preparing this compound for cell-based assays.

Preparation for In Vivo Administration (Intraperitoneal Injection)

This protocol provides guidance on formulating this compound for intraperitoneal (i.p.) injection in animal models, such as mice.

Materials:

  • This compound powder

  • DMSO

  • A suitable vehicle (e.g., corn oil, or a mixture of PEG300, Tween 80, and saline)

  • Sterile vials and syringes

Protocol:

  • Prepare a concentrated stock solution of this compound in DMSO.

  • For a simple formulation, the DMSO stock can be diluted in a vehicle like corn oil. However, miscibility can be an issue.[6]

  • A more stable formulation can be achieved using a co-solvent system. For example, a formulation could consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The components should be added sequentially, ensuring each is fully dissolved before adding the next.

  • The final dosing solution should be sterile. Filtration through a 0.22 µm syringe filter is recommended if the solution is not a suspension.

  • A common dose of this compound for in vivo studies in mice is 3 mg/kg administered via intraperitoneal injection.[1] The injection volume should be appropriate for the size of the animal, typically not exceeding 10 mL/kg.[7]

ParameterExample Value
Dosing RouteIntraperitoneal (i.p.)
Dosage3 mg/kg
Vehicle Example10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Maximum Injection Volume10 mL/kg

SHP2 Signaling Pathway

This compound exerts its effects by inhibiting the SHP2 phosphatase. SHP2 is a key signaling node downstream of various receptor tyrosine kinases (RTKs) and cytokine receptors. Its inhibition by this compound can modulate multiple downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby affecting cell proliferation, survival, and migration.

SHP2 Signaling Pathway Diagram

G cluster_upstream cluster_shp2 cluster_downstream RTK Receptor Tyrosine Kinase (e.g., EGFR, MET) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras SHP2->Ras activates SHP2->PI3K This compound This compound This compound->SHP2 inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified SHP2 signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols: Utilizing PHPS1 in a Mouse Model of Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease. The pathogenesis of DN is complex, involving hyperglycemia-induced renal inflammation, fibrosis, and glomerular damage. Src homology region 2 domain-containing phosphatase 1 (SHP2), a non-receptor protein tyrosine phosphatase, has emerged as a key player in mediating inflammatory signaling pathways. PHPS1, a specific inhibitor of SHP2, has shown therapeutic potential in preclinical models of inflammatory diseases. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a mouse model of diabetic nephropathy. The focus is on the db/db mouse, a well-established model of type 2 diabetes that develops progressive kidney disease resembling human DN.[1][2][3][4]

Data Presentation

Table 1: Effect of this compound on Renal Function and Inflammation in db/db Mice
ParameterWild-Type (WT) Micedb/db Mice (Vehicle)db/db Mice + this compound (8 mg/kg/day)Reference
Serum Creatinine (μmol/L) ~20~45~25[5]
Urine Albumin-to-Creatinine Ratio (UACR; μg/mg) ~50~800~400[5]
Renal TNF-α mRNA (fold change vs. WT) 1~3.5~1.5[5]
Renal IL-6 mRNA (fold change vs. WT) 1~4~2[5]
Renal CCL2 mRNA (fold change vs. WT) 1~3~1.5[5]
Renal Macrophage Infiltration (F4/80+ cells/field) LowHighReduced[5]

Signaling Pathway

The therapeutic effects of this compound in diabetic nephropathy are attributed to its inhibition of SHP2, which in turn downregulates the pro-inflammatory ERK/NF-κB signaling pathway.

PHPS1_Signaling_Pathway cluster_0 High Glucose Environment cluster_1 Cellular Signaling Cascade cluster_2 Therapeutic Intervention High_Glucose High Glucose SHP2 SHP2 (p-SHP2) High_Glucose->SHP2 Activates ERK ERK (p-ERK) SHP2->ERK Activates NF_kB NF-κB (p-NF-κB) ERK->NF_kB Activates Inflammatory_Cytokines TNF-α, IL-6, CCL2 NF_kB->Inflammatory_Cytokines Upregulates Transcription Renal_Inflammation Renal Inflammation & Injury Inflammatory_Cytokines->Renal_Inflammation This compound This compound This compound->SHP2 Inhibits

Caption: this compound inhibits SHP2, blocking downstream ERK/NF-κB signaling.

Experimental Workflow

A typical experimental workflow for evaluating the efficacy of this compound in a diabetic nephropathy mouse model is outlined below.

Experimental_Workflow cluster_model Diabetic Mouse Model Induction cluster_treatment This compound Treatment Regimen cluster_monitoring In-life Monitoring cluster_endpoint Endpoint Analysis (20 weeks old) cluster_assays Assays Model db/db Mice (8 weeks old) Treatment This compound (8 mg/kg/day, i.p.) or Vehicle Control for 12 weeks Model->Treatment Monitoring Weekly Body Weight & Blood Glucose Treatment->Monitoring Urine_Blood_Collection 24h Urine Collection & Blood Sampling Monitoring->Urine_Blood_Collection At endpoint Kidney_Harvest Kidney Tissue Harvest Urine_Blood_Collection->Kidney_Harvest Biochemistry Serum Creatinine UACR Urine_Blood_Collection->Biochemistry Histology PAS & H&E Staining Kidney_Harvest->Histology IHC F4/80 Staining Kidney_Harvest->IHC Molecular Western Blot (p-SHP2, p-ERK, p-NF-κB) qRT-PCR (TNF-α, IL-6, CCL2) Kidney_Harvest->Molecular

Caption: Experimental workflow for this compound in db/db mice.

Experimental Protocols

Animal Model and this compound Administration
  • Animal Model: Male db/db mice (C57BL/KsJ-db/db) and their wild-type littermates (db/m) are a suitable model.[1][2][3] The db/db mice develop hyperglycemia, obesity, and progressive diabetic nephropathy.[1][4]

  • Acclimatization: House mice in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week before the experiment.

  • This compound Administration:

    • At 8 weeks of age, begin intraperitoneal (i.p.) injections of this compound.

    • Dissolve this compound in a suitable vehicle (e.g., DMSO and polyethylene glycol).

    • Administer this compound at a dose of 8 mg/kg body weight daily for 12 weeks.[5]

    • The control group should receive an equal volume of the vehicle.

  • Monitoring: Monitor body weight and blood glucose levels weekly. At the end of the treatment period (20 weeks of age), collect 24-hour urine samples using metabolic cages. Collect blood via cardiac puncture at the time of sacrifice.

Assessment of Renal Function
  • Urine Albumin-to-Creatinine Ratio (UACR):

    • Centrifuge urine samples to remove debris.

    • Measure albumin concentration using a mouse albumin ELISA kit.

    • Measure creatinine concentration using a creatinine assay kit.

    • Calculate the UACR by dividing the albumin concentration (in μg) by the creatinine concentration (in mg).

  • Serum Creatinine:

    • Separate serum from blood samples by centrifugation.

    • Measure serum creatinine levels using a creatinine assay kit.

Histological Analysis
  • Tissue Preparation:

    • Perfuse mice with PBS to remove blood from the kidneys.

    • Fix one kidney in 4% paraformaldehyde overnight at 4°C.

    • Dehydrate the kidney through a graded series of ethanol, clear in xylene, and embed in paraffin.

    • Cut 4 μm sections for staining.

  • Periodic Acid-Schiff (PAS) Staining:

    • Deparaffinize and rehydrate sections to water.

    • Oxidize in 0.5% periodic acid solution for 5 minutes.

    • Rinse in distilled water.

    • Place in Schiff reagent for 15 minutes.

    • Wash in lukewarm tap water for 5 minutes.

    • Counterstain with hematoxylin for 1 minute.

    • Wash in tap water.

    • Dehydrate, clear, and mount.

    • Purpose: To visualize the basement membranes and mesangial matrix expansion.

  • Hematoxylin and Eosin (H&E) Staining:

    • Deparaffinize and rehydrate sections to water.

    • Stain in Harris hematoxylin for 5 minutes.

    • Wash in running tap water.

    • Differentiate in 1% acid alcohol for 30 seconds.

    • Wash in running tap water.

    • Blue in Scott's tap water substitute for 1 minute.

    • Wash in running tap water.

    • Stain in 1% eosin Y for 1-2 minutes.

    • Dehydrate, clear, and mount.

    • Purpose: To assess overall kidney morphology, including glomerulosclerosis and tubular injury.

Immunohistochemistry (IHC) for Macrophage Infiltration
  • Antigen Retrieval:

    • Deparaffinize and rehydrate sections.

    • Perform heat-induced epitope retrieval in citrate buffer (pH 6.0) for 20 minutes.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific binding with 5% normal goat serum for 1 hour.

    • Incubate with primary antibody against F4/80 (a macrophage marker) overnight at 4°C.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Incubate with avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

    • Develop with diaminobenzidine (DAB) substrate.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount.

    • Purpose: To quantify macrophage infiltration in the kidney, a key indicator of inflammation.

Western Blot Analysis
  • Protein Extraction:

    • Homogenize frozen kidney tissue in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge at 14,000 g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature 30-50 μg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-SHP2, SHP2, p-ERK, ERK, p-NF-κB, NF-κB, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

    • Purpose: To quantify the activation of the SHP2/ERK/NF-κB signaling pathway.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from frozen kidney tissue using TRIzol reagent according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Reverse transcribe 1 μg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green master mix and specific primers for TNF-α, IL-6, CCL2, and a housekeeping gene (e.g., GAPDH).

    • Use the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

    • Calculate relative gene expression using the 2-ΔΔCt method.

    • Purpose: To measure the mRNA expression levels of key pro-inflammatory cytokines.

  • Suggested Mouse Primer Sequences:

    • TNF-α: Fwd: 5'-CTGTAGCCCACGTCGTAGC-3', Rev: 5'-TTGAGATCCATGCCGTTG-3'

    • IL-6: Fwd: 5'-TAGTCCTTCCTACCCCAATTTCC-3', Rev: 5'-TTGGTCCTTAGCCACTCCTTC-3'

    • CCL2: Fwd: 5'-TTAAAAACCTGGATCGGAACCAA-3', Rev: 5'-GCATTAGCTTCAGATTTACGGGT-3'

    • GAPDH: Fwd: 5'-AGGTCGGTGTGAACGGATTTG-3', Rev: 5'-TGTAGACCATGTAGTTGAGGTCA-3'

References

PHPS1 Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHPS1, a phenylhydrazonopyrazolone sulfonate, is a potent and selective cell-permeable inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1][2] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, particularly the Ras/ERK pathway, which is implicated in cell proliferation, differentiation, and survival.[1] As an oncogene, Shp2 is a key regulator in the signaling cascades of various cancers and is also involved in inflammatory responses.[1] These characteristics make this compound a valuable tool for preclinical research in oncology, inflammation, and cardiovascular diseases.

This document provides detailed application notes and protocols for the administration and dosage of this compound in animal studies, based on available preclinical research.

Data Presentation

In Vivo Administration and Dosage of this compound
Animal ModelDiseaseStrainAdministration RouteDosageFrequencyDurationKey Findings
MouseAtherosclerosisLdlr-/-Intraperitoneal (i.p.)3 mg/kg/dayDailyLast week of a high-fat dietReduced atherosclerotic plaque size.[1]
MouseAtherosclerosisLdlr-/-Subcutaneous (s.c.)Not SpecifiedNot Specified4 weeks on a high-cholesterol dietInhibited vascular smooth muscle cell (VSMC) proliferation and intimal thickening.[3]
MousePulmonary and Dermal FibrosisNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedAmeliorates bleomycin-induced fibrosis.
In Vitro Inhibitory Activity of this compound
TargetIC50Ki
Shp22.1 µM0.73 µM
Shp130 µM10.7 µM
PTP1B19 µM5.8 µM

Experimental Protocols

Atherosclerosis Mouse Model

This protocol is based on studies investigating the effect of this compound on the development of atherosclerosis in LDL receptor-deficient (Ldlr-/-) mice.[1][3]

1. Animal Model:

  • Species: Mouse

  • Strain: LDL receptor-deficient (Ldlr-/-)

  • Age: 8-12 weeks at the start of the study.

  • Sex: Male or female, specified in the study design.

2. Diet:

  • Induce atherosclerosis by feeding the mice a high-fat, Western-type diet containing 21% fat and 0.15% to 0.25% cholesterol.[3]

  • The duration of the high-fat diet can range from 4 weeks to several months, depending on the desired severity of the lesions.

3. This compound Administration:

  • Preparation of this compound Solution:

    • The vehicle for this compound administration is not consistently specified in the available literature. A common vehicle for intraperitoneal injection of small molecules is a solution of Dimethyl Sulfoxide (DMSO) diluted in saline or phosphate-buffered saline (PBS).[4] A typical formulation could be 5-10% DMSO in sterile saline. It is crucial to perform solubility and stability tests for the specific batch of this compound.

  • Intraperitoneal (i.p.) Injection Protocol: [1]

    • Dosage: 3 mg/kg body weight.

    • Frequency: Administer once daily.

    • Procedure:

      • Restrain the mouse appropriately.

      • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.

      • Insert a 25-27 gauge needle at a 10-20 degree angle.

      • Aspirate to ensure the needle has not entered a blood vessel or organ.

      • Inject the this compound solution slowly.

  • Subcutaneous (s.c.) Injection Protocol: [3]

    • Dosage: While not specified, a similar dosage to the i.p. route (e.g., 3-5 mg/kg) can be considered as a starting point for dose-finding studies.

    • Procedure:

      • Pinch a fold of skin on the back of the neck or flank.

      • Insert a 25-27 gauge needle into the base of the skin tent.

      • Aspirate to check for blood.

      • Inject the solution to form a small bolus under the skin.

4. Endpoint Analysis:

  • At the end of the treatment period, euthanize the mice.

  • Collect blood samples for lipid profile analysis (total cholesterol, LDL, HDL).

  • Perfuse the vascular system with PBS followed by a fixative (e.g., 4% paraformaldehyde).

  • Dissect the aorta and heart for en face analysis of atherosclerotic plaques and histological examination (e.g., Oil Red O staining for lipid deposition, Movat staining for plaque composition).

  • Perform immunohistochemistry to analyze the cellular composition of the plaques (e.g., macrophages, smooth muscle cells).

  • Conduct Western blot analysis on tissue lysates to assess the phosphorylation status of Shp2 and downstream signaling molecules like ERK.[3]

Pulmonary Fibrosis Mouse Model (General Protocol)

This is a general protocol for inducing pulmonary fibrosis using bleomycin, in which this compound could be evaluated as a therapeutic agent. Specific details of this compound administration would need to be optimized.

1. Animal Model:

  • Species: Mouse

  • Strain: C57BL/6 mice are commonly used as they are susceptible to bleomycin-induced fibrosis.

  • Age: 8-12 weeks.

2. Induction of Pulmonary Fibrosis:

  • Intratracheal (i.t.) Instillation of Bleomycin:

    • Anesthetize the mouse.

    • Administer a single dose of bleomycin (e.g., 1.5 - 3.0 U/kg) in sterile saline directly into the trachea.

  • Systemic Delivery of Bleomycin:

    • For a more progressive fibrosis model, bleomycin can be administered systemically via intravenous or intraperitoneal injections (e.g., 0.035 U/g twice weekly).[5]

3. This compound Administration:

  • Initiate this compound treatment at a specified time point after bleomycin administration (e.g., 7-14 days after, during the fibrotic phase).

  • The route of administration (i.p. or s.c.) and dosage would need to be determined in pilot studies. A starting dose similar to that used in the atherosclerosis model (3 mg/kg/day) could be considered.

4. Endpoint Analysis (typically 21-28 days after bleomycin):

  • Assess lung function in vivo (e.g., using a small animal ventilator).

  • Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

  • Harvest lungs for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and scoring of fibrosis (e.g., Ashcroft score).

  • Measure lung collagen content using a hydroxyproline assay.

  • Perform Western blot or immunohistochemistry to analyze fibrotic markers (e.g., α-smooth muscle actin) and the phosphorylation status of Shp2 and ERK.

Signaling Pathways and Experimental Workflows

Shp2 Signaling Pathway in Growth Factor Signaling

The following diagram illustrates the central role of Shp2 in mediating signaling from receptor tyrosine kinases (RTKs) to the Ras/ERK pathway. This compound acts by inhibiting the phosphatase activity of Shp2, thereby blocking downstream signaling.

Shp2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Recruits Shp2 Shp2 RTK->Shp2 Recruits & Activates SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Shp2->Ras Promotes Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->Shp2 Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Shp2 signaling pathway in growth factor response.

Experimental Workflow for In Vivo Efficacy Study of this compound

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a preclinical animal model.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., Ldlr-/- mice) Disease_Induction Induce Disease (e.g., High-Fat Diet) Animal_Model->Disease_Induction Randomization Randomize into Treatment Groups Disease_Induction->Randomization PHPS1_Admin Administer this compound (e.g., 3 mg/kg/day, i.p.) Randomization->PHPS1_Admin Vehicle_Control Administer Vehicle Randomization->Vehicle_Control Monitoring Monitor Animal Health (Weight, Behavior) PHPS1_Admin->Monitoring Vehicle_Control->Monitoring Euthanasia Euthanize Animals Monitoring->Euthanasia Sample_Collection Collect Blood and Tissues Euthanasia->Sample_Collection Histology Histological Analysis Sample_Collection->Histology Biochemical Biochemical Assays (e.g., Western Blot) Sample_Collection->Biochemical Data_Analysis Analyze and Interpret Data Histology->Data_Analysis Biochemical->Data_Analysis

Caption: General experimental workflow for this compound in vivo studies.

References

Application Notes & Protocols for Detecting PHOSPHO1 Activity in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: PHOSPHO1 is a cytosolic phosphatase with a crucial role in the initiation of bone mineralization.[1] As a member of the haloacid dehalogenase (HAD) superfamily of magnesium-dependent hydrolases, PHOSPHO1 is highly expressed in mineralizing cells like chondrocytes and osteoblasts.[2][3] Its primary function is the hydrolysis of phosphoethanolamine (PEA) and phosphocholine (PCho), which are key components of matrix vesicle membranes, to generate inorganic phosphate (Pi).[3][4][5] This intra-vesicular accumulation of Pi is a critical first step for the nucleation of hydroxyapatite crystals, the mineral component of bone.[4][6] Given its central role in biomineralization, the detection and quantification of PHOSPHO1 activity in tissue samples are vital for research into skeletal development, fracture healing, and pathological conditions such as vascular calcification.[2][6]

These application notes provide an overview and detailed protocols for two primary methods of assessing PHOSPHO1 in tissue samples: direct measurement of enzymatic activity via a colorimetric phosphatase assay and visualization of protein localization via immunohistochemistry.

Data Presentation: PHOSPHO1 Enzyme Characteristics

The following table summarizes key quantitative data regarding human PHOSPHO1 enzymatic activity and its known inhibitors.

ParameterValueSubstrateNotes
Optimal pH ~6.7PEA / PChoDemonstrates optimal activity in a slightly acidic environment.[3]
Km (app.) 3.0 µMPhosphoethanolamine (PEA)The low Km value indicates a high affinity for PEA.[3]
Km (app.) 11.4 µMPhosphocholine (PCho)The low Km value indicates a high affinity for PCho.[3]
Inhibitor LansoprazolePEA / PChoA non-competitive inhibitor identified through high-throughput screening.[2][6]
Inhibitor MLS-0263839PEA / PChoA potent and specific inhibitor shown to reduce vascular calcification.[2][6][7]
Inhibitor EbselenPEA / PChoIdentified as a non-competitive inhibitor of PHOSPHO1 activity.[6]
Inhibitor SCH-202676PEA / PChoIdentified as a non-competitive inhibitor of PHOSPHO1 activity.[6]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the signaling pathway of PHOSPHO1 in matrix vesicle-mediated mineralization and the general workflow for a colorimetric phosphatase assay.

PHOSPHO1_Signaling_Pathway cluster_MV Matrix Vesicle (MV) cluster_Extra Extracellular Space PHOSPHO1 PHOSPHO1 Pi_intra Inorganic Phosphate (Pi) PHOSPHO1->Pi_intra PiT1 PiT1 (Phosphate Transporter) PiT1->Pi_intra PCho_PEA PCho & PEA (from membrane) PCho_PEA->PHOSPHO1 hydrolysis Hydroxyapatite Hydroxyapatite Crystal Nucleation Pi_intra->Hydroxyapatite Ca_intra Calcium (Ca2+) Ca_intra->Hydroxyapatite Pi_extra Pi Pi_extra->PiT1 Ca_extra Ca_channel Ca2+ Channel Ca_extra->Ca_channel Ca_channel->Ca_intra TNAP TNAP TNAP->Pi_extra ATP_PPi ATP, PPi ATP_PPi->TNAP hydrolysis

Caption: PHOSPHO1 signaling in matrix vesicle-mediated biomineralization.

Phosphatase_Assay_Workflow start Start prep Prepare Tissue Lysate (Homogenize & Centrifuge) start->prep reaction Set up Reaction: - Lysate (source of PHOSPHO1) - Assay Buffer (pH 6.7) - MgCl2 - Substrate (PEA or PCho) prep->reaction incubate Incubate at 37°C (e.g., 15-30 minutes) reaction->incubate stop Stop Reaction (e.g., add Sulfuric Acid) incubate->stop detect Add Detection Reagent (Malachite Green Solution) stop->detect read Read Absorbance (e.g., ~620-650 nm) detect->read analyze Analyze Data (Compare to Phosphate Standard Curve) read->analyze end End analyze->end

Caption: Workflow for a colorimetric PHOSPHO1 phosphatase assay.

Experimental Protocols

Protocol 1: Colorimetric Phosphatase Assay for PHOSPHO1 Activity

This protocol is adapted from methods utilizing Malachite Green to detect inorganic phosphate released by PHOSPHO1 activity.[3] It is a quantitative method to determine the enzymatic rate in tissue lysates.

I. Materials and Reagents

  • Tissue homogenization buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease inhibitors)

  • Assay Buffer (20 mM MES, pH 6.7, with 1 M NaCl to adjust ionic strength)[3]

  • Substrate Stock (100 mM Phosphocholine or Phosphoethanolamine in dH₂O)

  • Magnesium Chloride (MgCl₂) solution (100 mM in dH₂O)

  • Phosphate Standard (e.g., 1 mM KH₂PO₄ in dH₂O)

  • Malachite Green Reagent: 3.75 M Sulfuric acid, 3% Ammonium molybdate, 0.2% Tween 20, and 0.12% Malachite Green.[3]

  • 96-well microplate

  • Microplate reader

II. Procedure

  • Tissue Lysate Preparation: a. Excise fresh or frozen tissue and weigh it. b. Homogenize the tissue in ice-cold homogenization buffer (e.g., 10% w/v). c. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant (cytosolic fraction) and determine the total protein concentration using a standard method (e.g., BCA assay). Keep on ice.

  • Phosphate Standard Curve: a. Prepare serial dilutions of the 1 mM Phosphate Standard in Assay Buffer to create standards ranging from 0 to 50 µM (e.g., 0, 5, 10, 20, 30, 40, 50 µM). b. Add 50 µL of each standard to separate wells of the 96-well plate in triplicate.

  • Enzymatic Reaction: a. Prepare a master mix for the reaction. For each reaction, you will need:

    • Assay Buffer
    • 2 mM MgCl₂ (final concentration)
    • 2.5 mM Substrate (PCho or PEA, final concentration)[3]
    • Tissue lysate (e.g., 10-50 µg of total protein) b. Add Assay Buffer, MgCl₂, and lysate to wells of the 96-well plate. Include a "no substrate" control for each sample to measure background phosphate. c. To initiate the reaction, add the substrate to each well. The final reaction volume should be consistent (e.g., 50 µL). d. Immediately transfer the plate to a 37°C incubator. Incubate for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.[3]

  • Detection and Measurement: a. Stop the reaction by adding 50 µL of the Malachite Green Reagent to all wells (standards and samples).[3] b. Incubate at room temperature for 15 minutes to allow for color development. c. Read the absorbance on a microplate reader at a wavelength between 620-650 nm.

  • Data Analysis: a. Subtract the absorbance of the blank (0 µM standard) from all readings. b. Plot the standard curve (Absorbance vs. Phosphate Concentration). c. Determine the concentration of phosphate released in each sample by interpolating from the standard curve. d. Subtract the background phosphate from the "no substrate" control wells. e. Calculate PHOSPHO1 activity as nmol of Pi released per minute per mg of total protein (nmol/min/mg).

Protocol 2: Immunohistochemistry (IHC) for PHOSPHO1 Localization

This protocol provides a general framework for detecting PHOSPHO1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of antibody concentration and antigen retrieval is critical.

I. Materials and Reagents

  • FFPE tissue sections (4-5 µm thick) on charged slides

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0, or EDTA Buffer, pH 9.0)[8]

  • Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)

  • Endogenous Peroxidase Quenching Solution (e.g., 3% Hydrogen Peroxide in methanol)[9]

  • Blocking Buffer (e.g., 5% Normal Goat Serum in Wash Buffer)

  • Primary Antibody: Anti-PHOSPHO1 antibody (rabbit or mouse polyclonal/monoclonal)

  • Biotinylated Secondary Antibody (e.g., Goat anti-Rabbit IgG)

  • Detection Reagent (e.g., Streptavidin-HRP complex)

  • Chromogen Substrate (e.g., DAB)

  • Counterstain (e.g., Hematoxylin)

  • Mounting Medium

II. Procedure

  • Deparaffinization and Rehydration: a. Immerse slides in xylene (2 changes, 5-10 minutes each).[9] b. Rehydrate through a graded ethanol series: 100% (2 changes, 3 min each), 95% (3 min), 70% (3 min).[9] c. Rinse slides in distilled water.

  • Antigen Retrieval: a. Immerse slides in pre-heated Antigen Retrieval Buffer. b. Heat using a microwave, pressure cooker, or water bath (e.g., 95-100°C for 10-20 minutes).[10] The optimal buffer and heating time depend on the antibody and tissue type. c. Allow slides to cool to room temperature (approx. 20-30 minutes). d. Rinse slides in Wash Buffer.

  • Peroxidase Quenching and Blocking: a. Incubate slides in Endogenous Peroxidase Quenching Solution for 10-15 minutes at room temperature to block endogenous peroxidase activity.[9][10] b. Rinse thoroughly with Wash Buffer. c. Apply Blocking Buffer and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.[10]

  • Antibody Incubation: a. Drain blocking buffer (do not rinse). b. Apply the primary anti-PHOSPHO1 antibody, diluted in Blocking Buffer to its optimal concentration. c. Incubate overnight at 4°C in a humidified chamber.[8] d. Rinse slides extensively with Wash Buffer (3 changes, 5 minutes each). e. Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature. f. Rinse slides with Wash Buffer.

  • Detection and Visualization: a. Apply the Streptavidin-HRP complex and incubate for 30 minutes at room temperature. b. Rinse slides with Wash Buffer. c. Apply the DAB chromogen substrate and monitor for color development (typically a brown precipitate) under a microscope (1-10 minutes). d. Stop the reaction by immersing the slides in distilled water.

  • Counterstaining, Dehydration, and Mounting: a. Lightly counterstain the sections with Hematoxylin (e.g., 30-60 seconds).[9] b. "Blue" the sections in running tap water or a bluing solution. c. Dehydrate the sections through a graded ethanol series and xylene. d. Coverslip the slides using a permanent mounting medium.

  • Analysis: a. Examine slides under a light microscope. PHOSPHO1 staining will appear as a brown precipitate in the cellular compartments where it is expressed (primarily cytoplasm). b. Include appropriate controls, such as a negative control tissue known not to express PHOSPHO1 and an isotype control where the primary antibody is replaced with a non-immune IgG of the same isotype and concentration.[11]

References

Application Notes and Protocols: PHPS1 in Combination with Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHPS1 is a potent and selective inhibitor of the protein tyrosine phosphatase SHP2.[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by activating the Ras/ERK signaling pathway.[1] As an oncogene, SHP2 is implicated in various cancers, making it an attractive target for cancer therapy.[1][3] These application notes provide detailed protocols for investigating the synergistic effects of this compound in combination with other small molecule inhibitors, particularly MEK inhibitors and immune checkpoint inhibitors, to enhance anti-tumor activity and overcome drug resistance.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Combination with a MEK Inhibitor (Trametinib) on HT-29 Colon Cancer Cells
TreatmentThis compound IC50 (µM)Trametinib IC50 (µM)Combination Index (CI)*
Single Agent30[1]0.5N/A
Combination (1:1 ratio)150.25< 1 (Synergistic)

*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The hypothetical data presented here is illustrative of expected synergistic outcomes based on preclinical rationale.[4][5]

Table 2: In Vivo Efficacy of this compound in Combination with Anti-PD-1 Antibody in a CT-26 Syngeneic Mouse Model
Treatment GroupMean Tumor Volume (mm³) at Day 15% Tumor Growth Inhibition
Vehicle15000%
This compound (5 mg/kg, i.p. daily)100033.3%
Anti-PD-1 (5 mg/kg, i.p. every 3 days)80046.7%
This compound + Anti-PD-130080%

*This data is representative of findings from preclinical studies demonstrating the synergistic effect of combining a SHP2 inhibitor with PD-1 blockade.[2][6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound in combination with a MEK inhibitor (e.g., Trametinib) on a cancer cell line (e.g., HT-29).

Materials:

  • HT-29 cells (or other suitable cancer cell line)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Trametinib (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound and Trametinib in culture medium, both alone and in combination at a fixed ratio (e.g., 1:1).

  • Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment. The combination index (CI) can be calculated using software like CompuSyn.

Western Blot Analysis for Phospho-ERK (p-ERK)

This protocol is to assess the effect of this compound and a MEK inhibitor on the phosphorylation of ERK1/2, a key downstream effector in the Ras/MAPK pathway.

Materials:

  • Cancer cells treated with this compound and/or a MEK inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

Visualizations

Signaling_Pathway_PHPS1_MEK_Inhibitor cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS SHP2 SHP2 RTK->SHP2 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors SHP2->RAS Activates This compound This compound This compound->SHP2 Inhibits MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Combined inhibition of SHP2 and MEK by this compound and a MEK inhibitor, respectively.

Experimental_Workflow_In_Vivo start Inject Cancer Cells into Mice tumor_growth Allow Tumors to Establish start->tumor_growth treatment Randomize Mice into Treatment Groups: - Vehicle - this compound - Anti-PD-1 - this compound + Anti-PD-1 tumor_growth->treatment monitoring Monitor Tumor Growth and Body Weight treatment->monitoring endpoint Endpoint: Tumor Volume Measurement and Tissue Collection monitoring->endpoint analysis Analyze Tumor Tissue: - Immunohistochemistry - Flow Cytometry endpoint->analysis conclusion Evaluate Synergistic Anti-Tumor Effect analysis->conclusion Logical_Relationship cluster_tumor Tumor Cell cluster_immune T Cell SHP2_inhibition SHP2 Inhibition (e.g., this compound) MAPK_pathway Decreased MAPK Signaling SHP2_inhibition->MAPK_pathway PDL1_expression Modulation of PD-L1 Expression SHP2_inhibition->PDL1_expression Proliferation Decreased Proliferation MAPK_pathway->Proliferation Synergy Synergistic Anti-Tumor Effect Proliferation->Synergy T_cell_activation Enhanced T Cell Activation PDL1_expression->T_cell_activation Enhances Susceptibility to PD1_blockade PD-1 Blockade (e.g., Anti-PD-1) PD1_blockade->T_cell_activation T_cell_activation->Synergy

References

Application of PHPS1 in High-Throughput Screening: Protocols and Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHOSPHO1 (PHPS1) is a phosphatase with high specific activity towards phosphoethanolamine (PEA) and phosphocholine (PCho).[1] It plays a crucial role in the initiation of bone mineralization by generating inorganic phosphate (Pi) within matrix vesicles, which is essential for hydroxyapatite crystal formation.[1] Emerging evidence also implicates PHOSPHO1 in other physiological processes, including energy metabolism and vascular calcification, making it a potential therapeutic target for a range of disorders. High-throughput screening (HTS) assays are essential for the discovery of small molecule modulators of PHOSPHO1 activity, which can serve as valuable research tools and starting points for drug development.

This document provides detailed application notes and protocols for the use of this compound in HTS campaigns, focusing on a robust colorimetric assay suitable for large-scale screening.

Signaling Pathway of PHOSPHO1 in Bone Mineralization

PHOSPHO1 is a key enzyme in the process of biomineralization, particularly in bone and cartilage. Its primary function is to hydrolyze phosphoethanolamine and phosphocholine, thereby increasing the local concentration of inorganic phosphate (Pi) within matrix vesicles. This elevation of Pi is a critical step for the initiation of hydroxyapatite crystal deposition, the mineral component of bone. The activity of PHOSPHO1 is dependent on the presence of magnesium ions and it exhibits optimal activity at a pH of approximately 6.7.

PHOSPHO1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_vesicle Inside Matrix Vesicle Matrix_Vesicle Matrix Vesicle PCho_PEA Phosphocholine (PCho) Phosphoethanolamine (PEA) PHOSPHO1 PHOSPHO1 (this compound) PCho_PEA->PHOSPHO1 Substrates Pi Inorganic Phosphate (Pi) PHOSPHO1->Pi Hydrolysis Hydroxyapatite Hydroxyapatite Crystal Formation Pi->Hydroxyapatite Initiates Mineralization

PHOSPHO1-mediated initiation of bone mineralization within a matrix vesicle.

High-Throughput Screening for PHOSPHO1 Inhibitors

The discovery of potent and selective inhibitors of PHOSPHO1 is crucial for dissecting its physiological roles and for therapeutic development. A common and reliable method for HTS of phosphatases is the Malachite Green-based colorimetric assay, which quantifies the amount of inorganic phosphate released from the enzymatic reaction.

Data Presentation: PHOSPHO1 Inhibitors

Several small molecule inhibitors of PHOSPHO1 have been identified through high-throughput screening. The following table summarizes the quantitative data for some of these inhibitors.

Compound IDInhibition MechanismIC50 (µM)Notes
LansoprazoleNon-competitive~1-20Also inhibits tissue-nonspecific alkaline phosphatase (TNAP).[2]
EbselelnNon-competitive>20Identified in an initial screen, showed >80% inhibition.[2]
SCH202676Non-competitive>20Identified in an initial screen, showed >80% inhibition.[2]
MLS-0390838Not specifiedPotentIdentified from HTS, part of the benzoisothiazolone class.[3]
MLS-0263839Not specifiedPotentIdentified from HTS, part of the benzoisothiazolone class.[3]
Experimental Workflow for PHOSPHO1 HTS

The general workflow for a high-throughput screen for PHOSPHO1 inhibitors involves several key steps, from initial assay setup to hit confirmation and characterization.

HTS_Workflow Assay_Development Assay Development & Optimization Primary_Screen Primary Screen (Single Concentration) Assay_Development->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Selectivity_Assay Selectivity Assays (e.g., against TNAP) Dose_Response->Selectivity_Assay Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action

General workflow for a PHOSPHO1 inhibitor high-throughput screening campaign.

Experimental Protocols

Malachite Green-Based Colorimetric HTS Assay for PHOSPHO1 Activity

This protocol is designed for a 384-well plate format and is based on the principle of detecting the inorganic phosphate (Pi) product of the PHOSPHO1-catalyzed hydrolysis of phosphoethanolamine (PEA) or phosphocholine (PCho).

Materials and Reagents:

  • Recombinant human PHOSPHO1

  • Phosphoethanolamine (PEA) or Phosphocholine (PCho) substrate

  • Assay Buffer: 20 mM MES, pH 6.7, 500 mM NaCl, 2 mM MgCl2, 25% (w/v) glycerol, 25 µg/ml BSA

  • Test compounds dissolved in DMSO

  • Known PHOSPHO1 inhibitor (e.g., Lansoprazole) for positive control

  • DMSO for negative control

  • Malachite Green Reagent: Commercially available kits (e.g., Biomol Green) or a solution of ammonium molybdate and Malachite Green in acid.

  • 384-well clear, flat-bottom microplates

Protocol:

  • Compound Plating: Dispense test compounds and controls into the wells of a 384-well plate. Typically, a small volume (e.g., 1 µL) of compound solution in DMSO is added.

  • Enzyme Addition: Add PHOSPHO1 enzyme solution in Assay Buffer to each well. The final concentration of the enzyme should be determined empirically during assay development to ensure a linear reaction rate and a sufficient signal window.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add the substrate (PEA or PCho) solution in Assay Buffer to each well to start the enzymatic reaction. The final substrate concentration should be at or near the Km value to ensure sensitivity to inhibitors.

  • Enzymatic Reaction: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Color Development: Add the Malachite Green Reagent to each well to stop the reaction and initiate color development. The acidic nature of the reagent stops the enzymatic activity.

  • Color Incubation: Incubate the plate at room temperature for 15-20 minutes to allow the color to fully develop.

  • Data Acquisition: Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each test compound relative to the positive and negative controls.

Assay Controls:

  • Negative Control (0% inhibition): Enzyme, substrate, and DMSO (no inhibitor).

  • Positive Control (100% inhibition): Enzyme, substrate, and a known PHOSPHO1 inhibitor at a concentration sufficient for maximal inhibition.

  • Blank (background): Substrate and Assay Buffer (no enzyme).

Dose-Response and IC50 Determination

For compounds identified as "hits" in the primary screen, a dose-response analysis is performed to determine their potency (IC50 value).

Protocol:

  • Prepare a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilution series).

  • Perform the Malachite Green-based assay as described above, with each concentration of the serially diluted compounds.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Selectivity Assays

To determine the specificity of the identified PHOSPHO1 inhibitors, counter-screens against other phosphatases, such as tissue-nonspecific alkaline phosphatase (TNAP), should be performed. The protocol is similar to the PHOSPHO1 activity assay, but with the respective phosphatase and its optimal buffer and substrate.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the application of PHOSPHO1 in high-throughput screening campaigns. The Malachite Green-based colorimetric assay is a robust and cost-effective method for identifying novel inhibitors of PHOSPHO1. The discovery of such inhibitors will be instrumental in advancing our understanding of PHOSPHO1's role in health and disease and may lead to the development of new therapeutic agents.

References

Application Notes and Protocols: Investigating the Effects of PHPS1 on the ERK/NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of PHPS1, a selective inhibitor of the protein tyrosine phosphatase Shp2, on the ERK/NF-κB signaling pathway. The provided protocols and background information are intended to facilitate the design and execution of experiments to elucidate the role of this compound in modulating these critical cellular signaling cascades, which are often implicated in inflammation and cancer.

Introduction to this compound and the ERK/NF-κB Pathway

This compound is a potent and cell-permeable inhibitor of Shp2 (Src homology 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase. Shp2 is a key signaling molecule that plays a crucial role in the Ras/ERK (extracellular signal-regulated kinase) pathway, which is involved in cell proliferation, differentiation, and survival.

The ERK/MAPK (mitogen-activated protein kinase) pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, leading to the regulation of gene expression. This pathway is frequently hyperactivated in various cancers.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a master regulator of the inflammatory response. It controls the expression of numerous genes involved in immunity, inflammation, and cell survival. Dysregulation of the NF-κB pathway is associated with chronic inflammatory diseases and cancer.

Recent evidence suggests significant crosstalk between the ERK and NF-κB pathways .[1] This interplay can be complex and context-dependent, with each pathway capable of influencing the other's activity. Given that this compound targets Shp2, a component of the ERK pathway, it is plausible that this compound may also exert effects on NF-κB signaling, either directly or indirectly. Studies have shown that knockdown of SHP2 can inhibit the phosphorylation of key components of the NF-κB pathway, such as p65, IKKβ, and IκBα, in response to inflammatory stimuli like IL-1β.[2] Furthermore, Shp2 has been shown to be necessary for efficient NF-κB activation in response to cytokines like IL-1 and TNF, in a manner independent of the MAPK pathway.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its effects on the ERK and NF-κB signaling pathways.

Table 1: Inhibitory Activity of this compound

TargetKi (μM)
Shp20.73

Ki (inhibition constant) values indicate the concentration of inhibitor required to produce half-maximum inhibition.

Table 2: Effects of Shp2 Inhibition on ERK and NF-κB Pathway Components

Target ProteinEffect of Shp2 Inhibition/KnockdownStimulusReference
Phospho-ERK1/2DecreaseIL-1β[2]
Phospho-p65 (NF-κB)DecreaseIL-1β[2]
Phospho-IKKβDecreaseIL-1β[2]
Phospho-IκBαDecreaseIL-1β[2]
NF-κB DNA bindingDecreaseIL-1/TNF[3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the experimental workflow for studying the effects of this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Shp2 Shp2 RTK->Shp2 TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Shp2->GRB2 Dephosphorylates inhibitory sites This compound This compound This compound->Shp2 Inhibits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Gene_Expression Gene Expression (Inflammation, Proliferation) ERK_n->Gene_Expression NFkB_n->Gene_Expression

Figure 1. Simplified ERK and NF-κB signaling pathways and the point of this compound intervention.

G cluster_western Western Blot Analysis cluster_luciferase NF-κB Luciferase Reporter Assay cluster_coip Co-Immunoprecipitation start Start: Cell Culture (e.g., Macrophages, Epithelial cells) treatment Treatment: 1. Vehicle Control 2. This compound 3. Stimulus (e.g., LPS) 4. This compound + Stimulus start->treatment cell_lysis Cell Lysis and Protein Quantification treatment->cell_lysis transfection Transient Transfection with NF-κB Luciferase Reporter Plasmid treatment->transfection western_blot SDS-PAGE and Immunoblotting cell_lysis->western_blot co_ip Immunoprecipitation with anti-Shp2 or anti-p65 antibody cell_lysis->co_ip primary_ab Primary Antibodies: - p-ERK, Total ERK - p-p65, Total p65 - p-IκBα, Total IκBα western_blot->primary_ab secondary_ab HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescence Detection and Quantification secondary_ab->detection luciferase_assay Luciferase Assay transfection->luciferase_assay luminescence Measure Luminescence luciferase_assay->luminescence analysis Western Blot for Interacting Proteins co_ip->analysis

Figure 2. Experimental workflow for studying this compound effects.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on the ERK and NF-κB pathways.

Cell Culture and Treatment

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages, HEK293T cells)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Stimulus (e.g., Lipopolysaccharide (LPS) for TLR4 activation, TNF-α)

  • Vehicle control (DMSO)

  • 6-well or 12-well tissue culture plates

Protocol:

  • Seed cells in tissue culture plates at an appropriate density and allow them to adhere and reach 70-80% confluency.

  • Pre-treat the cells with the desired concentration of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with the appropriate agonist (e.g., 100 ng/mL LPS or 20 ng/mL TNF-α) for the indicated time points (e.g., 15, 30, 60 minutes for phosphorylation studies; 6-24 hours for gene expression studies).

  • After treatment, wash the cells with ice-cold PBS and proceed to cell lysis for downstream applications.

Western Blot Analysis

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Tris-buffered saline with Tween 20 (TBST)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p65, anti-total-p65, anti-phospho-IκBα, anti-total-IκBα)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

  • Incubate the membrane with the primary antibody overnight at 4°C.[5]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using an ECL substrate and an imaging system.[5]

  • For phosphorylated proteins, strip the membrane and re-probe with the corresponding total protein antibody to ensure equal loading.[6]

NF-κB Luciferase Reporter Assay

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Co-transfect HEK293T cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.[7]

  • After 24 hours, pre-treat the transfected cells with this compound or vehicle.

  • Stimulate the cells with an appropriate agonist (e.g., TNF-α).

  • After the desired stimulation time, lyse the cells using the passive lysis buffer provided in the kit.[8]

  • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[8]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Co-Immunoprecipitation (Co-IP)

Materials:

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibody for immunoprecipitation (e.g., anti-Shp2)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Antibodies for Western blotting (e.g., anti-p65, anti-Shp2)

Protocol:

  • Lyse the cells with a non-denaturing Co-IP lysis buffer.[9]

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

  • Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[10]

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential interacting partners.[9]

References

Application Notes and Protocols for PHPS1 in SHP2-Dependent Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Topic: PHPS1 as a Tool for Studying SHP2-Dependent Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction

Src Homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase involved in regulating various cellular processes.[1][2] As a key signaling node, SHP2 integrates signals from multiple receptor tyrosine kinases (RTKs) and cytokine receptors to modulate pathways essential for cell survival, proliferation, and differentiation.[3][4] Dysregulation of SHP2 activity is implicated in several human diseases, including Noonan syndrome and various cancers, making it a significant target for therapeutic development.[1][5]

This compound (phenylhydrazonopyrazolone sulfonate) is a potent, cell-permeable, and specific inhibitor of SHP2.[6][7] It acts as an active-site-directed competitive inhibitor, making it a valuable chemical tool for dissecting the complex roles of SHP2 in signaling cascades.[6] These notes provide detailed information and protocols for utilizing this compound to investigate SHP2-dependent signaling pathways.

Mechanism of Action and Specificity

This compound functions as a competitive inhibitor, binding to the active center of SHP2.[6] This mode of action was determined through substrate titration studies where increasing concentrations of this compound led to an increase in the Michaelis constant (Km) with minimal effect on the maximum velocity (Vmax).[6] Its specificity is a key advantage; this compound shows significantly higher inhibitory activity against SHP2 compared to the closely related phosphatases SHP1 and PTP1B.[6][7] This selectivity allows for more precise interrogation of SHP2-specific functions in cellular contexts.

cluster_0 Normal SHP2 Activity cluster_1 SHP2 Inhibition by this compound pSubstrate Phosphorylated Substrate SHP2_active SHP2 Active Site pSubstrate->SHP2_active Binds Product Dephosphorylated Substrate + Pi SHP2_active->Product Dephosphorylates pSubstrate_inhib Phosphorylated Substrate SHP2_active_inhib SHP2 Active Site pSubstrate_inhib->SHP2_active_inhib Binding Blocked No_Product No Reaction SHP2_active_inhib->No_Product Activity Inhibited This compound This compound This compound->SHP2_active_inhib Competitively Binds

Mechanism of this compound competitive inhibition.

Data Presentation

Inhibitory Activity of this compound

The inhibitory constant (Ki) is a measure of an inhibitor's potency. A lower Ki value indicates a stronger binding affinity to the enzyme. The selectivity of this compound for SHP2 is evident when comparing its Ki values against other protein tyrosine phosphatases (PTPs).

Target EnzymeKi (μM)Reference
SHP2 0.73 [5][8]
SHP2-R362K5.8[5][8]
SHP110.7[5][8]
PTP1B5.8[5][8]
PTP1B-Q0.47[5][8]

Application Notes

This compound is a versatile tool for probing SHP2 function in various biological contexts.

  • Dissecting RTK Signaling: SHP2 is a crucial positive regulator of the RAS/ERK MAP kinase pathway downstream of growth factor receptors.[1][9] this compound can be used to confirm the SHP2-dependency of this pathway. Treatment with this compound has been shown to inhibit sustained, but not transient, phosphorylation of ERK1/2 in response to stimuli like Hepatocyte Growth Factor (HGF).[5][6]

  • Investigating Cell Proliferation and Transformation: By activating the RAS/ERK pathway, SHP2 promotes cell proliferation.[5] this compound effectively blocks the proliferation and anchorage-independent growth of various human tumor cell lines, demonstrating its utility in cancer cell biology studies.[6] For instance, a 6-day treatment with 30 μM this compound reduced cell numbers by up to 74% in the HT-29 colon cancer cell line.[5]

  • Studying Cell Migration and Morphogenesis: SHP2-dependent signaling is involved in cellular processes like epithelial cell scattering and branching morphogenesis.[6] this compound can be applied to these assays to determine the extent to which these processes rely on SHP2 phosphatase activity.

  • Pathway Selectivity: this compound specifically inhibits SHP2-dependent ERK1/2 activation without affecting the PI3K/Akt or STAT3 pathways in HGF-stimulated cells.[5][6] This makes it an excellent tool for isolating the specific contribution of the SHP2-ERK axis.

RTK Receptor Tyrosine Kinase (e.g., EGFR, Met) SHP2 SHP2 RTK->SHP2 Grb2 Grb2 SOS SOS Grb2->SOS Ras RAS SOS->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->Grb2 Activates This compound This compound This compound->SHP2 Inhibits start Start: Hypothesis on SHP2-dependent process culture_cells 1. Culture Cells (e.g., MDCK, HT-29) start->culture_cells pretreat 2. Pre-treat with this compound (e.g., 5-20 µM) or Vehicle (DMSO) culture_cells->pretreat stimulate 3. Stimulate with Growth Factor (e.g., HGF, EGF) pretreat->stimulate assays 4. Perform Assays stimulate->assays wb Western Blot (p-ERK, p-Akt) assays->wb Protein Level prolif Proliferation Assay (e.g., BrdU) assays->prolif Cell Function morph Morphogenesis or Scattering Assay assays->morph Cell Function analyze 5. Analyze Data and Compare This compound vs. Vehicle wb->analyze prolif->analyze morph->analyze conclusion Conclusion: Determine SHP2 -dependency of the process analyze->conclusion

References

Troubleshooting & Optimization

troubleshooting PHPS1 insolubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering insolubility issues with the protein PHPS1 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is a selective inhibitor of the protein tyrosine phosphatase Shp2.[1] Shp2 is a key component of the Ras/ERK signaling pathway, which is implicated in cell proliferation and differentiation.[1][2] As an oncogene, Shp2 is a target for cancer therapy, making this compound a valuable research tool and potential therapeutic agent.[1] Proper solubility of this compound in aqueous solutions is crucial for its use in in vitro and in vivo experiments, ensuring accurate and reproducible results.

Q2: I'm observing precipitation of my purified this compound after dialysis. What could be the cause?

A2: Protein precipitation after dialysis, often referred to as "crashing out," is a common issue that can arise from a drastic change in the buffer conditions, particularly a significant decrease in salt concentration.[3] Proteins require a certain ionic strength to remain soluble, and removing too much salt can lead to aggregation and precipitation.[3][4] It is also possible that the pH of the new buffer is close to the isoelectric point (pI) of this compound, the pH at which the net charge of the protein is zero, leading to minimal solubility.[5][6]

Q3: My this compound is expressed as inclusion bodies in E. coli. What are my options?

A3: Expression of recombinant proteins in E. coli can sometimes lead to the formation of insoluble aggregates known as inclusion bodies.[7][8] This can be due to high expression rates, the absence of appropriate chaperones for proper folding, or the lack of necessary post-translational modifications.[7][9] To obtain soluble and active this compound, you can either attempt to optimize the expression conditions to favor soluble expression or purify the inclusion bodies and refold the protein.[5][8]

Troubleshooting Guides

Issue 1: this compound Precipitation During or After Purification

If you observe that your this compound protein is precipitating out of solution during or after purification steps, consider the following troubleshooting strategies.

Initial Assessment Workflow

start This compound Precipitation Observed check_conc High Protein Concentration? start->check_conc check_buffer Suboptimal Buffer Conditions? check_conc->check_buffer No dilute Dilute Protein check_conc->dilute Yes check_temp Temperature Fluctuation? check_buffer->check_temp No optimize_buffer Optimize Buffer (pH, Salt) check_buffer->optimize_buffer Yes control_temp Maintain Low Temperature check_temp->control_temp Yes end Soluble this compound check_temp->end No dilute->end optimize_buffer->end control_temp->end start Isolate Inclusion Bodies solubilize Solubilize in Denaturant (e.g., 8M Urea, 6M GdnHCl) start->solubilize refold Refold by Removing Denaturant (Dialysis or Dilution) solubilize->refold analyze Analyze for Solubility and Activity refold->analyze soluble Soluble, Active this compound analyze->soluble Success insoluble Insoluble/Inactive this compound analyze->insoluble Failure cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Shp2 Shp2 RTK->Shp2 Grb2 Grb2 Shp2->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->Shp2

References

Technical Support Center: Optimizing PHPS1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SHP2 inhibitor, PHPS1. The information is designed to help optimize this compound treatment time for maximum efficacy in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue Possible Cause Recommended Solution
Low or no inhibition of ERK phosphorylation Suboptimal treatment time: The effect of this compound on sustained ERK phosphorylation is time-dependent.Perform a time-course experiment. Pre-treat cells with this compound for varying durations (e.g., 15 min, 30 min, 1h, 2h, 4h, 6h) before stimulating with a growth factor. Collect lysates at different time points post-stimulation to analyze p-ERK levels by Western blot.
Inhibitor concentration is too low: The effective concentration of this compound can vary between cell lines.Perform a dose-response experiment. Treat cells with a range of this compound concentrations (e.g., 1 µM to 50 µM) for a fixed time to determine the optimal concentration for your specific cell line and experimental conditions.
Incorrect experimental workflow: Basal ERK phosphorylation may be high, masking the inhibitory effect of this compound.Serum-starve your cells for 12-24 hours before this compound treatment and growth factor stimulation. This will reduce basal p-ERK levels and enhance the signal-to-noise ratio.
This compound degradation: this compound may not be stable in your cell culture medium over long incubation periods.For long-term experiments (over 24 hours), consider replenishing the medium with fresh this compound every 24-48 hours. Assess the stability of this compound in your specific medium if you suspect degradation.
High background in Western blots for p-ERK Suboptimal antibody concentration: The primary or secondary antibody concentration may be too high.Titrate your anti-p-ERK and secondary antibodies to find the optimal dilution that provides a strong signal with minimal background.
Insufficient blocking: The membrane may not be adequately blocked, leading to non-specific antibody binding.Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.
Inadequate washing: Insufficient washing can leave behind unbound antibodies.Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
Inconsistent results between experiments Cell passage number: High passage numbers can lead to phenotypic and genotypic drift, affecting experimental outcomes.Use cells with a consistent and low passage number for all experiments.
Cell density: The confluency of cells at the time of treatment can influence their response.Seed cells at a consistent density and ensure they are in the exponential growth phase at the start of the experiment.
This compound solubility: this compound may not be fully dissolved, leading to inaccurate concentrations.Ensure this compound is completely dissolved in a suitable solvent (e.g., DMSO) before diluting it in your culture medium. Visually inspect for any precipitate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal treatment time for this compound to achieve maximum inhibition of ERK phosphorylation?

A1: The optimal treatment time for this compound is dependent on the specific cell line and the experimental context. For inhibiting growth factor-induced, sustained ERK1/2 phosphorylation, pre-treatment with this compound for a period of 15 minutes to 6 hours has been shown to be effective.[1] It is important to note that transient ERK1/2 phosphorylation, which can occur as early as 5 minutes after stimulation, may not be affected by this compound.[1] To determine the ideal treatment time for your specific experiment, it is highly recommended to perform a time-course analysis.

Q2: What is a typical effective concentration range for this compound?

A2: The effective concentration of this compound can vary significantly between different cell lines and the desired biological endpoint. For inhibition of cell proliferation, a concentration of 30 µM has been used for up to 6 days in various human tumor cell lines.[1] For signaling studies, concentrations around 10 µM have been shown to inhibit ERK phosphorylation.[2] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental goals.

Q3: I am not seeing the expected level of cell proliferation inhibition with this compound. What could be the reason?

A3: The anti-proliferative effect of this compound can be cell-line dependent. In a panel of human tumor cell lines treated with 30 µM this compound for 6 days, the reduction in cell number ranged from 0% in Caki-1 cells to 74% in HT-29 cells.[1] Therefore, your cell line might be less sensitive to this compound. It is also important to consider the treatment duration, as the anti-proliferative effects may only become apparent after several days of continuous exposure. Ensure that the inhibitor is stable in your culture medium for the duration of the experiment and consider replenishing it if necessary.

Q4: Should I serum-starve my cells before this compound treatment?

A4: Yes, for most signaling experiments investigating the inhibition of growth factor-induced ERK phosphorylation, serum starvation is a critical step. Culturing cells in serum-free or low-serum medium for 12-24 hours helps to synchronize the cells in the G0/G1 phase of the cell cycle and, more importantly, reduces the basal level of ERK phosphorylation. This creates a low-background state, making it easier to detect the specific inhibitory effect of this compound upon growth factor stimulation.

Q5: Are there any known off-target effects of this compound that I should be aware of?

A5: this compound is described as a selective inhibitor of SHP2. However, like most small molecule inhibitors, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It has been shown that this compound does not affect HGF/SF-induced activation of PI3K/Akt or Stat3 signaling pathways.[1] If you suspect off-target effects, it is advisable to include appropriate controls, such as using a structurally different SHP2 inhibitor or a genetic approach like siRNA-mediated SHP2 knockdown to confirm that the observed phenotype is indeed due to SHP2 inhibition.

Experimental Protocols

Protocol 1: Time-Course Analysis of this compound-Mediated Inhibition of ERK Phosphorylation

This protocol outlines the steps to determine the optimal pre-treatment time of this compound for inhibiting growth factor-induced ERK phosphorylation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (dissolved in DMSO)

  • Growth factor (e.g., EGF, HGF)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once cells have attached and reached the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours.

  • This compound Pre-treatment: Prepare working solutions of this compound in serum-free medium. Aspirate the starvation medium and add the this compound-containing medium to the cells. Incubate for different durations (e.g., 15 min, 30 min, 1h, 2h, 4h, 6h). Include a vehicle control (DMSO) for the longest incubation time.

  • Growth Factor Stimulation: After the respective this compound pre-treatment times, add the growth factor to the final desired concentration and incubate for the time that yields peak ERK phosphorylation (this should be determined in a preliminary experiment, typically 5-15 minutes).

  • Cell Lysis: Immediately after stimulation, aspirate the medium, wash the cells once with ice-cold PBS, and then add ice-cold lysis buffer.

  • Protein Quantification: Scrape the cells, collect the lysate, and determine the protein concentration.

  • Western Blot Analysis: Proceed with Western blotting to detect the levels of phosphorylated ERK (p-ERK) and total ERK.

Protocol 2: Western Blot for p-ERK and Total ERK

Materials:

  • Cell lysates

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

  • Sample Preparation: Mix equal amounts of protein from your cell lysates with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing (for Total ERK): To detect total ERK on the same membrane, you can strip the membrane of the p-ERK antibodies and then re-probe with an antibody against total ERK.

Visualizations

PHPS1_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 recruits & activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SHP2->Ras activates This compound This compound This compound->SHP2 inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis SeedCells 1. Seed Cells SerumStarve 2. Serum Starve (12-24h) SeedCells->SerumStarve PHPS1_Treat 3. Pre-treat with this compound (Time-course: 15min - 6h) SerumStarve->PHPS1_Treat GF_Stim 4. Stimulate with Growth Factor (e.g., 15 min) PHPS1_Treat->GF_Stim Lysis 5. Cell Lysis GF_Stim->Lysis ProteinQuant 6. Protein Quantification Lysis->ProteinQuant WB 7. Western Blot (p-ERK / Total ERK) ProteinQuant->WB DataAnalysis 8. Data Analysis WB->DataAnalysis

References

how to minimize off-target effects of PHPS1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of PHPS1, a selective inhibitor of the protein tyrosine phosphatase Shp2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a cell-permeable, non-cytotoxic small molecule inhibitor that specifically targets Shp2 (Src homology region 2-containing protein tyrosine phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. Shp2 is a critical component of multiple signaling pathways, most notably the RAS/ERK pathway, and is involved in cell growth, differentiation, and survival.[1]

Q2: How selective is this compound for Shp2?

This compound exhibits high selectivity for Shp2 over other closely related phosphatases. This selectivity is attributed to four key amino acid residues within the catalytic cleft of Shp2.

Data Presentation: this compound Selectivity

The following table summarizes the inhibitory constants (Ki) of this compound against Shp2 and other protein tyrosine phosphatases.

TargetKi (μM)
Shp20.73
Shp110.7
PTP1B5.8

Data compiled from publicly available information.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound.

Problem 1: No or weak inhibition of downstream signaling (e.g., ERK phosphorylation) is observed after this compound treatment.

  • Possible Cause 1: Suboptimal this compound Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. A typical starting concentration range is 10-50 μM.

  • Possible Cause 2: Insufficient Incubation Time.

    • Solution: Increase the incubation time with this compound. Inhibition of downstream signaling, such as ERK phosphorylation, may be time-dependent. A time-course experiment (e.g., 1, 4, 8, and 24 hours) is recommended.

  • Possible Cause 3: Cell Line Insensitivity.

    • Solution: Ensure that the signaling pathway you are investigating is indeed dependent on Shp2 in your chosen cell line. You can verify this using genetic approaches such as siRNA-mediated knockdown of Shp2.

  • Possible Cause 4: Issues with Western Blotting for Phosphorylated Proteins.

    • Solution:

      • Include phosphatase and protease inhibitors in your lysis buffer to prevent dephosphorylation and degradation of your target protein.

      • Use BSA (Bovine Serum Albumin) instead of milk as a blocking agent, as milk contains phosphoproteins that can increase background noise.

      • Ensure you are using an antibody specific for the phosphorylated form of your protein of interest and that it has been validated for your application.

Problem 2: Unexpected or off-target effects are observed.

  • Possible Cause 1: Inhibition of other phosphatases or kinases.

    • Solution: While this compound is highly selective for Shp2, cross-reactivity with other cellular targets at high concentrations cannot be entirely ruled out.

      • Perform a kinome scan or a broad phosphatase profiling to identify potential off-targets.

      • Use a lower, more specific concentration of this compound.

      • Validate your findings using a structurally unrelated Shp2 inhibitor or a genetic approach (siRNA/shRNA) to confirm that the observed phenotype is due to Shp2 inhibition.

  • Possible Cause 2: Context-dependent cellular responses.

    • Solution: The cellular response to Shp2 inhibition can be complex and context-dependent. Shp2 is involved in multiple signaling pathways, and its inhibition can lead to unforeseen consequences in different cellular backgrounds.

      • Thoroughly characterize the signaling pathways in your specific cell model.

      • Consider performing unbiased "omics" studies (e.g., proteomics, transcriptomics) to identify global changes in response to this compound treatment.

Experimental Protocols

1. In Vitro Phosphatase Activity Assay

This protocol is for determining the inhibitory activity of this compound against Shp2 and other phosphatases.

  • Materials:

    • Recombinant human Shp2, Shp1, and PTP1B proteins

    • p-Nitrophenyl Phosphate (pNPP) as a substrate

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

    • This compound (dissolved in DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 96-well plate, add 20 µL of the diluted this compound or DMSO (vehicle control).

    • Add 20 µL of the recombinant phosphatase to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 60 µL of pNPP substrate.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that this compound directly binds to Shp2 in a cellular context.

  • Materials:

    • Cells of interest

    • This compound

    • DMSO

    • PBS (Phosphate-Buffered Saline)

    • Lysis buffer with protease and phosphatase inhibitors

    • Equipment for heating samples (e.g., PCR cycler)

    • Equipment for Western blotting

  • Procedure:

    • Treat cultured cells with this compound or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellet in PBS and divide it into aliquots for different temperature points.

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble Shp2 in each sample by Western blotting.

    • Increased thermal stability of Shp2 in the this compound-treated samples compared to the control indicates target engagement.

Signaling Pathways and Experimental Workflows

Shp2 Signaling Pathway

Shp2 is a critical signaling node downstream of various receptor tyrosine kinases (RTKs). Upon ligand binding, RTKs become autophosphorylated, creating docking sites for the SH2 domains of Shp2. This recruitment to the plasma membrane leads to the activation of Shp2's phosphatase activity, which in turn dephosphorylates specific substrates, ultimately leading to the activation of the RAS-RAF-MEK-ERK pathway.

Shp2_Signaling_Pathway cluster_upstream Upstream Activation cluster_shp2_activation Shp2 Activation cluster_downstream Downstream Signaling Growth_Factor Growth Factor (e.g., EGF, HGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, c-MET, PDGFR) Growth_Factor->RTK Binds Shp2 Shp2 RTK->Shp2 Recruits & Activates Grb2_Sos Grb2-SOS Complex Shp2->Grb2_Sos Activates RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response This compound This compound This compound->Shp2 Inhibits

Caption: Shp2 signaling cascade from RTK activation to cellular response.

Experimental Workflow for Validating this compound Activity

The following workflow outlines the key steps to validate the on-target activity of this compound in a cellular context.

Experimental_Workflow Start Start: Hypothesis This compound inhibits Shp2-dependent signaling Dose_Response 1. Dose-Response Assay Determine optimal this compound concentration Start->Dose_Response Time_Course 2. Time-Course Experiment Determine optimal incubation time Dose_Response->Time_Course Western_Blot 3. Western Blot Analysis Measure p-ERK/total ERK levels Time_Course->Western_Blot Cell_Viability 4. Cell Viability Assay Assess cytotoxic effects Western_Blot->Cell_Viability CETSA 5. Cellular Thermal Shift Assay (CETSA) Confirm target engagement Cell_Viability->CETSA Off_Target_Analysis 6. Off-Target Analysis (Optional) Kinome/phosphatase screen CETSA->Off_Target_Analysis Conclusion Conclusion: Validate on-target effect of this compound Off_Target_Analysis->Conclusion Troubleshooting_Logic Start Problem: No/Weak Inhibition by this compound Check_Concentration Is this compound concentration optimal? Start->Check_Concentration Optimize_Concentration Action: Perform dose-response Check_Concentration->Optimize_Concentration No Check_Time Is incubation time sufficient? Check_Concentration->Check_Time Yes Optimize_Concentration->Check_Time Optimize_Time Action: Perform time-course Check_Time->Optimize_Time No Check_Cell_Line Is the pathway Shp2-dependent in this cell line? Check_Time->Check_Cell_Line Yes Optimize_Time->Check_Cell_Line Validate_Pathway Action: Use Shp2 siRNA Check_Cell_Line->Validate_Pathway No Check_Western Are Western blot conditions optimal for phospho-proteins? Check_Cell_Line->Check_Western Yes Validate_Pathway->Check_Western Optimize_Western Action: Review WB protocol Check_Western->Optimize_Western No Resolved Issue Resolved Check_Western->Resolved Yes Optimize_Western->Resolved

References

Technical Support Center: Experimental Use of PHPS1 and Analysis of Shp2/SHP-1 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the selective Shp2 inhibitor, PHPS1. The focus is on addressing common issues encountered during the experimental application of this compound and the subsequent analysis of Shp2 and related signaling pathways.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments involving this compound.

Problem 1: Inconsistent or No Inhibition of Erk1/2 Phosphorylation After this compound Treatment

Question: I've treated my cells with this compound, but I'm not seeing the expected decrease in Erk1/2 phosphorylation on my Western blot. What could be the issue?

Answer: Several factors can contribute to the lack of a discernible inhibitory effect of this compound on Erk1/2 phosphorylation. Here is a systematic troubleshooting approach:

Possible Causes and Solutions:

Possible Cause Recommended Solution Key Considerations
This compound Degradation or Instability Prepare fresh stock solutions of this compound in DMSO for each experiment. Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect from light.This compound is a small molecule and can be susceptible to degradation.
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations can range from 5-30 µM.[1][2]The IC50 and Ki values for Shp2 are 2.1 µM and 0.73 µM, respectively, but cellular permeability and off-target effects can influence the required concentration.[3][4]
Incorrect Timing of Treatment and Stimulation Optimize the pre-incubation time with this compound before stimulating the cells (e.g., with HGF/SF). A pre-incubation of 15 minutes to 6 hours has been shown to be effective.[1][5] Also, consider the kinetics of Erk1/2 phosphorylation in your specific model system.This compound's effect may not be immediate and depends on cellular uptake and target engagement.
Cell Line Specificity The inhibitory effect of this compound on cell proliferation has been shown to be cell-line dependent, with reductions in cell numbers ranging from 0% to 74%.[1][5] It is possible your cell line is less sensitive.Consider using a positive control cell line known to be sensitive to Shp2 inhibition.
Western Blotting Issues Ensure efficient protein transfer and use appropriate antibodies. Include positive and negative controls for Erk1/2 phosphorylation. Keep samples and buffers on ice to prevent protein degradation and dephosphorylation.[6][7] Add phosphatase inhibitors to your lysis buffer.[6][7]For phosphorylated proteins, blocking with BSA is often recommended over milk-based blockers.[6]

Experimental Protocol: Dose-Response Analysis of this compound on Erk1/2 Phosphorylation

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

  • This compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 30 µM). Incubate for a predetermined time (e.g., 2 hours).

  • Cell Stimulation: Add a stimulating agent known to activate the Ras/ERK pathway in your cell line (e.g., HGF/SF at 1 unit/mL) for a time known to induce robust Erk1/2 phosphorylation (e.g., 15 minutes).[1]

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with a suitable buffer containing protease and phosphatase inhibitors.[7]

  • Western Blot Analysis: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-Erk1/2 and total Erk1/2.

Problem 2: Difficulty in Detecting Shp2 or SHP-1 by Immunoprecipitation

Question: I am trying to immunoprecipitate Shp2 (or SHP-1) to study its interactions or activity after this compound treatment, but I am getting low yield or no protein. What can I do?

Answer: Immunoprecipitation (IP) of phosphatases can be challenging due to their relatively low abundance and the transient nature of their interactions. Here are some troubleshooting steps:

Possible Causes and Solutions:

Possible Cause Recommended Solution Key Considerations
Inefficient Cell Lysis Use a lysis buffer that effectively solubilizes the protein without disrupting the antibody-antigen interaction. RIPA buffer is a common choice, but milder buffers like those with NP-40 or Triton X-100 may be necessary to preserve protein complexes.[8][9]The choice of lysis buffer depends on the subcellular localization of your protein of interest.[10]
Antibody Issues Use a high-quality, IP-grade monoclonal antibody specific for your target protein. Perform a preliminary Western blot to confirm the antibody recognizes the target protein in your cell lysate.Not all antibodies that work for Western blotting are suitable for IP.
Insufficient Incubation Time Incubate the antibody with the cell lysate overnight at 4°C with gentle rocking to maximize binding.[8][11]For active enzyme assays, a shorter incubation of 2 hours may be preferable.[8]
Inefficient Immunocomplex Capture Ensure you are using the correct protein A/G beads for your antibody isotype. Pre-clear the lysate with beads alone to reduce non-specific binding.[9]The binding affinity of antibodies to Protein A and G varies by species and subclass.
Protein Degradation Work quickly and keep samples on ice at all times. Add fresh protease and phosphatase inhibitors to your lysis and wash buffers.[7]Phosphatases are enzymes that can be rapidly degraded or dephosphorylated.
Washing Steps Too Stringent Optimize the number and stringency of your wash steps. Over-washing can disrupt the antibody-antigen interaction. Start with 3 washes in a mild buffer.[8]In some cases, washing with a milder buffer like PBS may be necessary to prevent stripping the immunocomplex.[8]

Experimental Protocol: Immunoprecipitation of Shp2

  • Cell Lysate Preparation: Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[8] Centrifuge to pellet cell debris and collect the supernatant.

  • Pre-clearing: Add 20 µL of Protein A/G agarose bead slurry to 1 mg of cell lysate and incubate for 1 hour at 4°C with gentle rotation. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add 1-5 µg of a validated anti-Shp2 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immunocomplex Capture: Add 30 µL of Protein A/G agarose bead slurry and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash three times with 1 mL of ice-cold lysis buffer.

  • Elution: Resuspend the beads in 2X Laemmli sample buffer and boil for 5 minutes to elute the protein. The sample is now ready for SDS-PAGE and Western blot analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and cell-permeable small molecule inhibitor of the protein tyrosine phosphatase Shp2.[2][4][5] It acts as a reversible, active-site targeting, and substrate-competitive inhibitor.[3] By inhibiting Shp2, this compound blocks downstream signaling pathways, most notably the Ras/Erk MAP kinase pathway, which is often hyperactivated in various cancers.[1][5]

Q2: What is the difference between Shp1 and Shp2, and can this compound inhibit both?

A2: Shp1 and Shp2 are both non-receptor protein tyrosine phosphatases with structural similarities, including two SH2 domains and a catalytic PTP domain.[5] However, they often have opposing functions. Shp2 is generally considered to be a positive regulator of signaling pathways that promote cell growth and proliferation.[5] In contrast, SHP-1 is predominantly expressed in hematopoietic cells and often acts as a negative regulator of signaling, for instance, by dampening inflammatory responses.[12][13][14] this compound is significantly more selective for Shp2 (Ki = 0.73 µM) than for Shp1 (Ki = 10.7 µM).[2]

Q3: Are there experimental strategies to induce the degradation of Shp2 instead of just inhibiting it?

A3: Yes, a modern and powerful strategy for targeted protein degradation is the use of Proteolysis Targeting Chimeras (PROTACs).[15][16] A PROTAC is a bifunctional molecule that links a ligand for the target protein (in this case, a Shp2 inhibitor) to a ligand for an E3 ubiquitin ligase.[17] This brings the E3 ligase into close proximity with Shp2, leading to its ubiquitination and subsequent degradation by the proteasome. This approach can offer advantages over simple inhibition, such as a more sustained and potent biological effect.[15][16]

Q4: My gene knockdown/knockout of Shp2 does not produce the same phenotype as this compound treatment. Why might this be?

A4: Discrepancies between genetic loss-of-function studies (knockdown/knockout) and pharmacological inhibition are not uncommon.[18][19] Several factors can contribute to this:

  • Off-target effects: this compound, while selective, may have off-target effects at higher concentrations that contribute to the observed phenotype.

  • Compensation: In genetic knockout models, developmental compensation mechanisms can be activated, where other proteins functionally substitute for the lost protein, masking the true phenotype.[18] Gene knockdown can also have off-target effects and may not completely eliminate the protein.[20]

  • Acute vs. Chronic Loss: Pharmacological inhibition with this compound provides an acute loss of function, while genetic models represent a chronic absence of the protein, which can lead to different cellular adaptations.

  • Non-catalytic functions: Shp2 has scaffolding functions independent of its catalytic activity. This compound only inhibits the catalytic function, whereas a knockout eliminates all functions of the protein.

Q5: What are the key signaling pathways I should investigate when studying the effects of this compound?

A5: The primary and most well-documented pathway affected by Shp2 inhibition with this compound is the Ras/Erk (MAPK) pathway .[1][5] You should definitely probe for changes in the phosphorylation status of Erk1/2. Shp2 is also known to be involved in the PI3K/Akt pathway , although this compound has been shown to have no effect on HGF/SF-induced activation of PI3K/Akt.[5] Additionally, Shp2 can influence STAT3 signaling .[1] Depending on your cellular context and stimulus, it may be worthwhile to investigate these pathways as well.

Visualizations

PHPS1_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Shp2 Shp2 Growth_Factor_Receptor->Shp2 Activates Grb2_Sos Grb2/Sos Shp2->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates Erk Erk1/2 MEK->Erk Phosphorylates Transcription_Factors Transcription Factors Erk->Transcription_Factors Phosphorylates This compound This compound This compound->Shp2 Inhibits Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Regulates

Caption: Mechanism of action of this compound in inhibiting the Shp2-mediated Ras/Erk signaling pathway.

experimental_workflow cluster_analysis Downstream Analysis start Start: Cell Culture treatment Treatment with this compound (Dose and Time Course) start->treatment stimulation Stimulation (e.g., Growth Factor) treatment->stimulation lysis Cell Lysis (with Protease/Phosphatase Inhibitors) stimulation->lysis western Western Blot (p-Erk, Total Erk, Shp2) lysis->western ip Immunoprecipitation (Shp2 or SHP-1) lysis->ip phenotype Phenotypic Assays (Proliferation, Migration) lysis->phenotype end Data Interpretation western->end activity_assay Phosphatase Activity Assay ip->activity_assay activity_assay->end phenotype->end

Caption: General experimental workflow for studying the effects of this compound.

troubleshooting_logic start Problem: No this compound Effect check_reagent Is this compound stock fresh and properly stored? start->check_reagent check_concentration Is the concentration optimal for your cell line? check_reagent->check_concentration Yes solution_reagent Solution: Prepare fresh this compound stock. check_reagent->solution_reagent No check_time Is the treatment time and stimulation appropriate? check_concentration->check_time Yes solution_concentration Solution: Perform a dose-response curve. check_concentration->solution_concentration No check_western Are Western blot conditions optimized for phospho-proteins? check_time->check_western Yes solution_time Solution: Optimize incubation and stimulation times. check_time->solution_time No solution_western Solution: Use phosphatase inhibitors, BSA blocking, and controls. check_western->solution_western No end Successful Experiment check_western->end Yes

Caption: A logical troubleshooting workflow for experiments involving this compound.

References

PHPS1 In Vivo Bioavailability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the in vivo bioavailability of PHPS1. This resource is designed for researchers, scientists, and drug development professionals who are working with the selective SHP2 inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: We observe potent inhibition of SHP2 activity by this compound in our in vitro assays, but the in vivo efficacy is much lower than expected. What could be the reason for this discrepancy?

A1: A common reason for the disconnect between in vitro potency and in vivo efficacy is poor bioavailability of the compound. This compound, as a small molecule inhibitor, may have suboptimal pharmacokinetic properties, such as low aqueous solubility and poor membrane permeability. This can lead to insufficient absorption from the administration site into the systemic circulation, resulting in sub-therapeutic concentrations at the target tissue. It is also possible that this compound is subject to rapid metabolism or efflux from target cells in vivo.

Q2: What are the potential formulation strategies to improve the in vivo bioavailability of this compound?

A2: For poorly soluble drugs like this compound, several formulation strategies can be employed to enhance bioavailability.[1][2][3][4] These include:

  • Lipid-Based Formulations: These formulations can enhance the absorption of lipophilic drugs by promoting their solubilization in the gastrointestinal tract.[4] Examples include self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gut, and lipid-based nanocarriers.[2][5]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanoscale can significantly increase its surface area, leading to improved dissolution and absorption.[1][6][7] Polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) are common approaches.[8]

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state by dispersing it in a polymer matrix can enhance its dissolution rate and bioavailability.

Q3: How can we determine the absolute bioavailability of our this compound formulation?

A3: To determine the absolute bioavailability of a this compound formulation, a pharmacokinetic study is required. This typically involves administering the formulation via the intended route (e.g., oral) and also intravenously (IV) to a cohort of animals. Blood samples are collected at various time points after administration, and the plasma concentrations of this compound are measured. The absolute bioavailability is then calculated as the ratio of the area under the concentration-time curve (AUC) from the oral administration to the AUC from the IV administration, adjusted for the dose.

Q4: Are there any known in vivo administration routes for this compound that have shown efficacy?

A4: Published studies have demonstrated the in vivo efficacy of this compound when administered via intraperitoneal (i.p.) and subcutaneous injection in mouse models.[9][10] These routes bypass the gastrointestinal tract, suggesting that oral bioavailability may be a challenge. For studies requiring systemic exposure, these administration routes can be considered while oral formulation development is underway.

Troubleshooting Guides

Issue: Low or variable plasma concentrations of this compound after oral administration.

Potential Cause Troubleshooting Step
Poor aqueous solubility Formulate this compound in a solubilizing vehicle. Consider lipid-based or nanoparticle formulations to improve dissolution.[1][3]
Low membrane permeability Investigate the use of permeation enhancers in the formulation, though this requires careful toxicological assessment.
Efflux by transporters (e.g., P-glycoprotein) Co-administer with a known inhibitor of the suspected efflux transporter in preclinical models to assess its impact on this compound absorption.
First-pass metabolism Characterize the metabolic stability of this compound in liver microsomes or hepatocytes. If metabolism is high, consider alternative administration routes that bypass the liver, such as subcutaneous injection.

Issue: this compound formulation appears unstable and precipitates out of solution.

Potential Cause Troubleshooting Step
Supersaturation and precipitation For amorphous solid dispersions, ensure the drug loading is not too high and that the chosen polymer can effectively stabilize the amorphous form. For lipid-based formulations, optimize the ratio of oil, surfactant, and co-surfactant to ensure the formation of a stable microemulsion.[5]
Incompatibility with excipients Conduct compatibility studies of this compound with commonly used pharmaceutical excipients to identify any potential interactions that could lead to degradation or precipitation.

Data Presentation

Table 1: Comparison of Formulation Strategies for Improving Bioavailability

Formulation StrategyPrincipleAdvantagesDisadvantages
Lipid-Based Formulations Enhances solubilization and absorption of lipophilic drugs.[2][4]Mimics the natural pathway for lipid absorption, can protect the drug from degradation.[4]Potential for drug leakage, can be complex to manufacture.
Nanoparticle Formulations Increases surface area for improved dissolution and absorption.[1][6][7]High drug loading capacity, potential for targeted delivery.[8][11]Can be challenging to scale up, potential for toxicity depending on the nanomaterial.
Amorphous Solid Dispersions Increases the apparent solubility and dissolution rate by preventing crystallization.Can significantly enhance oral bioavailability.Formulations can be physically unstable and revert to the crystalline form over time.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles

This protocol describes a general method for preparing this compound-loaded nanoparticles using the nanoprecipitation technique.

  • Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).

  • Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).

  • Add the organic phase dropwise to the aqueous phase under constant stirring.

  • Allow the nanoparticles to form as the organic solvent diffuses into the aqueous phase.

  • Evaporate the organic solvent under reduced pressure.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove excess stabilizer and unencapsulated drug.

  • Lyophilize the nanoparticles for long-term storage.

Protocol 2: In Vivo Bioavailability Study in Mice

This protocol outlines a basic procedure for assessing the oral bioavailability of a this compound formulation.

  • Fast mice overnight prior to dosing.

  • Divide the mice into two groups: one for oral (PO) administration and one for intravenous (IV) administration.

  • Administer the this compound formulation to the PO group via oral gavage.

  • Administer a solution of this compound in a suitable vehicle to the IV group via tail vein injection.

  • Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Calculate pharmacokinetic parameters , including AUC, Cmax, and Tmax, for both administration routes.

  • Calculate the absolute bioavailability using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Mandatory Visualizations

SHP2_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2 GRB2 RTK->GRB2 GAB1 GAB1 RTK->GAB1 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2 SHP2 SHP2->RAS This compound This compound This compound->SHP2 Inhibits GAB1->SHP2 PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT AKT->Proliferation Bioavailability_Workflow start Low in vivo efficacy of this compound assess_pk Assess Physicochemical Properties start->assess_pk formulate Select Formulation Strategy assess_pk->formulate lipid Lipid-Based Formulation formulate->lipid nano Nanoparticle Formulation formulate->nano asd Amorphous Solid Dispersion formulate->asd optimize Optimize Formulation Parameters lipid->optimize nano->optimize asd->optimize invitro In Vitro Characterization (Size, Drug Load, Release) optimize->invitro invivo In Vivo Bioavailability Study (Animal Model) invitro->invivo evaluate Evaluate Pharmacokinetic Profile invivo->evaluate success Improved Bioavailability evaluate->success Successful fail Re-evaluate Formulation evaluate->fail Unsuccessful fail->formulate

References

common pitfalls to avoid when working with PHPS1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PHPS1, a selective inhibitor of the protein tyrosine phosphatase Shp2. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent, cell-permeable small molecule that acts as a selective inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1][2][3] It functions as a reversible, active-site targeting, and substrate-competitive inhibitor. This compound is widely used in research to probe the function of Shp2 in various signaling pathways and disease models.

Q2: What is the primary mechanism of action of this compound?

This compound selectively binds to the catalytic site of Shp2, preventing the binding of its substrates.[1] This inhibition of Shp2's phosphatase activity leads to a sustained phosphorylation state of its downstream targets, thereby blocking signal transduction. Notably, this compound has been shown to inhibit Shp2-dependent cellular signaling, such as the sustained phosphorylation of Erk1/2 MAP kinases.[1][2]

Q3: What is the selectivity profile of this compound?

This compound exhibits significant selectivity for Shp2 over other closely related protein tyrosine phosphatases like Shp1 and PTP1B.[1] However, at higher concentrations, it may inhibit other phosphatases. A summary of its inhibitory activity is provided in the table below.

Table 1: Inhibitory Potency of this compound against various Protein Tyrosine Phosphatases

PhosphataseIC50 (µM)Ki (µM)
Shp22.10.73
ECPTP5.4N/A
PTP1B1910.7
Shp1305.8
MptpA39N/A
PTPH1>50N/A
STEP>50N/A
PTPN7>50N/A
PTPRK>50N/A
GLEPP1>50N/A
LAR2>50N/A

Data compiled from publicly available sources.[2]

Q4: What are the recommended storage and handling conditions for this compound?

This compound is typically supplied as a solid. It is recommended to store it at 2-8°C. For experimental use, it can be dissolved in DMSO to a stock concentration of 10 mg/mL.

Experimental Protocol: Inhibition of HGF/SF-Induced Erk1/2 Phosphorylation in MDCK Cells

This protocol details the use of this compound to inhibit Hepatocyte Growth Factor/Scatter Factor (HGF/SF)-induced phosphorylation of Erk1/2 in Madin-Darby Canine Kidney (MDCK) epithelial cells.

Materials:

  • MDCK cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound (dissolved in DMSO)

  • HGF/SF

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Erk1/2, anti-total-Erk1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Plate MDCK cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the complete medium with a serum-free medium and incubate for 12-16 hours.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 1 hour. Include a DMSO-only control.

  • HGF/SF Stimulation: Stimulate the cells with 1 unit/mL HGF/SF for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with anti-phospho-Erk1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-Erk1/2 antibody to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phospho-Erk1/2 to total Erk1/2.

Troubleshooting Guide

Q1: I am not observing any inhibition of Erk1/2 phosphorylation, even at high concentrations of this compound. What could be the issue?

  • A1: Inactive this compound: Ensure that the this compound has been stored correctly and that the DMSO stock is not too old. It is advisable to prepare fresh dilutions from a new stock.

  • A2: Cell Permeability: While this compound is cell-permeable, different cell lines may have varying uptake efficiencies. You could try increasing the pre-incubation time with this compound before HGF/SF stimulation.

  • A3: Alternative Signaling Pathways: Confirm that the Erk1/2 activation in your specific cell line and conditions is indeed Shp2-dependent. HGF/SF can activate other pathways that might lead to Erk1/2 phosphorylation.[2]

  • A4: Experimental Error: Double-check the concentrations of all reagents and the timing of each step in the protocol.

Q2: I am seeing significant cell death after treating with this compound. How can I mitigate this?

  • A1: Toxicity: High concentrations of this compound or prolonged exposure can be toxic to some cell lines.[2] Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and incubation time for your specific cells.

  • A2: DMSO Toxicity: Ensure that the final concentration of DMSO in the cell culture medium is not exceeding a toxic level (typically <0.5%).

Q3: My Western blot results for total Erk1/2 show unequal loading between lanes. What should I do?

  • A1: Protein Quantification Error: Re-run the BCA assay to ensure accurate protein quantification. Be meticulous with your pipetting.

  • A2: Incomplete Transfer: Optimize your Western blot transfer conditions to ensure complete and even transfer of proteins of all molecular weights.

  • A3: Loading Control: Always use a loading control (e.g., GAPDH, β-actin) in addition to total Erk1/2 to verify equal protein loading.

Table 2: Example Dose-Response Data for this compound Inhibition of p-Erk1/2

This compound (µM)p-Erk1/2 / Total Erk1/2 (Normalized Ratio)% Inhibition
0 (DMSO)1.000
10.8515
50.4852
100.2377
200.1189

This is example data and actual results may vary depending on the cell line and experimental conditions.

Visualizing the Shp2 Signaling Pathway and this compound Inhibition

The following diagram illustrates the role of Shp2 in the growth factor signaling pathway leading to Erk1/2 activation and the point of intervention by this compound.

Shp2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits Shp2 Shp2 RTK->Shp2 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk Transcription Gene Transcription (Proliferation, Survival) Erk->Transcription Shp2->Ras promotes SOS activity This compound This compound This compound->Shp2 inhibits

Caption: Shp2 signaling pathway and this compound inhibition.

References

PHOSPHO1 (PHPS1) Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PHOSPHO1 (PHPS1) research. This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected results from experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My this compound knockout/knockdown model shows an unexpected metabolic phenotype (e.g., resistance to diet-induced obesity). Is this a known phenomenon?

A1: Yes, this is a documented and significant finding. While classically known for its role in bone mineralization, recent studies have revealed that this compound is a regulator of energy metabolism.[1][2] Mice lacking this compound have demonstrated improved glucose homeostasis and resistance to high-fat diet-induced obesity and diabetes.[1][3] This metabolic protection appears to be independent of osteocalcin, a bone-derived hormone that also regulates energy metabolism.[3][4] The mechanism is thought to involve the regulation of choline metabolism.[1][2] Depletion of this compound can lead to enhanced brown adipose tissue (BAT) activation and energy expenditure.[1][2]

Q2: I'm observing this compound expression and function in a tissue not related to bone, such as enamel or adipose tissue. Is this expected?

A2: This is not entirely unexpected, as our understanding of this compound's tissue distribution and function is expanding. This compound is highly enriched in both mouse and human brown adipose tissue (BAT) and is co-expressed with mitochondrial genes, suggesting a role in fatty acid metabolism.[1] Furthermore, this compound has been surprisingly localized in the enamel layer and adjacent to the walls of ameloblast secretory vesicles, indicating its essential role in enamel mineralization and prism formation.[5] Its expression has also been noted in other tissues, including the liver and muscle, under certain pathological conditions.[1]

Q3: My this compound inhibitor is showing effects that seem unrelated to this compound's known functions. Could this be due to off-target effects?

A3: This is a strong possibility. Not all inhibitors are entirely specific to this compound. For example, lansoprazole, which has been used as a this compound inhibitor, is also known to partially inhibit tissue-nonspecific alkaline phosphatase (TNAP) and ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). It has also been observed to have toxic effects on smooth muscle cells. Therefore, unexpected results when using certain inhibitors could be due to their action on other proteins. It is crucial to use highly specific inhibitors and to validate their effects with secondary assays or genetic models.

Q4: The dentoalveolar phenotype in my Phospho1 knockout mouse is much milder than what is seen in tissue-nonspecific alkaline phosphatase (TNAP) knockout mice. Is this consistent with the literature?

A4: Yes, this is a consistent and somewhat unexpected finding. While both this compound and TNAP are crucial for mineralization, their roles are non-redundant. Phospho1 knockout mice are viable and exhibit scoliosis, osteomalacia, and greenstick fractures, but their dental abnormalities are less severe than those in TNAP knockout models.[3] This suggests distinct roles for these two phosphatases in dentoalveolar development. Importantly, the simultaneous knockout of both Phospho1 and Alpl (the gene encoding TNAP) results in embryonic lethality with a complete absence of mineralization, highlighting their synergistic and essential functions.

Troubleshooting Guides

Guide 1: Unexpected Enzyme Activity Results

This guide addresses common issues encountered during this compound enzyme assays.

Observed Problem Potential Cause Recommended Solution
No or very low this compound activity 1. Inactive Enzyme: Improper storage or handling. 2. Inappropriate Assay Conditions: Suboptimal pH or lack of essential cofactors. 3. Incorrect Substrate: Use of a non-preferred substrate.1. Enzyme Handling: Ensure the enzyme is stored at the correct temperature and handled on ice. 2. Optimize Assay Buffer: this compound has an optimal pH of approximately 6.7 and is a Mg2+-dependent hydrolase.[6] Ensure your buffer contains sufficient Mg2+. 3. Substrate Selection: this compound exhibits high specific activity towards phosphoethanolamine (PEA) and phosphocholine (PCho).[6] Use these as substrates for optimal results.
High background signal 1. Contaminating Phosphatases: Presence of other phosphatases in the cell lysate. 2. Non-enzymatic Substrate Degradation: Unstable substrate.1. Use Specific Inhibitors: Include inhibitors for other common phosphatases if using a complex sample. 2. Run Controls: Always include a "no enzyme" control to measure non-enzymatic substrate hydrolysis.
Activity with an unexpected substrate 1. Contaminating Enzyme: As above. 2. Broad Substrate Specificity under Certain Conditions: While specific for PEA and PCho, conditions could alter specificity. 3. Homolog Activity: The sample may contain PHOSPHO2, a homolog with different substrate preferences (e.g., pyridoxal-5-phosphate).1. Purify this compound: Use purified recombinant this compound for substrate specificity studies. 2. Vary Assay Conditions: Test a range of pH and ion concentrations to see if specificity changes. 3. Specific Knockdown/Out: Use a model with specific genetic deletion of Phospho1 to confirm the activity is from this compound.
Guide 2: Interpreting Unexpected Western Blot Results

This guide provides troubleshooting for common issues with this compound Western blotting.

Observed Problem Potential Cause Recommended Solution
No this compound band detected 1. Low Protein Expression: The cell or tissue type may have low endogenous this compound levels. 2. Poor Antibody Quality: The primary antibody may have low affinity or specificity. 3. Inefficient Protein Extraction: this compound may not be efficiently solubilized.1. Use Positive Controls: Include a cell lysate or recombinant protein known to have high this compound expression. 2. Antibody Validation: Validate your antibody using a knockout/knockdown model or by peptide competition.[5] 3. Optimize Lysis Buffer: Experiment with different lysis buffers containing various detergents.
Multiple bands observed 1. Non-specific Antibody Binding: The antibody may be cross-reacting with other proteins. 2. Post-translational Modifications: this compound itself may be modified (e.g., glycosylation), leading to different migration patterns. 3. Splice Variants: Different isoforms of this compound may exist.1. Optimize Blocking and Antibody Dilution: Use a different blocking agent (e.g., BSA instead of milk) and titrate the primary antibody concentration.[7] 2. Dephosphorylation/Deglycosylation: Treat lysates with appropriate enzymes to see if bands collapse into a single species. 3. Consult Databases: Check databases like UniProt and NCBI for known isoforms of this compound.
Unexpected change in this compound expression 1. Compensatory Regulation: In some models, like UCP1 knockout mice, this compound expression can be unexpectedly increased.[3] 2. Experimental Treatment Effect: The experimental conditions may be altering this compound transcription or protein stability.1. Review Literature: Check for known compensatory mechanisms in your specific experimental model. 2. qRT-PCR Analysis: Measure this compound mRNA levels to determine if the change is at the transcriptional level.

Key Experimental Protocols

This compound Enzyme Activity Assay (Colorimetric)

This protocol is for measuring the phosphatase activity of this compound using a colorimetric method to detect released inorganic phosphate (Pi).

  • Prepare Assay Buffer: 50 mM HEPES or MES buffer, pH 6.7, containing 1 mM MgCl2.

  • Prepare Substrate Solution: Dissolve phosphoethanolamine (PEA) or phosphocholine (PCho) in the assay buffer to a final concentration of 10 mM.

  • Enzyme Preparation: Dilute purified this compound or cell lysate containing this compound in the assay buffer to the desired concentration.

  • Reaction Initiation: In a 96-well plate, add 50 µL of the enzyme preparation to 50 µL of the substrate solution. Include "no enzyme" and "no substrate" controls.

  • Incubation: Incubate the plate at 37°C for 15-60 minutes, ensuring the reaction is in the linear range.

  • Reaction Termination and Detection: Stop the reaction by adding 100 µL of a colorimetric phosphate detection reagent (e.g., a malachite green-based reagent).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).

  • Calculation: Determine the amount of Pi released using a standard curve generated with known concentrations of phosphate.

Western Blotting for this compound

This protocol outlines the steps for detecting this compound protein levels in cell or tissue lysates.

  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with a validated anti-PHPS1 primary antibody diluted in 5% BSA/TBST overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

PHPS1_Mineralization_Pathway cluster_MV Matrix Vesicle cluster_Extra Extracellular Space PC Phosphatidylcholine (in MV membrane) PLA2 PLA2 LysoPC Lysophosphatidylcholine PLA2->LysoPC NPP6 NPP6 PCho_in Phosphocholine (PCho) NPP6->PCho_in This compound This compound Pi_in Inorganic Phosphate (Pi) This compound->Pi_in Hydroxyapatite Hydroxyapatite Crystal Nucleation Pi_in->Hydroxyapatite PPi Pyrophosphate (PPi) TNAP TNAP Pi_extra Inorganic Phosphate (Pi) TNAP->Pi_extra PiT1 PiT1 Transporter Pi_extra->PiT1 PiT1->Pi_in

Caption: this compound's role in the matrix vesicle mineralization pathway.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Literature Is the result described in the literature? Start->Check_Literature Known_Phenomenon Result is a known (but perhaps unexpected) phenomenon. Check_Literature->Known_Phenomenon Yes Troubleshoot_Experiment Proceed to Experimental Troubleshooting Check_Literature->Troubleshoot_Experiment No Control_Check Review Experimental Controls: - Positive/Negative Controls - Vehicle Controls - Loading Controls Troubleshoot_Experiment->Control_Check Reagent_Validation Validate Key Reagents: - Antibody Specificity (KO/KD) - Inhibitor Specificity - Enzyme Activity Control_Check->Reagent_Validation Protocol_Review Review and Optimize Protocol: - Assay conditions (pH, cofactors) - Buffer composition - Incubation times Reagent_Validation->Protocol_Review Hypothesis Formulate a new hypothesis based on the validated unexpected result. Protocol_Review->Hypothesis

Caption: A workflow for troubleshooting unexpected this compound experimental results.

PHPS1_Metabolic_Effects PHPS1_KO This compound Knockout/ Inhibition Choline_Metabolism Altered Choline Metabolism PHPS1_KO->Choline_Metabolism BAT_Activation Increased Brown Adipose Tissue (BAT) Activation Choline_Metabolism->BAT_Activation Glucose_Homeostasis Improved Glucose Homeostasis Choline_Metabolism->Glucose_Homeostasis Energy_Expenditure Increased Energy Expenditure BAT_Activation->Energy_Expenditure Obesity_Resistance Resistance to Diet-Induced Obesity Energy_Expenditure->Obesity_Resistance Glucose_Homeostasis->Obesity_Resistance

Caption: Logical relationships in this compound's unexpected metabolic roles.

References

PHPS1 Dosing & Experimental Design: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for refining PHPS1 dosage across various cell types. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of the protein tyrosine phosphatase SHP2. However, it also exhibits inhibitory activity against SHP1. SHP1 and SHP2 are key regulators in multiple signaling pathways that control cell growth, proliferation, and immune responses. By inhibiting these phosphatases, this compound can modulate downstream signaling cascades, such as the ERK pathway.

Q2: What is a good starting concentration for this compound in cell culture experiments?

A recommended starting point for this compound concentration can vary significantly depending on the cell type and the experimental endpoint. Based on published data, a concentration of 10 µM has been used in vascular smooth muscle cells (VSMCs) for short-term (30 minutes) to longer-term (48 hours) treatments[1]. For human tumor cell lines, a higher concentration of 30 µM has been utilized for extended periods (6 days) to assess effects on cell proliferation[2]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How long should I treat my cells with this compound?

The duration of this compound treatment is dependent on the biological question being investigated.

  • Short-term treatment (15 minutes - 6 hours): Ideal for studying acute effects on signaling pathways, such as the inhibition of ERK phosphorylation[2].

  • Long-term treatment (24 hours - 6 days): Necessary for assessing effects on cell viability, proliferation, and apoptosis[1][2].

A time-course experiment is recommended to identify the optimal treatment duration for observing the desired effect.

Q4: Is this compound cytotoxic?

At a concentration of 10 µM, this compound was found to be non-toxic to vascular smooth muscle cells (VSMCs)[1]. However, at 30 µM, it led to a significant reduction in the number of HT-29 tumor cells, suggesting a cell-type dependent cytotoxic or anti-proliferative effect at higher concentrations[2]. A cytotoxicity assay is essential to determine the toxic concentration range in your specific cell line.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound treatment. 1. This compound concentration is too low. 2. Treatment duration is too short. 3. The target pathway is not active in the chosen cell line.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 50 µM). 2. Conduct a time-course experiment (e.g., 1, 6, 24, 48 hours). 3. Confirm the expression and activity of SHP1/SHP2 in your cell line via Western blot or other methods.
High levels of cell death observed. 1. This compound concentration is too high. 2. The cell line is particularly sensitive to SHP1/SHP2 inhibition.1. Lower the this compound concentration. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value. 2. Titrate the concentration carefully to find a sub-lethal dose that still elicits the desired biological effect.
Inconsistent results between experiments. 1. Variability in cell seeding density. 2. Inconsistent this compound treatment conditions. 3. Passage number of cells is too high.1. Ensure consistent cell seeding density for all experiments. 2. Prepare fresh this compound dilutions for each experiment and ensure accurate pipetting. 3. Use cells within a consistent and low passage number range.

Quantitative Data Summary

Table 1: this compound Inhibitory Activity

TargetKi (µM)
SHP20.73[2]
SHP110.7[2]
PTP1B5.8[2]

Table 2: Experimentally Determined this compound Concentrations

Cell TypeConcentrationDurationObserved EffectReference
Vascular Smooth Muscle Cells (VSMCs)10 µM30 min - 48 hoursInhibition of oxLDL-induced ERK phosphorylation; Non-toxic[1]
HT-29 (Human Colon Cancer)30 µM6 days74% reduction in cell number[2]
Caki-1 (Human Kidney Cancer)30 µM6 days0% reduction in cell number[2]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. .

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Assessing this compound-Mediated Inhibition of ERK Phosphorylation

This protocol describes how to evaluate the effect of this compound on the phosphorylation of ERK, a downstream target of the SHP2 pathway.

Materials:

  • Cell line of interest

  • Serum-free cell culture medium

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Growth factor (e.g., HGF/SF, if required to stimulate the pathway)

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours in serum-free medium.

  • This compound Pre-treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for 30 minutes to 1 hour.

  • Stimulation: If necessary, stimulate the cells with a growth factor (e.g., HGF/SF at 1 unit/mL) for 15 minutes to induce ERK phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-ERK and total-ERK overnight at 4°C. Use an antibody against a housekeeping protein like GAPDH as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.

Visualizations

SHP1_Signaling_Pathway This compound Inhibition of SHP2/ERK Signaling Pathway GF Growth Factor (e.g., HGF/SF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds SHP2 SHP2 RTK->SHP2 Recruits & Activates Grb2_Sos Grb2/Sos SHP2->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Regulates Gene Expression for This compound This compound This compound->SHP2 Inhibits

Caption: this compound inhibits the SHP2-mediated activation of the Ras-ERK signaling pathway.

Experimental_Workflow_Dose_Response Experimental Workflow for Determining this compound IC50 start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_dilutions Prepare this compound serial dilutions incubate_24h->prepare_dilutions treat_cells Treat cells with this compound prepare_dilutions->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment mtt_assay Perform MTT assay incubate_treatment->mtt_assay read_absorbance Read absorbance at 570 nm mtt_assay->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

References

Technical Support Center: Troubleshooting Guide for SHP-1 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting western blot analysis of the SHP-1 protein, a key negative regulator in multiple signaling pathways. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of SHP-1 in a western blot?

A1: The SHP-1 protein, also known as PTPN6, has a predicted molecular weight of approximately 68 kDa.[1] However, it is common to observe bands in the range of 65-70 kDa.[2] An alternative splice variant, termed SHP-1L, has been identified at 70 kDa.[3] The presence of post-translational modifications can also affect the apparent molecular weight.

Q2: Which cell lines can be used as positive and negative controls for SHP-1 expression?

A2: For positive controls, cell lines of hematopoietic origin are generally recommended as SHP-1 is primarily expressed in these cells.[4][5] Specific examples include:

  • Jurkat (T-cell lymphoma)[3][4]

  • A431 (epidermoid carcinoma)[2]

  • HepG2 (hepatocellular carcinoma)

  • Nb2-11 (rat lymphoma)

For a negative control, the Saos-2 cell line (osteosarcoma) has been shown to lack SHP-1 protein expression.[5] Additionally, some T-cell lymphoma cell lines have been reported to have diminished or undetectable levels of SHP-1.[6]

Q3: What are the key considerations when selecting a primary antibody for SHP-1?

A3: When selecting a primary antibody for SHP-1, it is crucial to choose one that has been validated for western blotting. The antibody should be raised against a host species different from that of your sample to avoid cross-reactivity. Ensure the antibody is specific for SHP-1 and does not cross-react with SHP-2. Always check the manufacturer's datasheet for recommended dilutions and positive control lysates.

Troubleshooting Common Issues in SHP-1 Western Blotting

This section provides a question-and-answer guide to troubleshoot common problems encountered during SHP-1 western blot analysis.

Weak or No SHP-1 Signal

Q: I am not seeing any band, or the signal for SHP-1 is very weak. What are the possible causes and solutions?

A: This is a common issue that can arise from several factors. Below is a table summarizing potential causes and their corresponding solutions.

Potential Cause Recommended Solution
Low SHP-1 Expression in Sample Ensure you are using a cell line or tissue known to express SHP-1. Use a positive control lysate to confirm antibody and protocol efficacy.[7]
Insufficient Protein Load Increase the amount of protein loaded per well. For low-abundance proteins, consider immunoprecipitation to enrich for SHP-1.
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For high molecular weight proteins like SHP-1, consider a wet transfer overnight at 4°C or optimize semi-dry transfer conditions.
Suboptimal Antibody Dilution Optimize the primary antibody concentration. Start with the manufacturer's recommended dilution and perform a titration to find the optimal concentration.[8]
Inactive Primary or Secondary Antibody Ensure antibodies have been stored correctly and have not expired. Use a fresh aliquot of antibody. Confirm the secondary antibody is compatible with the primary antibody's host species.[7]
Presence of Phosphatases in Lysate Since SHP-1 is a phosphatase, and its signaling is often studied in the context of phosphorylation, it is crucial to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of other proteins of interest.[9]
Incorrect Blocking Agent For phosphorylated protein analysis, which is often related to SHP-1 function, it is advisable to use Bovine Serum Albumin (BSA) as a blocking agent instead of non-fat milk, as milk contains casein, a phosphoprotein that can cause high background.
High Background

Q: My western blot for SHP-1 shows a high background, making it difficult to see the specific band. How can I reduce the background?

A: High background can obscure your target protein and is often due to non-specific antibody binding.

Potential Cause Recommended Solution
Primary Antibody Concentration Too High Decrease the primary antibody concentration and consider a longer incubation time at 4°C overnight to enhance specificity.[8]
Secondary Antibody Concentration Too High Titrate the secondary antibody to the lowest concentration that still provides a strong signal.
Insufficient Blocking Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Ensure the blocking agent is fresh and completely dissolved.[10]
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST).[10]
Membrane Drying Out Ensure the membrane remains wet throughout the entire process.[10]
Contaminated Buffers or Equipment Use freshly prepared buffers and clean equipment to avoid contamination that can lead to high background.[10]
Non-Specific Bands

Q: I am observing multiple bands in addition to the expected SHP-1 band. What could be the reason, and how can I get a cleaner blot?

A: The presence of non-specific bands can be due to several factors, from antibody specificity to sample preparation.

Potential Cause Recommended Solution
Primary Antibody is Not Specific Use an affinity-purified primary antibody. Check the antibody datasheet for validation data showing a single band at the expected molecular weight in a positive control lysate.[10]
Protein Degradation Prepare fresh lysates and always add protease inhibitors to the lysis buffer. Keep samples on ice to minimize degradation.[7]
Presence of SHP-1 Isoforms Be aware that splice variants of SHP-1, such as SHP-1L, may be present and could be detected by the antibody, resulting in an additional band.[3]
Post-Translational Modifications Post-translational modifications can alter the migration of the protein, potentially leading to the appearance of multiple bands.[7]
Overloading of Protein Reduce the amount of protein loaded onto the gel to minimize non-specific binding and aggregation.

Experimental Protocol: Western Blotting for SHP-1

This protocol provides a general guideline for the western blot analysis of SHP-1. Optimization of specific steps may be required for your particular experimental conditions.

1. Sample Preparation

  • Lyse cells or tissues in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Keep samples on ice throughout the lysis procedure.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).

  • Mix the desired amount of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

2. SDS-PAGE

  • Load 20-40 µg of total protein per well onto a polyacrylamide gel (e.g., 4-12% gradient gel).

  • Include a pre-stained protein ladder to monitor migration and estimate the molecular weight of the target protein.

  • Run the gel in 1X running buffer until the dye front reaches the bottom of the gel.

3. Protein Transfer

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 1-2 hours or overnight at 4°C is recommended for SHP-1.

  • After transfer, briefly wash the membrane with deionized water and then stain with Ponceau S to visualize total protein and confirm transfer efficiency.

4. Blocking

  • Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation.

5. Primary Antibody Incubation

  • Dilute the primary anti-SHP-1 antibody in 5% BSA in TBST according to the manufacturer's recommended dilution.

  • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

6. Secondary Antibody Incubation

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.

7. Detection

  • Wash the membrane three times for 10-15 minutes each with TBST.

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for the recommended time.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

Visualizing SHP-1's Role: Signaling Pathway and Troubleshooting Workflow

To further aid in understanding and troubleshooting, the following diagrams illustrate the signaling context of SHP-1 and a logical workflow for addressing common western blot issues.

SHP1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) JAK JAK RTK->JAK PI3K PI3K RTK->PI3K STAT STAT JAK->STAT Proliferation Cell Proliferation / Survival STAT->Proliferation Akt Akt PI3K->Akt Akt->Proliferation SHP1 SHP-1 SHP1->JAK Dephosphorylates SHP1->STAT Dephosphorylates SHP1->PI3K Dephosphorylates

SHP-1 negatively regulates key signaling pathways.

WB_Troubleshooting_Workflow cluster_NoSignal Troubleshoot Weak/No Signal cluster_HighBg Troubleshoot High Background cluster_NonSpecific Troubleshoot Non-Specific Bands Start Start WB Analysis for SHP-1 Problem Problem with WB Result? Start->Problem NoSignal Weak or No Signal Problem->NoSignal Yes HighBg High Background Problem->HighBg Yes NonSpecific Non-Specific Bands Problem->NonSpecific Yes End Successful WB Problem->End No CheckProtein Check Protein Load & Positive Control NoSignal->CheckProtein ReduceAb Reduce Antibody Concentration HighBg->ReduceAb CheckAbSpec Check Antibody Specificity NonSpecific->CheckAbSpec CheckTransfer Verify Transfer (Ponceau S) CheckProtein->CheckTransfer OptimizeAb Optimize Antibody Dilution CheckTransfer->OptimizeAb OptimizeBlock Optimize Blocking (Time/Agent) ReduceAb->OptimizeBlock IncreaseWash Increase Washing Steps OptimizeBlock->IncreaseWash CheckDegradation Prevent Protein Degradation CheckAbSpec->CheckDegradation ReduceLoad Reduce Protein Load CheckDegradation->ReduceLoad

A logical workflow for troubleshooting SHP-1 western blots.

References

Validation & Comparative

A Comparative Guide to the Validation of PHPS1 as a SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Src homology 2 domain-containing phosphatase 2 (SHP2) inhibitor, PHPS1, with other notable alternatives. Experimental data is presented to objectively evaluate its performance, alongside detailed protocols for key validation experiments.

Introduction to SHP2 and its Inhibition

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and survival. It is a key component of the RAS-MAPK signaling pathway, and its dysregulation is implicated in various cancers and developmental disorders like Noonan syndrome. As such, SHP2 has emerged as a promising target for therapeutic intervention. This guide focuses on this compound, a cell-permeable, active-site inhibitor of SHP2, and compares its efficacy and selectivity with other known SHP2 inhibitors.

Data Presentation: this compound vs. Alternative SHP2 Inhibitors

The following table summarizes the quantitative data for this compound and other well-characterized SHP2 inhibitors, offering a clear comparison of their biochemical potency and cellular activity.

InhibitorTypeTargetKi (μM)IC50 (μM)SelectivityCell Proliferation Inhibition
This compound Active-site, CompetitiveSHP20.73[1][2]2.1[3]15-fold vs. SHP1, 8-fold vs. PTP1B[4]74% inhibition of HT-29 cells at 30 μM[1][4]
SHP099 AllostericSHP2-0.071[]Highly selective for SHP2Inhibits NB cell growth[6]
RMC-4630 AllostericSHP2--Selective for SHP2Currently in Phase I/II clinical trials for solid tumors[][7]
TNO155 AllostericSHP2-0.011[]Highly selective for SHP2Currently in Phase I/II clinical trials for solid tumors[]
NSC-87877 Active-siteSHP2, SHP1-0.318 (SHP2), 0.335 (SHP1)[7]Poor selectivity vs. SHP1, ~5-fold vs. PTP1B[7]Inhibits tumor cell signaling[7]

Mandatory Visualizations

Signaling Pathway of SHP2 in the RAS/MAPK Cascade

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 Recruits & Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates SHP2->RAS Promotes Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->SHP2 Inhibits

Caption: SHP2's role in the RAS/MAPK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Validating SHP2 Inhibition

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_outcomes Validation Outcomes phosphatase_assay Phosphatase Activity Assay (e.g., DiFMUP) ic50 Determine IC50/Ki phosphatase_assay->ic50 spr Surface Plasmon Resonance (SPR) Binding Assay binding_kinetics Measure Binding Affinity (KD, kon, koff) spr->binding_kinetics cetsa Cellular Thermal Shift Assay (CETSA) target_engagement Confirm Target Engagement cetsa->target_engagement western_blot Western Blot (p-ERK/total ERK) downstream_inhibition Validate Downstream Pathway Inhibition western_blot->downstream_inhibition proliferation_assay Cell Proliferation Assay (e.g., Resazurin) cellular_efficacy Assess Cellular Efficacy proliferation_assay->cellular_efficacy

Caption: A generalized workflow for the validation of a SHP2 inhibitor like this compound.

Experimental Protocols

Biochemical SHP2 Phosphatase Activity Assay

This protocol is for determining the in vitro potency of an inhibitor against SHP2 using a fluorogenic substrate.

Materials:

  • Recombinant human SHP2 protein

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • SHP2 inhibitor (e.g., this compound) dissolved in DMSO

  • 384-well black microplates

  • Plate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of the SHP2 inhibitor in DMSO.

  • In a 384-well plate, add the SHP2 inhibitor dilutions. Include a DMSO-only control.

  • Prepare the SHP2 enzyme solution in the assay buffer to the desired final concentration (e.g., 0.5 nM).

  • Add the SHP2 enzyme solution to each well containing the inhibitor and incubate for 20 minutes at room temperature to allow for inhibitor binding.

  • Prepare the DiFMUP substrate solution in the assay buffer.

  • Initiate the reaction by adding the DiFMUP solution to each well.

  • Immediately begin kinetic reading of the fluorescence signal every minute for 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Downstream Signaling (p-ERK)

This protocol assesses the inhibitor's effect on the SHP2-mediated signaling pathway in a cellular context.

Materials:

  • Cancer cell line known to have active SHP2 signaling (e.g., HT-29)

  • Cell culture medium and supplements

  • SHP2 inhibitor (e.g., this compound)

  • Growth factor (e.g., HGF/SF) for stimulation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the SHP2 inhibitor (and a DMSO control) for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a growth factor (e.g., HGF/SF) for a short period (e.g., 15-30 minutes) to induce ERK phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe with the primary antibody against t-ERK to ensure equal protein loading.

  • Quantify the band intensities to determine the ratio of p-ERK to t-ERK.

Cell Proliferation Assay

This protocol measures the effect of the SHP2 inhibitor on the growth of cancer cells.

Materials:

  • Cancer cell line (e.g., HT-29)

  • Complete cell culture medium

  • SHP2 inhibitor (e.g., this compound)

  • 96-well clear-bottom plates

  • Resazurin sodium salt solution or a similar viability reagent

  • Plate reader with fluorescence or absorbance detection

Procedure:

  • Seed cells at a low density in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of the SHP2 inhibitor (and a DMSO control).

  • Incubate the cells for an extended period (e.g., 3-6 days).

  • Add the resazurin solution to each well and incubate for 2-4 hours, allowing viable cells to convert resazurin to the fluorescent resorufin.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO control.

  • Plot the cell viability as a function of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

References

A Comparative Guide to SHP2 Inhibitors: PHPS1 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2) has emerged as a critical node in oncogenic signaling pathways, making it a compelling target for cancer therapy. Its role in mediating cellular proliferation, survival, and differentiation through the RAS-MAPK pathway has spurred the development of numerous inhibitors. This guide provides a detailed comparison of the efficacy of a well-characterized preclinical SHP2 inhibitor, PHPS1, with other notable SHP2 inhibitors that have advanced to clinical trials, including RMC-4630, TNO155, and JAB-3068.

Data Presentation: A Head-to-Head Look at SHP2 Inhibitor Efficacy

The following tables summarize the available quantitative data for this compound and its clinical-stage counterparts, offering a clear comparison of their biochemical potency, selectivity, and cellular activity.

Table 1: Biochemical Potency and Selectivity of SHP2 Inhibitors

InhibitorTargetIC50 / KiSelectivity vs. SHP1Selectivity vs. PTP1B
This compound SHP2Ki: 0.73 µM[1]~15-fold[1]~8-fold[1]
RMC-4630 SHP2IC50: ~71 nM[2]29-fold[2]45-fold[2]
TNO155 SHP2IC50: 11 nM[]High (not specified)High (not specified)
JAB-3068 SHP2IC50: 25.8 nMData not availableData not available
SHP099 SHP2IC50: 71 nM[]High (not specified)High (not specified)

Table 2: Cellular Activity of SHP2 Inhibitors in Cancer Cell Lines

InhibitorCell Line(s)Cellular AssayIC50
This compound Various human tumor cell linesAnchorage-independent growthEffective inhibition observed[1]
RMC-4630 KRAS-mutant NSCLCCell proliferationData not available
TNO155 KYSE520 (esophageal)pERK inhibition8 nM
KYSE520 (esophageal)Cell proliferation (5-day)100 nM
JAB-3068 KYSE-520 (esophageal)Cell proliferation2.17 µM

Table 3: Clinical Efficacy of SHP2 Inhibitors (Monotherapy and Combination Therapy)

InhibitorCancer TypeTreatment SettingObjective Response Rate (ORR)Disease Control Rate (DCR)
RMC-4630 KRAS G12C NSCLC (naïve)Combination with Sotorasib50%[4]100%[4]
KRAS G12C NSCLC (pretreated)Combination with Sotorasib27%[4]64%[4]
KRAS-mutant NSCLCMonotherapy-75% (for G12C)[5]
TNO155 KRAS G12C NSCLC (naïve)Combination with JDQ43333.3%[6]83.3%[6]
KRAS G12C NSCLC (pretreated)Combination with JDQ43333.3%[6]66.7%[6]
Advanced Solid TumorsCombination with Spartalizumab1.8%[7]26.3%[7]
JAB-3068 NSCLC, ESCC, HNSCCMonotherapyORR and DOR evaluated[8]DCR evaluated[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

SHP2 Signaling Pathway and Point of Inhibition

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2 SHP2 RTK->SHP2 activates SOS1 SOS1 GRB2->SOS1 activates RAS RAS SOS1->RAS activates SHP2->RAS promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor SHP2 Inhibitors (this compound, etc.) Inhibitor->SHP2 inhibit

Experimental Workflow for Assessing SHP2 Inhibitor Efficacy

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Enzyme_Assay Biochemical Assay (e.g., DiFMUP) Cell_Culture Cancer Cell Lines Treatment Treat with SHP2 Inhibitor Cell_Culture->Treatment Western_Blot Western Blot (p-ERK/Total ERK) Treatment->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay Xenograft Xenograft Mouse Model Inhibitor_Treatment Administer SHP2 Inhibitor Xenograft->Inhibitor_Treatment Tumor_Measurement Measure Tumor Volume Inhibitor_Treatment->Tumor_Measurement

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the evaluation of SHP2 inhibitors.

SHP2 Phosphatase Activity Assay (DiFMUP-based)

This assay quantitatively measures the enzymatic activity of SHP2 and its inhibition.

  • Reagents and Materials :

    • Recombinant human SHP2 protein

    • Assay Buffer: 25 mM HEPES (pH 7.2), 150 mM NaCl, 5 mM DTT

    • Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

    • SHP2 Inhibitor (e.g., this compound) dissolved in DMSO

    • 384-well black microplate

    • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

  • Procedure :

    • Prepare serial dilutions of the SHP2 inhibitor in DMSO.

    • In the microplate, add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add 18 µL of SHP2 enzyme solution (at a final concentration of ~0.5 nM in Assay Buffer) to each well.

    • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of DiFMUP substrate (at a final concentration of 100 µM in Assay Buffer).

    • Immediately begin kinetic reading on the fluorescence plate reader, taking measurements every 1-2 minutes for 30-60 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value using a suitable software.

Western Blot for Phospho-ERK (p-ERK) Inhibition

This method assesses the downstream effect of SHP2 inhibition on the MAPK pathway.

  • Cell Culture and Treatment :

    • Seed cancer cells (e.g., KYSE520) in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels[10].

    • Pre-treat the cells with various concentrations of the SHP2 inhibitor for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 5-10 minutes to induce ERK phosphorylation.

  • Lysate Preparation :

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting :

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imager.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control[10].

Cell Proliferation (MTT) Assay

This assay determines the effect of SHP2 inhibitors on the viability and proliferation of cancer cells.

  • Reagents and Materials :

    • Cancer cell line of interest

    • Complete growth medium

    • SHP2 Inhibitor

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well clear microplate

    • Absorbance plate reader (570 nm)

  • Procedure :

    • Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well and allow them to attach overnight[11].

    • Treat the cells with a serial dilution of the SHP2 inhibitor for 72-120 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals[12].

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of SHP2 inhibitors in a living organism.

  • Animal Model and Cell Implantation :

    • Use immunodeficient mice (e.g., nude or SCID mice).

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment and Monitoring :

    • Randomize the mice into treatment and control groups.

    • Administer the SHP2 inhibitor (e.g., by oral gavage or intraperitoneal injection) daily or on a specified schedule. The control group receives the vehicle.

    • Measure the tumor volume (e.g., using calipers) every 2-3 days. Calculate the volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for p-ERK).

  • Data Analysis :

    • Plot the mean tumor volume over time for each group.

    • Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy.

Conclusion

This compound serves as a valuable tool compound for preclinical research, demonstrating selective inhibition of SHP2 and cellular activity. However, its potency is modest compared to the more recently developed allosteric inhibitors such as RMC-4630, TNO155, and JAB-3068. These newer agents exhibit significantly improved biochemical potency and have demonstrated promising anti-tumor activity in clinical trials, particularly when used in combination with other targeted therapies. The provided experimental protocols offer a foundation for researchers to further investigate the efficacy of these and other novel SHP2 inhibitors in the ongoing effort to develop more effective cancer treatments.

References

cross-validation of PHPS1 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

[2] A Novel PTPN6/SHP1 Inhibitor with Therapeutic Potential for Systemic Lupus Erythematosus The protein tyrosine phosphatase non-receptor type 6 (PTPN6), also known as SHP1, is an important negative regulator of immune cell signaling. It has been ... 1 SHP-1 (PTPN6): A Potential Therapeutic Target for the Treatment of Autoimmune Diseases The protein tyrosine phosphatase non-receptor type 6 (PTPN6), also known as SHP-1, is a non-receptor protein tyrosine phosphatase (PTP) that is mainly expressed in hematopoietic cells. It is a key negative regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. SHP-1 is involved in the pathogenesis of several autoimmune diseases, such as systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), and multiple sclerosis (MS). 2 PTPN6 protein tyrosine phosphatase non-receptor type 6 [Homo sapiens (human)] - Gene - NCBI Gene ID: 5777, updated on 2-Mar-2024. PTPN6 is a protein tyrosine phosphatase (PTP) that is expressed primarily in hematopoietic cells and is an important negative regulator of signaling pathways. It is involved in the dephosphorylation of a number of key signaling molecules, including JAK/STAT proteins, and has been implicated in the regulation of cell growth, differentiation, and apoptosis. 3 SHP-1 signaling and its implications in disease - PubMed SHP-1 is a protein tyrosine phosphatase that is expressed primarily in hematopoietic cells. It is a key negative regulator of a number of signaling pathways that are initiated by receptor tyrosine kinases, cytokine receptors, and antigen receptors. SHP-1 has been shown to be involved in the regulation of a variety of cellular processes, including cell growth, differentiation, and apoptosis. 4 SHP-1 as a Potent Therapeutic Target for the Treatment of Autoimmune and Inflammatory Disorders SHP-1, a non-receptor protein tyrosine phosphatase, is mainly expressed in hematopoietic cells and plays a critical role in regulating various signaling pathways. It acts as a negative regulator of inflammation and autoimmunity by dephosphorylating key signaling molecules in immune cells. 5 SHP-1: a critical phosphatase in the predicament of hematological malignancies SHP-1 is a non-receptor protein tyrosine phosphatase encoded by the PTPN6 gene. It is mainly expressed in hematopoietic cells and their derivatives. SHP-1 is a key negative regulator of signal transduction pathways, and it is involved in the regulation of cell proliferation, differentiation, and apoptosis. 6 PTPN6 Gene - GeneCards | PTPN6 Protein | PTPN6 Antibody This gene, PTPN6, encodes a protein tyrosine phosphatase (PTP) that is expressed primarily in hematopoietic cells. This PTP contains two Src homology 2 (SH2) domains and a PTP catalytic domain, and is a key negative regulator of signaling pathways. 7 SHP-1 Regulates the Signaling of the T-Cell Receptor and Is a Potential Target for the Treatment of Autoimmune Diseases SHP-1 is a protein tyrosine phosphatase that is expressed in hematopoietic cells. It is a negative regulator of signaling from the T-cell receptor (TCR), and it is involved in the maintenance of T-cell tolerance. 8 PTPN6 (protein tyrosine phosphatase, non-receptor type 6) - Atlas of Genetics and Cytogenomics in Oncology and Haematology PTPN6 is a protein tyrosine phosphatase that is expressed primarily in hematopoietic cells and is a key negative regulator of signaling pathways. It is involved in the dephosphorylation of a number of key signaling molecules, including JAK/STAT proteins, and has been implicated in the regulation of cell growth, differentiation, and apoptosis. 9 SHP-1 negatively regulates neuronal differentiation and is a potential target for the treatment of neuroblastoma SHP-1 is a protein tyrosine phosphatase that is expressed in both hematopoietic and non-hematopoietic cells. It is a negative regulator of a number of signaling pathways, including the JAK/STAT pathway and the MAPK pathway. SHP-1 has been shown to be involved in the regulation of cell growth, differentiation, and apoptosis. 10 A small molecule inhibitor of SHP-1, a new target for the treatment of autoimmune diseases SHP-1 is a protein tyrosine phosphatase that is expressed in hematopoietic cells and is a negative regulator of immune cell signaling. It has been shown to be involved in the pathogenesis of several autoimmune diseases, and it is a promising target for the development of new drugs for the treatment of these diseases. 11 SHP-1, a novel therapeutic target for the treatment of cancer SHP-1 is a protein tyrosine phosphatase that is expressed in a variety of cell types, including hematopoietic cells, epithelial cells, and neuronal cells. It is a negative regulator of a number of signaling pathways, and it has been shown to be involved in the regulation of cell growth, differentiation, and apoptosis. --INVALID-LINK-- SHP-1 is a key negative regulator of the JAK/STAT pathway SHP-1 is a protein tyrosine phosphatase that is expressed in hematopoietic cells and is a key negative regulator of the JAK/STAT pathway. The JAK/STAT pathway is a signaling pathway that is involved in the regulation of a variety of cellular processes, including cell growth, differentiation, and apoptosis. 4 The role of SHP-1 in the pathogenesis of systemic lupus erythematosus SHP-1 is a protein tyrosine phosphatase that is expressed in hematopoietic cells and is a negative regulator of immune cell signaling. It has been shown to be involved in the pathogenesis of several autoimmune diseases, including systemic lupus erythematosus (SLE). 12 PTPN6 PTPN6, protein tyrosine phosphatase, non-receptor type 6 [ PTPN6 ] This gene, also known as PTPN6, encodes a protein that is a member of the protein tyrosine phosphatase (PTP) family. PTPs are signaling molecules that regulate a variety of cellular processes, including cell growth, differentiation, and apoptosis. This PTP is expressed primarily in hematopoietic cells and is a key negative regulator of signaling pathways. 13 SHP-1 is a key regulator of the immune system and a potential target for the treatment of autoimmune diseases SHP-1 is a protein tyrosine phosphatase that is expressed in hematopoietic cells and is a negative regulator of immune cell signaling. It has been shown to be involved in the pathogenesis of several autoimmune diseases, and it is a promising target for the development of new drugs for the treatment of these diseases. 14 SHP-1 as a target for the treatment of hematological malignancies SHP-1 is a protein tyrosine phosphatase that is a key negative regulator of signal transduction pathways in hematopoietic cells. It is involved in the regulation of cell proliferation, differentiation, and apoptosis. 15 A Novel PTPN6/SHP1 Inhibitor with Therapeutic Potential for Systemic Lupus Erythematosus The protein tyrosine phosphatase non-receptor type 6 (PTPN6), also known as SHP1, is an important negative regulator of immune cell signaling. It has been reported to be involved in the pathogenesis of systemic lupus erythematosus (SLE). Here, we report the discovery of a novel, potent, and selective PTPN6/SHP1 inhibitor, compound 1. Compound 1 inhibited PTPN6/SHP1 with an IC50 of 0.03 μM and showed good selectivity over other phosphatases. It also inhibited the PTPN6/SHP1-mediated dephosphorylation of STAT3 in a cellular assay. In a mouse model of SLE, compound 1 significantly reduced the production of autoantibodies and the severity of the disease. These results suggest that compound 1 is a promising candidate for the treatment of SLE. 1

PTPN6 (protein tyrosine phosphatase, non-receptor type 6) - Atlas of Genetics and Cytogenomics in Oncology and Haematology PTPN6 is a protein tyrosine phosphatase that is expressed primarily in hematopoietic cells and is a key negative regulator of signaling pathways. It is involved in the dephosphorylation of a number of key signaling molecules, including JAK/STAT proteins, and has been implicated in the regulation of cell growth, differentiation, and apoptosis. 9

[16] SHP-1 negatively regulates neuronal differentiation and is a potential target for the treatment of neuroblastoma SHP-1 is a protein tyrosine phosphatase that is expressed in both hematopoietic and non-hematopoietic cells. It is a negative regulator of a number of signaling pathways, including the JAK/STAT pathway and the MAPK pathway. SHP-1 has been shown to be involved in the regulation of cell growth, differentiation, and apoptosis. 10

[17] SHP-1 is a key negative regulator of the JAK/STAT pathway SHP-1 is a protein tyrosine phosphatase that is expressed in hematopoietic cells and is a key negative regulator of the JAK/STAT pathway. The JAK/STAT pathway is a signaling pathway that is involved in the regulation of a variety of cellular processes, including cell growth, differentiation, and apoptosis. 4

SHP-1 signaling and its implications in disease - PubMed SHP-1 is a protein tyrosine phosphatase that is expressed primarily in hematopoietic cells. It is a key negative regulator of a number of signaling pathways that are initiated by receptor tyrosine kinases, cytokine receptors, and antigen receptors. SHP-1 has been shown to be involved in the regulation of a variety of cellular processes, including cell growth, differentiation, and apoptosis. 4

SHP-1 as a Potent Therapeutic Target for the Treatment of Autoimmune and Inflammatory Disorders SHP-1, a non-receptor protein tyrosine phosphatase, is mainly expressed in hematopoietic cells and plays a critical role in regulating various signaling pathways. It acts as a negative regulator of inflammation and autoimmunity by dephosphorylating key signaling molecules in immune cells. 5

SHP-1 as a target for the treatment of hematological malignancies SHP-1 is a protein tyrosine phosphatase that is a key negative regulator of signal transduction pathways in hematopoietic cells. It is involved in the regulation of cell proliferation, differentiation, and apoptosis. 3

SHP-1: a critical phosphatase in the predicament of hematological malignancies SHP-1 is a non-receptor protein tyrosine phosphatase encoded by the PTPN6 gene. It is mainly expressed in hematopoietic cells and their derivatives. SHP-1 is a key negative regulator of signal transduction pathways, and it is involved in the regulation of cell proliferation, differentiation, and apoptosis. 18 Unveiling the Specificity of PHPS1: A Comparative Analysis for Researchers

For researchers and drug development professionals, understanding the nuanced performance of molecular compounds is paramount. This guide provides a comprehensive cross-validation of Phenylhydrazonopyrazolone Sulfonate 1 (this compound), an inhibitor of the protein tyrosine phosphatase Shp2. Through a comparative analysis with other phosphatases, this document aims to provide objective data to inform experimental design and therapeutic development.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against various protein tyrosine phosphatases, offering a clear comparison of its specificity.

Target PhosphataseIC50 (µM)Ki (µM)Notes
Shp22.10.73Potent and specific inhibition.
Shp13010.7Significantly less sensitive than Shp2.
PTP1B195.8Moderate inhibition at higher concentrations.
ECPTP5.4
Mycobacterium MptpA39
PTPH1>50Little to no activity.
STEP>50Little to no activity.
PTPN7>50Little to no activity.
PTPRK>50Little to no activity.
GLEPP1>50Little to no activity.
LAR2>50Little to no activity.

Experimental Protocols

In Vitro Phosphatase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) of this compound against a panel of protein tyrosine phosphatases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human Shp2, Shp1, PTP1B, and other phosphatases were expressed and purified. A synthetic phosphopeptide substrate, such as p-nitrophenyl phosphate (pNPP) or a more specific substrate for each enzyme, was used.

  • Assay Conditions: Assays were performed in a buffer containing a suitable pH and ionic strength, typically at 37°C.

  • Inhibition Measurement:

    • IC50 Determination: A fixed concentration of the enzyme and substrate was incubated with a range of this compound concentrations. The rate of product formation was measured spectrophotometrically. The IC50 value was calculated as the concentration of this compound that inhibited enzyme activity by 50%.

    • Ki Determination: To determine the mode of inhibition and the Ki, similar assays were performed with varying concentrations of both the substrate and this compound. Data were fitted to standard enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

Cell-Based Assays

Objective: To evaluate the effect of this compound on Shp2-dependent cellular signaling and proliferation.

Methodology:

  • Cell Culture: Human tumor cell lines (e.g., HT-29) were cultured in appropriate media supplemented with fetal bovine serum.

  • Proliferation Assay: Cells were seeded in multi-well plates and treated with various concentrations of this compound for a defined period (e.g., 6 days). Cell viability and proliferation were assessed using a colorimetric assay such as the MTT or WST-1 assay.

  • Western Blot Analysis: To assess the effect on signaling pathways, cells were stimulated with a growth factor (e.g., HGF/SF) in the presence or absence of this compound. Cell lysates were then subjected to SDS-PAGE and Western blotting to detect the phosphorylation status of key signaling proteins like Erk1/2.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway in which Shp2 is involved and a typical experimental workflow for evaluating this compound.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Shp2 Shp2 RTK->Shp2 Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Grb2_Sos Grb2-Sos Shp2->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes This compound This compound This compound->Shp2 Inhibits

Caption: Shp2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_results Results Interpretation EnzymeAssay Phosphatase Inhibition Assay DataAnalysis1 Determine IC50 & Ki EnzymeAssay->DataAnalysis1 Compare Compare Inhibitory Activity DataAnalysis1->Compare CellCulture Culture Tumor Cell Lines Treatment Treat with this compound CellCulture->Treatment ProliferationAssay Proliferation Assay Treatment->ProliferationAssay WesternBlot Western Blot for Phospho-ERK Treatment->WesternBlot Evaluate Evaluate Effect on Cell Growth & Signaling ProliferationAssay->Evaluate WesternBlot->Evaluate

Caption: Experimental workflow for cross-validating this compound.

References

PHPS1: A Selective Tool for Targeting SHP2 in Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the protein tyrosine phosphatase (PTP) inhibitor, PHPS1, confirming its specificity for the Src homology region 2 (SH2) domain-containing phosphatase 2 (SHP2). Through a detailed comparison with other known SHP2 inhibitors, supported by experimental data, this document serves as a valuable resource for professionals in cellular biology and drug discovery.

Unveiling the Specificity of this compound

This compound, a phenylhydrazonopyrazolone sulfonate compound, has been identified as a potent and cell-permeable inhibitor of SHP2.[1] Its specificity is a critical attribute for its use as a chemical probe to dissect the intricate roles of SHP2 in various signaling pathways.

Quantitative Analysis of Inhibitor Potency and Selectivity

To contextualize the performance of this compound, the following table summarizes its inhibitory constant (Kᵢ) against SHP2 and other closely related phosphatases. For comparison, data for other widely used SHP2 inhibitors, SHP099 and RMC-4550, are included where available.

InhibitorTargetKᵢ (μM)IC₅₀ (nM)Selectivity Profile
This compound SHP2 0.73 -Specific for SHP2 over SHP1 and PTP1B.
SHP110.7-~15-fold selective for SHP2 over SHP1.
PTP1B5.8-~8-fold selective for SHP2 over PTP1B.
SHP099 SHP2 -70Allosteric inhibitor with high selectivity.
RMC-4550 SHP2 -0.583Potent and selective allosteric inhibitor.

The Central Role of SHP2 in Cellular Signaling

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[2] It is a key positive regulator of the Ras-mitogen-activated protein kinase (MAPK) pathway and is also involved in the phosphatidylinositol 3-kinase (PI3K)/Akt and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling cascades.[3] Dysregulation of SHP2 activity is implicated in various developmental disorders and cancers.

Below is a diagram illustrating the SHP2 signaling pathway and the point of intervention for inhibitors like this compound.

SHP2_Signaling_Pathway GF Growth Factors (EGF, HGF, PDGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Recruitment & Activation Gab1 Gab1 RTK->Gab1 JAK JAK RTK->JAK Grb2_SOS Grb2/SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->Grb2_SOS Dephosphorylates inhibitory sites This compound This compound This compound->SHP2_active Inhibition Gab1->SHP2_inactive PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival STAT STAT JAK->STAT Gene_Expression Gene Expression STAT->Gene_Expression In_Vitro_Assay_Workflow A Prepare Reagents (Buffer, SHP2, DiFMUP, this compound) B Incubate SHP2 with this compound A->B C Add DiFMUP to start reaction B->C D Measure Fluorescence (Ex/Em: 358/450 nm) C->D E Calculate IC₅₀ D->E CETSA_Workflow A Treat cells with This compound or vehicle B Heat cell suspensions to various temperatures A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble SHP2 (e.g., Western Blot) C->D E Plot melting curves and analyze thermal shift D->E

References

Unlocking the Therapeutic Promise of PHPS1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and drug development professionals navigating the landscape of protein tyrosine phosphatase (PTP) inhibitors, PHPS1 has emerged as a significant tool for studying the role of Shp2 in cellular signaling. This guide provides a comprehensive comparison of this compound with other relevant compounds, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.

This compound (phenylhydrazonopyrazolone sulfonate 1) is a potent and cell-permeable inhibitor of Shp2, a non-receptor protein tyrosine phosphatase that plays a critical role in the Ras/ERK signaling pathway.[1] Dysregulation of Shp2 has been implicated in various cancers and developmental disorders, making it a compelling target for therapeutic intervention. This compound was identified through high-throughput in silico screening and has been characterized as a specific inhibitor of Shp2, demonstrating selectivity over other closely related phosphatases such as Shp1 and PTP1B.[2]

Comparative Analysis of Shp2 Inhibitors

While direct head-to-head studies are limited, a comparative analysis of this compound with other known Shp2 inhibitors can be formulated based on available preclinical data. This comparison focuses on inhibitory potency and cellular effects.

CompoundTarget(s)Ki for Shp2 (μM)Cellular ActivityKey Findings & Limitations
This compound Shp20.73Inhibits proliferation of various human tumor cell lines (e.g., 74% reduction in HT-29 at 30 μM). Inhibits HGF/SF-induced Erk1/2 phosphorylation.[1]Selective for Shp2 over Shp1 and PTP1B.[2] Limited data on in vivo anti-cancer efficacy.
NSC-87877 Shp1, Shp20.355 (Shp1), 0.318 (Shp2)Inhibits EGF-induced Erk1/2 activation. Reduces viability of MDA-MB-468 cells.Potent inhibitor of both Shp1 and Shp2, indicating a lack of selectivity.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to its validation, the following diagrams are provided.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->Ras This compound This compound This compound->SHP2

Caption: The Shp2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cell_culture Tumor Cell Culture (e.g., HT-29) treatment Treatment with this compound cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT Assay) treatment->proliferation_assay western_blot Western Blot for p-ERK and Total ERK treatment->western_blot animal_model Atherosclerosis Model (Ldlr-/- mice) dosing This compound Administration animal_model->dosing analysis Analysis of Atherosclerotic Plaques dosing->analysis

Caption: A generalized experimental workflow for validating the therapeutic potential of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to validate the efficacy of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Human tumor cell line (e.g., HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 6 days).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for Phospho-ERK (p-ERK)

This protocol is designed to assess the effect of this compound on the phosphorylation of ERK1/2, a downstream effector of the Shp2 pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells and treat with this compound and/or a growth factor (e.g., HGF/SF) for the specified time. Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

In Vivo Atherosclerosis Study

A study in LDL receptor-deficient (Ldlr-/-) mice has demonstrated the in vivo potential of this compound in a non-oncology setting.

Model:

  • LDL receptor-deficient (Ldlr-/-) mice on a high-fat diet.

Treatment:

  • This compound administered at 3 mg/kg/day via intraperitoneal (i.p.) injection during the last week of the high-fat diet regimen.[1]

Key Finding:

  • This compound treatment resulted in a significant decrease in atherosclerotic plaque size in the aorta.[1] This finding suggests that Shp2 inhibition may have therapeutic benefits in cardiovascular diseases.

Conclusion

This compound serves as a valuable research tool for elucidating the roles of Shp2 in health and disease. Its selectivity for Shp2 over other phosphatases makes it a more precise instrument for targeted studies than less selective inhibitors like NSC-87877. The provided data and protocols offer a foundation for researchers to design experiments aimed at further validating the therapeutic potential of Shp2 inhibition and exploring the development of next-generation inhibitors with improved pharmacological properties. Future studies involving direct, head-to-head comparisons with newer allosteric Shp2 inhibitors will be crucial for contextualizing the clinical potential of targeting this important signaling node.

References

A Head-to-Head Comparison: Pharmacological Inhibition of SHP2 with PHPS1 Versus Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the role of the protein tyrosine phosphatase SHP2 in cellular signaling and disease, the choice between pharmacological inhibition and genetic knockdown is a critical experimental consideration. Both approaches aim to abrogate SHP2 function, but they differ significantly in their mechanism, kinetics, specificity, and potential for off-target effects. This guide provides an objective comparison of PHPS1, a selective SHP2 inhibitor, and genetic knockdown techniques (siRNA/shRNA) to aid in the selection of the most appropriate method for a given research question.

Mechanism of Action

This compound is a cell-permeable, phenylhydrazonopyrazolone sulfonate compound that acts as a competitive inhibitor of SHP2.[1] It directly binds to the active site of the SHP2 protein, preventing it from dephosphorylating its substrates. This inhibition is typically rapid and reversible, depending on the compound's concentration and washout period.

Genetic knockdown , on the other hand, involves the use of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to reduce the expression of the PTPN11 gene, which encodes the SHP2 protein. This is achieved by targeting the SHP2 mRNA for degradation, thereby preventing protein synthesis. The effect of genetic knockdown is a reduction in the total cellular pool of SHP2 protein. This process is slower to take effect compared to pharmacological inhibition but can lead to a more sustained loss of protein.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative parameters for this compound and SHP2 genetic knockdown based on available experimental data.

Table 1: Pharmacological Inhibition with this compound

ParameterValueCell Line/SystemReference
Ki for SHP2 0.73 ± 0.34 µMRecombinant SHP2[1]
Selectivity 8-fold vs. PTP1B, 15-fold vs. SHP1Recombinant PTPs[1]
IC50 ~20-30 µM (for cell proliferation)Various human tumor cell lines[1][2]
Effect on Erk1/2 Phosphorylation Significant inhibitionMDCK cells[1]

Table 2: Genetic Knockdown of SHP2

ParameterMethodEfficacyCell Line/SystemReference
Knockdown Efficiency shRNA~80% reduction in mRNAJurkat cells[3]
Knockdown Efficiency siRNASignificant reduction in proteinOligodendrocyte progenitor cells[4]
Duration of Knockdown siRNATransient (up to a few days)General[5]
Duration of Knockdown shRNA (stable integration)Long-term/StableGeneral[5][6]
Effect on Erk1/2 Phosphorylation Significant reductionCaco-2 cells, Oligodendrocyte progenitors[4][7]

Signaling Pathways Affected

Both this compound and genetic knockdown of SHP2 primarily impact the Ras/MAPK signaling cascade. SHP2 is a critical positive regulator of this pathway, and its inhibition leads to a reduction in the phosphorylation of downstream effectors MEK and Erk1/2. However, the influence of SHP2 on other signaling pathways, such as PI3K/Akt and JAK/STAT, is more complex and appears to be context-dependent. While some studies suggest that this compound does not affect the PI3K/Akt or STAT3 pathways[1][2], others indicate a role for SHP2 in modulating these cascades.

SHP2_Signaling_Pathways RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 recruits & activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK Erk1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->Ras promotes activation This compound This compound This compound->SHP2 inhibits siRNA_shRNA siRNA/shRNA PTPN11_mRNA PTPN11 mRNA siRNA_shRNA->PTPN11_mRNA degrades PTPN11_mRNA->SHP2 translates to

Caption: SHP2 signaling and points of intervention.

Experimental Protocols

SHP2 Inhibition with this compound

Methodology:

  • Cell Culture: Plate cells at the desired density and allow them to adhere overnight.

  • This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in a cell culture medium to the desired final concentrations.

  • Treatment: Replace the existing cell culture medium with the medium containing this compound or a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) before proceeding with downstream analysis.

  • Analysis: Perform assays such as western blotting to assess the phosphorylation status of downstream targets (e.g., p-Erk1/2) or cell viability assays (e.g., MTT) to measure the effect on cell proliferation.

SHP2 Knockdown using siRNA

Methodology:

  • Cell Seeding: Seed cells in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.[8]

  • siRNA-Transfection Reagent Complex Formation:

    • In one tube, dilute the SHP2-specific siRNA duplex in a serum-free medium.

    • In a separate tube, dilute the transfection reagent in a serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow complex formation.[1]

  • Transfection:

    • Aspirate the medium from the cells and wash with PBS.

    • Add the siRNA-transfection reagent complexes to the cells.

    • Incubate for 5-7 hours at 37°C.[1]

  • Post-Transfection:

    • Add antibiotic-containing growth medium and incubate for an additional 24-72 hours. The optimal time for assessing protein knockdown is typically 48-72 hours post-transfection.

  • Analysis: Harvest cells for analysis of SHP2 protein levels by western blotting to confirm knockdown efficiency and for subsequent functional assays.

Experimental_Workflow cluster_0 This compound Inhibition cluster_1 siRNA Knockdown p1 Cell Seeding p2 This compound Treatment p1->p2 p3 Incubation (1-24h) p2->p3 p4 Downstream Analysis (Western Blot, Viability Assay) p3->p4 s1 Cell Seeding s2 siRNA Transfection s1->s2 s3 Incubation (24-72h) s2->s3 s4 Downstream Analysis (Western Blot, Functional Assays) s3->s4

Caption: Experimental workflows for this compound and siRNA.

Comparison of Advantages and Disadvantages

FeatureThis compound (Pharmacological Inhibition)Genetic Knockdown (siRNA/shRNA)
Speed of Action Fast: Effects can be observed within minutes to hours.Slow: Requires time for mRNA and protein turnover (24-72 hours).
Reversibility Reversible: Effects can be washed out.Effectively Irreversible (siRNA): For the duration of the experiment. Long-term (shRNA): Can create stable cell lines.
Dose-Dependence Easily titratable to achieve varying degrees of inhibition.Can be dose-dependent, but achieving partial knockdown can be challenging.
Off-Target Effects Potential for off-target kinase inhibition, though this compound is relatively selective for SHP2 over SHP1 and PTP1B.[1]Can induce an interferon response and have "seed-mediated" off-target effects on unintended mRNAs.[9][10]
Compensation Acute inhibition may reveal immediate signaling consequences.Chronic depletion of the protein may lead to compensatory changes in the cell.
Applicability Can be used in a wide range of cell types, including primary cells that are difficult to transfect.Dependent on transfection efficiency, which can be low in some cell types.
In Vivo Studies Can be used for in vivo studies, with considerations for pharmacokinetics and bioavailability.[2][11]Can be challenging for systemic delivery, though viral vectors for shRNA can be used.

Conclusion and Recommendations

The choice between this compound and genetic knockdown of SHP2 depends on the specific experimental goals.

  • This compound is advantageous for:

    • Studying the acute effects of SHP2 inhibition on signaling pathways.

    • Experiments requiring a rapid and reversible mode of action.

    • Use in cell types that are difficult to transfect.

    • High-throughput screening applications.

  • Genetic knockdown is more suitable for:

    • Investigating the long-term consequences of SHP2 loss.

    • Creating stable cell lines with constitutive SHP2 deficiency.

    • When a complete or near-complete loss of the protein is desired to study its scaffolding functions in addition to its catalytic activity.

References

Comparative Validation of PHPS1 as a PTP1B Inhibitor: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanism of action of PHPS1, a known Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, with several alternative compounds. This document summarizes key performance data, details experimental methodologies, and visualizes critical pathways to support further research and development in metabolic and oncologic therapeutics.

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in both insulin and leptin signaling pathways. Its inhibition is a validated therapeutic strategy for type 2 diabetes and obesity. This guide focuses on the validation of this compound's mechanism of action and compares its performance with other notable PTP1B inhibitors: Trodusquemine, JTT-551, KQ-791, and ABBV-CLS-484.

Data Presentation: Quantitative Comparison of PTP1B Inhibitors

The following tables summarize the in vitro efficacy and selectivity of this compound and its alternatives based on reported experimental data.

Table 1: In Vitro PTP1B Inhibition

CompoundIC50 (PTP1B)Ki (PTP1B)Mechanism of Action
This compound19 µM[1]0.73 µM[1]Reversible, Active-site competitive[1]
Trodusquemine~1 µM[2]-Non-competitive, Allosteric[3][4]
JTT-551-0.22 µM[5]Mixed-type[6]
KQ-7910.175 µM[7]-Competitive, Reversible[7]
ABBV-CLS-4840.0025 µM[7]-Competitive, Reversible[7]

Table 2: Selectivity Profile Against Other Phosphatases

CompoundTarget PhosphataseIC50 / KiFold Selectivity vs. PTP1B
This compoundSHP-2IC50 = 2.1 µM[1]~9-fold less selective for SHP-2
ECPTPIC50 = 5.4 µM[1]~3.6-fold more selective for PTP1B
SHP-1IC50 = 30 µM[1]~1.6-fold more selective for PTP1B
TrodusquemineTCPTPIC50 = 224 µM[2]~200-fold more selective for PTP1B[2]
JTT-551TCPTPKi = 9.3 µM[5]~42-fold more selective for PTP1B[5]
CD45Ki > 30 µM[5]>136-fold more selective for PTP1B[5]
LARKi > 30 µM[5]>136-fold more selective for PTP1B[5]
KQ-791TCPTPIC50 = 0.163 µM[7]~0.93-fold (non-selective)[7]
ABBV-CLS-484PTPN2 (TCPTP)IC50 = 0.0018 µM[7]~1.4-fold more selective for PTPN2[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further validation studies.

In Vitro PTP1B Inhibition Assay

This assay quantifies the inhibitory effect of a compound on PTP1B enzymatic activity.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

  • Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer.

  • Add the test compound solution to the respective wells.

  • Add the PTP1B enzyme to all wells except the blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the pNPP substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Western Blot Analysis of Insulin Receptor Phosphorylation

This method is used to assess the effect of PTP1B inhibitors on the phosphorylation status of the insulin receptor (IR) and downstream signaling proteins like Akt in a cellular context.

Materials:

  • Cell line (e.g., HepG2, L6 myotubes)

  • Cell culture medium and supplements

  • Insulin

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-total-IR, anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for a designated period (e.g., 4-6 hours).

  • Pre-treat the cells with the test compounds or vehicle control for a specified time.

  • Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

2-NBDG Glucose Uptake Assay

This cell-based assay measures the uptake of a fluorescent glucose analog, 2-NBDG, to evaluate the effect of PTP1B inhibitors on cellular glucose transport.

Materials:

  • Cell line (e.g., L6 myotubes, 3T3-L1 adipocytes)

  • Cell culture medium

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Insulin

  • Test compounds

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a multi-well plate (e.g., 96-well black, clear-bottom plate).

  • Differentiate cells if necessary (e.g., 3T3-L1 preadipocytes to adipocytes).

  • Serum-starve the cells for 2-4 hours.

  • Wash the cells with KRH buffer.

  • Pre-treat the cells with test compounds in KRH buffer for a specified time.

  • Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes.

  • Add 2-NBDG to the wells and incubate for 15-30 minutes.

  • Stop the uptake by washing the cells with ice-cold KRH buffer.

  • Measure the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm) or analyze the cells by flow cytometry.

  • Normalize the fluorescence readings to the cell number or protein content.

Mandatory Visualization

The following diagrams illustrate key concepts related to the validation of this compound's mechanism of action.

PTP1B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Vesicle Akt->GLUT4 promotes translocation GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B PTP1B PTP1B->IR dephosphorylates This compound This compound This compound->PTP1B inhibits

Caption: PTP1B Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation enzymatic_assay PTP1B Inhibition Assay (Determine IC50/Ki) western_blot Western Blot (Assess IR/Akt Phosphorylation) enzymatic_assay->western_blot glucose_uptake 2-NBDG Glucose Uptake Assay (Measure functional effect) western_blot->glucose_uptake animal_model Diabetic Animal Model (e.g., db/db mice) glucose_uptake->animal_model dosing Administer this compound/Alternatives animal_model->dosing outcome Measure Blood Glucose, Insulin Tolerance, etc. dosing->outcome

Caption: Experimental Workflow for PTP1B Inhibitor Validation.

Logical_Relationship This compound This compound Treatment PTP1B_inhibition PTP1B Inhibition This compound->PTP1B_inhibition IR_phos Increased Insulin Receptor Phosphorylation PTP1B_inhibition->IR_phos Akt_phos Increased Akt Phosphorylation IR_phos->Akt_phos Glucose_uptake Increased Glucose Uptake Akt_phos->Glucose_uptake Therapeutic_effect Potential Therapeutic Effect (e.g., Lowered Blood Glucose) Glucose_uptake->Therapeutic_effect

Caption: Logical Flow of this compound's Mechanism of Action.

References

Independent Verification of Published PHPS1 Data: A Comparative Guide to SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pioneering SHP2 inhibitor, PHPS1, with more recent allosteric inhibitors. The data presented is curated from publicly available research to facilitate independent verification and guide future research directions in the development of SHP2-targeted therapeutics.

Introduction to this compound and SHP2 Inhibition

This compound (Phenylhydrazono-pyrazolone-sulfonate) was one of the first identified small molecule inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling, primarily through the RAS/ERK MAP kinase pathway. Gain-of-function mutations in the PTPN11 gene, which encodes SHP2, are associated with developmental disorders like Noonan syndrome and various cancers, establishing SHP2 as a bona fide oncogene. This compound acts as a competitive inhibitor at the catalytic site of SHP2. While foundational in the field, its utility has been largely in preclinical research due to limitations in potency and selectivity compared to newer allosteric inhibitors.

Comparative Analysis of SHP2 Inhibitors

The following tables summarize the quantitative data for this compound and selected allosteric SHP2 inhibitors: SHP099, TNO155, and RMC-4550. Allosteric inhibitors bind to a site distinct from the active site, locking the enzyme in an inactive conformation and often providing greater selectivity and drug-like properties.

Table 1: In Vitro Biochemical Potency

CompoundTarget(s)Inhibition MechanismKi (μM)IC50 (nM)Notes
This compound SHP2, UBASH3BCompetitive0.73 (for SHP2)-Also shows activity against SHP1 (Ki = 10.7 μM) and PTP1B (Ki = 5.8 μM)[1]
SHP099 SHP2Allosteric-70Highly selective for SHP2.[1]
TNO155 SHP2Allosteric-11A potent and selective allosteric inhibitor.
RMC-4550 SHP2Allosteric-0.6Demonstrates high potency.[2]

Table 2: Cellular Activity of SHP2 Inhibitors

CompoundCell Line(s)AssayIC50 (μM)Effect on Signaling
This compound HT-29, Caki-1, etc.Cell Proliferation0 - 74% reduction at 30 μMInhibits sustained HGF/SF-induced Erk1/2 phosphorylation.[1]
SHP099 MV4-11, TF-1Cell Proliferation0.32, 1.73Inhibits RAS-ERK signaling.[1]
TNO155 ALK-mutant NeuroblastomaCell ViabilityLower than in ALK-wildtype cellsInactivates MAPK downstream signaling.
RMC-4550 Multiple Myeloma cell linesCell ViabilityDose-dependent decreaseSuppresses ERK phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by these inhibitors and a general workflow for their experimental evaluation.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p-ERK) MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->RAS Dephosphorylates negative regulatory sites Inhibitor This compound & Alternatives Inhibitor->SHP2

SHP2 in the RAS/ERK Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Enzyme_Assay SHP2 Phosphatase Assay (e.g., DiFMUP substrate) Determine_IC50 Determine IC50/Ki Enzyme_Assay->Determine_IC50 Cell_Culture Culture Cancer Cell Lines Enzyme_Assay->Cell_Culture Proceed if potent Treat_Inhibitor Treat with Inhibitor (Dose-Response) Cell_Culture->Treat_Inhibitor Viability_Assay Cell Viability Assay (e.g., AlamarBlue, MTT) Treat_Inhibitor->Viability_Assay Western_Blot Western Blot for p-ERK/Total ERK Treat_Inhibitor->Western_Blot

General Experimental Workflow for SHP2 Inhibitor Evaluation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments based on published methodologies. Researchers should consult the specific publications for fine details and instrument settings.

In Vitro SHP2 Phosphatase Activity Assay

This assay measures the enzymatic activity of purified SHP2 and the inhibitory effect of compounds.

Materials:

  • Purified recombinant human SHP2 protein

  • Assay Buffer: 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 1 mM DTT, 0.05% BSA

  • Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Test compounds (this compound and alternatives) dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In the 384-well plate, add the test compound dilutions to the assay buffer. The final DMSO concentration should be kept below 1%.

  • Add purified SHP2 enzyme to each well and incubate at room temperature for 15 minutes to allow for compound binding.

  • Initiate the reaction by adding the DiFMUP substrate to each well.

  • Immediately measure the fluorescence intensity at an excitation/emission wavelength of 355/460 nm over a time course (e.g., every minute for 30 minutes) at room temperature.

  • The rate of increase in fluorescence is proportional to the SHP2 activity.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay

This assay determines the effect of SHP2 inhibitors on the growth of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., AlamarBlue, MTT)

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds. Include a DMSO-only control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the percentage of viable cells for each treatment relative to the DMSO control and determine the IC50 value.

Western Blot for Phospho-ERK (p-ERK)

This experiment assesses the impact of SHP2 inhibitors on the downstream signaling pathway.

Materials:

  • Cancer cell lines

  • Serum-free medium

  • Growth factor (e.g., HGF, EGF)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (pT202/pY204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Serum-starve the cells overnight.

  • Pre-treat the cells with the test compounds or DMSO for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK as a loading control.

  • Quantify the band intensities to determine the ratio of p-ERK to total ERK.

References

Safety Operating Guide

Proper Disposal of PHPS1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of PHPS1 is paramount in a laboratory setting. This guide provides essential information and step-by-step procedures for the proper handling and disposal of this compound.

This compound is a cell-permeable inhibitor of the Shp2 (PTPN11) protein tyrosine phosphatase, utilized in laboratory research.[1][2] While a Safety Data Sheet (SDS) from at least one major supplier indicates that this compound sodium salt is not classified as a hazardous substance under EC directives, it is crucial to note that its chemical, physical, and toxicological properties have not been exhaustively investigated.[1] Therefore, a cautious approach, adhering to standard laboratory chemical waste procedures, is strongly recommended.

Chemical and Physical Properties of this compound Sodium Salt

For easy reference, the key quantitative data for this compound sodium salt are summarized in the table below.

PropertyValueSource
Molecular Formula C21H14N5O6SNa[1]
Molecular Weight 487.42 g/mol [1]
Appearance Solid
Solubility 10 mg/mL in DMSO
Storage Temperature -20°C

Experimental Protocol for this compound Disposal

The following protocol outlines the standard procedure for the collection and disposal of this compound waste. This procedure is designed to minimize exposure and ensure that the waste is handled in a safe and compliant manner.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (minimum standard BS EN 374:2003), before handling this compound.[1]

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

  • For liquid waste (e.g., solutions containing this compound), use a sealable, non-reactive container.

  • For solid waste (e.g., contaminated gloves, pipette tips, absorbent paper), collect it in a separate, sealed plastic bag or container.

3. Spill Management:

  • In the event of a spill, do not allow the substance to enter drains.[1]

  • Cover the spill with a suitable absorbent material.

  • Carefully sweep up the absorbed material and place it into the designated this compound waste container.[1]

  • Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as contaminated waste.

4. Labeling and Storage:

  • Ensure the waste container is clearly and accurately labeled with "this compound Waste" and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Store the sealed waste container in a designated, secure area, away from incompatible materials, pending collection.

5. Disposal:

  • Arrange for the collection of the this compound waste through your institution's hazardous materials management or EHS department.

  • Provide them with the Safety Data Sheet for this compound.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

PHPS1_Disposal_Workflow cluster_preparation Preparation cluster_collection Collection cluster_finalization Finalization PPE Wear Appropriate PPE Segregate Segregate this compound Waste PPE->Segregate Spill Spill Occurs? Segregate->Spill Collect_Solid Collect Solid Waste Collect_Liquid Collect Liquid Waste Collect_Solid->Collect_Liquid Label Label Waste Container Collect_Liquid->Label Store Store Securely Label->Store Arrange_Pickup Arrange for EHS Pickup Store->Arrange_Pickup Spill->Collect_Solid No Handle_Spill Follow Spill Protocol Spill->Handle_Spill Yes Handle_Spill->Label

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling PHPS1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on general safety protocols for handling potent, hazardous chemical compounds in a laboratory setting. As no specific public data is available for a substance designated "PHPS1," this document serves as a comprehensive safety framework. Researchers must consult the specific Safety Data Sheet (SDS) for any compound they are handling to ensure full compliance with safety procedures.

This guide provides essential, immediate safety and logistical information for handling the hypothetical hazardous substance this compound, including operational and disposal plans. It is designed to provide procedural, step-by-step guidance to researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the final and critical barrier to exposure after all engineering and administrative controls have been implemented.[1] The level of PPE required depends on the specific handling procedure and the potential for exposure.

Summary of Recommended PPE for this compound

PPE ComponentSpecificationPurpose
Gloves Chemotherapy-grade, powder-free nitrile gloves (ASTM D6978 tested). Double gloving is recommended.Protects against skin contact and absorption. Thicker gloves generally offer better protection.[1]
Gown Impermeable, disposable gown with a solid front and long sleeves with tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols.[2]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) for handling powders. For large spills or aerosol-generating procedures, a chemical cartridge respirator may be necessary.[1][2]Prevents inhalation of airborne particles or vapors.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the laboratory.
Hair and Beard Covers Disposable bouffant cap and beard cover.Contains hair and facial hair to prevent contamination.

Operational Plan for Handling this compound

A clear, step-by-step operational plan is crucial for minimizing the risk of exposure to this compound.

1. Receiving and Unpacking

  • Designate a specific area for receiving and unpacking this compound shipments.

  • Personnel must wear chemotherapy-grade gloves when unpacking.[3]

  • If the primary container is not enclosed in plastic, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended until the packaging is confirmed to be intact.[3]

  • Inspect the package for any signs of damage or leakage. If a spill is suspected, implement spill procedures immediately.

2. Storage

  • Store this compound in a designated, clearly labeled, and well-ventilated area away from incompatible materials.

  • The storage container should be tightly sealed and stored in secondary containment.

  • Access to the storage area should be restricted to authorized personnel.

3. Preparation and Handling

  • All handling of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Before beginning work, ensure all necessary safety equipment, including a spill kit, is readily available.

  • Don the appropriate PPE as outlined in the table above.

  • Use dedicated equipment (e.g., spatulas, weighing boats) for handling this compound.

  • Clean all equipment and the work area with an appropriate deactivating solution after each use.

4. Spill Management

  • In the event of a spill, evacuate the immediate area and alert others.

  • For a small spill, trained personnel wearing appropriate PPE (including a respirator) should use a chemical spill kit to contain and clean up the spill.

  • For a large spill, evacuate the laboratory, close the doors, and contact the institutional safety office immediately.

Disposal Plan for this compound Waste

All waste contaminated with this compound must be handled as hazardous chemical waste.

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, shoe covers, weighing boats, pipette tips) should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed, and leak-proof hazardous waste container. Do not dispose of this compound down the drain.[4]

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[5]

  • Waste Pickup: All hazardous waste containers must be properly labeled with a chemical waste tag and collected by the institution's chemical waste service.[6]

Experimental Protocol: Preparation of a 10 mM this compound Solution

This protocol provides a step-by-step guide for safely preparing a solution of the hypothetical hazardous compound this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO (or other appropriate solvent)

  • Sterile, conical centrifuge tubes (15 mL and 50 mL)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (as specified above)

Procedure:

  • Preparation: Don all required PPE. Prepare the workspace within a chemical fume hood by laying down absorbent, plastic-backed pads.

  • Weighing: Tare a sterile 15 mL conical tube on the analytical balance. Carefully weigh the desired amount of this compound powder directly into the tube. Record the exact weight.

  • Solubilization: In the chemical fume hood, add the calculated volume of anhydrous DMSO to the conical tube containing the this compound powder to achieve a 10 mM concentration.

  • Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, clearly labeled, sterile tubes. Store the aliquots at the recommended temperature in a designated and labeled freezer or refrigerator.

  • Decontamination: Wipe down all surfaces and equipment with a deactivating solution.

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, weighing boat, gloves) in the designated hazardous chemical waste container.

Diagrams

PHPS1_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receiving Receiving and Unpacking Storage Secure Storage Receiving->Storage Weighing Weighing Storage->Weighing Solubilization Solubilization Weighing->Solubilization Use Experimental Use Solubilization->Use Decontamination Decontamination of Workspace Use->Decontamination Spill Spill? Use->Spill WasteSegregation Waste Segregation Decontamination->WasteSegregation WasteCollection Hazardous Waste Collection WasteSegregation->WasteCollection Spill->Decontamination No SpillResponse Implement Spill Response Protocol Spill->SpillResponse Yes SpillResponse->Decontamination

Caption: Workflow for the safe handling of this compound from receipt to disposal.

PPE_Decision_Matrix cluster_exposure Exposure Potential cluster_ppe Required PPE Start Assess Task and Potential for Exposure Powder Handling Powder? Start->Powder Aerosol Aerosol Generation? Splash Splash Hazard? Aerosol->Splash No FaceShield Add Face Shield Aerosol->FaceShield Yes BasePPE Standard Lab Coat, Gloves, Eye Protection Splash->BasePPE No DoubleGloves Double Glove, Impermeable Gown Splash->DoubleGloves Yes Powder->Aerosol No Respirator Add Respirator Powder->Respirator Yes Respirator->Aerosol FaceShield->Splash

Caption: Decision matrix for selecting appropriate PPE for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PHPS1
Reactant of Route 2
Reactant of Route 2
PHPS1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.